Product packaging for 5-Isopropylimidazo[1,2-A]pyridine(Cat. No.:)

5-Isopropylimidazo[1,2-A]pyridine

Cat. No.: B11920142
M. Wt: 160.22 g/mol
InChI Key: QEKGIZJQAVRDMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Isopropylimidazo[1,2-a]pyridine is a valuable chemical scaffold in medicinal chemistry and drug discovery research. The imidazo[1,2-a]pyridine core is a privileged structure found in numerous bioactive molecules and several approved drugs, known for its diverse pharmacological properties . This particular derivative, functionalized with an isopropyl group, serves as a key intermediate for researchers developing novel therapeutic agents. Its applications span the investigation of anticancer activities , central nervous system (CNS) targets , and anti-cholinesterase agents relevant to neurodegenerative disease research . The compound's electron-rich nature and isosteric behavior allow it to interact with various enzymes and receptors via diverse intermolecular interactions, making it a versatile building block for constructing more complex molecules . Researchers utilize this compound in the synthesis of novel heterocycles, leveraging methods such as multicomponent reactions and other catalytic processes to explore new chemical space . It is supplied for laboratory research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2 B11920142 5-Isopropylimidazo[1,2-A]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

5-propan-2-ylimidazo[1,2-a]pyridine

InChI

InChI=1S/C10H12N2/c1-8(2)9-4-3-5-10-11-6-7-12(9)10/h3-8H,1-2H3

InChI Key

QEKGIZJQAVRDMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC2=NC=CN21

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of 5-Isopropylimidazo[1,2-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Isopropylimidazo[1,2-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine scaffold is a privileged structure found in numerous biologically active molecules. This document outlines a representative synthetic protocol and details the expected analytical characterization of the target compound, based on established methodologies for this class of molecules.

Core Data Summary

ParameterValueNotes
Synthesis
Reaction Yield75-85% (projected)Yields for this type of condensation/cyclization are typically in this range.
Physical Properties
Molecular FormulaC₁₀H₁₂N₂
Molecular Weight160.22 g/mol
AppearanceOff-white to light yellow solid (projected)The physical state is an educated estimation based on similar known compounds.
Melting PointNot availableTo be determined experimentally.
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃)See Table 2 for projected chemical shifts.The chemical shifts are estimated based on the analysis of the imidazo[1,2-a]pyridine core and the isopropyl substituent.
¹³C NMR (100 MHz, CDCl₃)See Table 3 for projected chemical shifts.The chemical shifts are estimated based on the analysis of the imidazo[1,2-a]pyridine core and the isopropyl substituent.
Mass Spectrometry (ESI+)m/z = 161.10 [M+H]⁺ (calculated)The expected mass-to-charge ratio for the protonated molecule.
Infrared (IR) SpectroscopyNot availableExpected to show characteristic peaks for C-H aromatic, C-H aliphatic, C=N, and C=C bonds. To be determined experimentally.

Experimental Protocols

The following protocols are based on well-established methods for the synthesis of imidazo[1,2-a]pyridines, specifically the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.

Synthesis of this compound

This procedure details the reaction of 2-amino-6-isopropylpyridine with chloroacetaldehyde.

Materials:

  • 2-amino-6-isopropylpyridine

  • Chloroacetaldehyde (50% aqueous solution)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-6-isopropylpyridine (1.0 eq) in ethanol.

  • Addition of Reagents: To the stirred solution, add sodium bicarbonate (2.0 eq) followed by the dropwise addition of chloroacetaldehyde (1.2 eq, 50% aqueous solution).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove ethanol.

  • Extraction: To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Isolation: Collect the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve a small amount of the purified product in deuterated chloroform (CDCl₃).

  • ¹H NMR: Acquire the proton NMR spectrum on a 400 MHz spectrometer.

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum on a 100 MHz spectrometer.

2. Mass Spectrometry (MS):

  • Sample Preparation: Dissolve a small amount of the product in a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: Analyze the sample using an Electrospray Ionization (ESI) mass spectrometer in positive ion mode to observe the protonated molecule [M+H]⁺.

3. Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the solid product or analyze as a thin film.

  • Analysis: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Projected Spectroscopic Data

The following tables provide the projected ¹H and ¹³C NMR chemical shifts for this compound. These are estimations based on the known chemical shifts of the imidazo[1,2-a]pyridine core and the expected influence of the isopropyl substituent at the C5 position.

Table 2: Projected ¹H NMR Data

ProtonMultiplicityChemical Shift (δ, ppm)Coupling Constant (J, Hz)
H-2d~7.5 - 7.6~1.0
H-3d~7.4 - 7.5~1.0
H-6t~7.0 - 7.1~7.0
H-7d~7.3 - 7.4~9.0
H-8d~6.6 - 6.7~7.0
-CH(CH₃)₂sept~3.2 - 3.4~7.0
-CH(CH ₃)₂d~1.3 - 1.4~7.0

Table 3: Projected ¹³C NMR Data

CarbonChemical Shift (δ, ppm)
C-2~117 - 118
C-3~112 - 113
C-5~150 - 152
C-6~122 - 123
C-7~111 - 112
C-8~124 - 125
C-8a~144 - 145
-C H(CH₃)₂~30 - 32
-CH(C H₃)₂~22 - 23

Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound.

Synthesis_Workflow cluster_reactants Starting Materials Reactant1 2-amino-6-isopropylpyridine Reaction Condensation & Cyclization Reactant1->Reaction Reactant2 Chloroacetaldehyde Reactant2->Reaction Product This compound Reaction->Product Reflux in Ethanol, NaHCO₃

Caption: Synthetic route to this compound.

Characterization Workflow

This diagram outlines the process for the analytical characterization of the synthesized compound.

Characterization_Workflow cluster_analysis Spectroscopic Analysis CrudeProduct Crude Product Purification Column Chromatography CrudeProduct->Purification PureProduct Pure this compound Purification->PureProduct NMR NMR Spectroscopy (¹H and ¹³C) PureProduct->NMR MS Mass Spectrometry (ESI-MS) PureProduct->MS IR IR Spectroscopy PureProduct->IR

Caption: Analytical workflow for compound characterization.

In-depth Technical Guide on 5-Isopropylimidazo[1,2-A]pyridine: A Compound Undisclosed in Current Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific databases and chemical literature, no specific information is currently available for the chemical entity 5-Isopropylimidazo[1,2-A]pyridine. This indicates that the compound may not have been synthesized or characterized to date, or that such research has not been published in the public domain.

While the core structure, imidazo[1,2-a]pyridine, is a well-documented and significant scaffold in medicinal chemistry, the specific derivative with an isopropyl group at the 5-position is not described in the reviewed literature. The imidazo[1,2-a]pyridine nucleus is recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved drugs.[1][2]

The Imidazo[1,2-a]pyridine Scaffold: A Foundation for Drug Discovery

The imidazo[1,2-a]pyridine framework is a fused bicyclic heterocycle that serves as the foundation for numerous compounds with diverse therapeutic applications.[1][2][3] Its derivatives have been explored for a vast range of biological activities, including but not limited to:

  • Anticancer Agents: Certain derivatives have shown potential as covalent anticancer agents.[4]

  • Antituberculosis Agents: The scaffold is a key component in the development of new treatments for tuberculosis.[5]

  • Central Nervous System (CNS) Activity: This class includes well-known drugs like Zolpidem, used for insomnia, and Alpidem, an anxiolytic.[6][7]

  • Anti-inflammatory and Analgesic Properties [2]

  • Antiviral and Antimicrobial Activities [2]

The significant interest in this scaffold stems from its versatile chemical nature, which allows for modifications at various positions to modulate its physicochemical properties and biological activity.

General Synthesis of Imidazo[1,2-a]pyridines

A variety of synthetic strategies have been developed to construct the imidazo[1,2-a]pyridine core. Common methods often involve the condensation of a 2-aminopyridine with a suitable partner. Some established synthetic routes include:

  • Reaction with α-haloketones: This is a classical and widely used method.[8]

  • Multicomponent Reactions: One-pot reactions involving an aminopyridine, an aldehyde, and an isocyanide (Groebke–Blackburn–Bienaymé reaction) or other components offer an efficient way to generate diverse derivatives.[4][9]

  • Copper-catalyzed reactions: Various copper-catalyzed methods have been developed for the synthesis of these compounds.[10][11]

  • Metal-free synthesis: In recent years, more environmentally friendly, metal-free synthetic routes have also been reported.[12][13]

A general workflow for the synthesis of imidazo[1,2-a]pyridine derivatives is depicted below.

G cluster_reaction Reaction Conditions 2-Aminopyridine 2-Aminopyridine 2-Aminopyridine->Reaction Carbonyl_Compound α-Haloketone or other carbonyl derivative Carbonyl_Compound->Reaction Catalyst Catalyst Solvent Solvent Temperature Temperature Product Imidazo[1,2-a]pyridine Derivative Reaction->Product

General Synthetic Workflow

Physicochemical and Photophysical Properties

The physicochemical properties of imidazo[1,2-a]pyridines can be tuned by the nature and position of substituents. Generally, they are stable aromatic compounds. Some derivatives exhibit interesting photophysical properties, such as fluorescence, making them potentially useful in materials science and as biological probes.[14] The introduction of different functional groups can significantly alter properties like solubility, lipophilicity, and thermal stability.[15]

Conclusion

While a detailed technical guide on this compound cannot be provided due to the absence of specific data in the scientific literature, the broader family of imidazo[1,2-a]pyridines represents a rich and active area of research in medicinal chemistry. The established synthetic routes and the diverse biological activities of known derivatives suggest that this compound, if synthesized, could possess interesting chemical and biological properties. Further research would be required to synthesize, characterize, and evaluate this specific compound to determine its potential applications.

References

Spectroscopic Characterization of 5-Isopropylimidazo[1,2-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize 5-Isopropylimidazo[1,2-a]pyridine. Due to the limited availability of published experimental data specific to this molecule, this document presents generalized experimental protocols and representative data for the imidazo[1,2-a]pyridine scaffold. These methodologies and data serve as a practical reference for the analysis of this compound and its derivatives.

Introduction

This compound belongs to the imidazo[1,2-a]pyridine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are essential for the structural elucidation and purity assessment of these molecules.

Spectroscopic Data

Table 1: Representative ¹H NMR Spectroscopic Data for an Imidazo[1,2-a]pyridine Scaffold

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~7.5-8.0d~7.0H-5
~7.2-7.6m-Aromatic CH
~6.8-7.2m-Aromatic CH
~3.0-3.5sept~7.0CH (isopropyl)
~1.3-1.5d~7.0CH₃ (isopropyl)

Table 2: Representative ¹³C NMR Spectroscopic Data for an Imidazo[1,2-a]pyridine Scaffold

Chemical Shift (δ) ppmAssignment
~140-150C (quaternary)
~120-135Aromatic CH
~110-120Aromatic CH
~30-35CH (isopropyl)
~20-25CH₃ (isopropyl)

Table 3: Representative IR Spectroscopic Data for an Imidazo[1,2-a]pyridine Scaffold

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2960-2850Medium-StrongAliphatic C-H stretch
~1630-1600StrongC=N stretch
~1500-1400Medium-StrongC=C aromatic stretch

Table 4: Representative Mass Spectrometry Data for an Imidazo[1,2-a]pyridine Scaffold

m/zInterpretation
[M]+Molecular Ion
[M-CH₃]+Loss of a methyl group

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for imidazo[1,2-a]pyridine derivatives. These can be adapted for the specific analysis of this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to TMS.

3.2 Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FT-IR) spectrometer. The sample can be prepared as a KBr pellet, a thin film, or a solution in a suitable solvent. The spectrum is recorded over the range of 4000-400 cm⁻¹.

3.3 Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Ionization (EI) or Electrospray Ionization (ESI) are common ionization methods. The data provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Workflow for Spectroscopic Analysis

The structural elucidation of a small organic molecule like this compound follows a systematic workflow.

Spectroscopic Analysis Workflow General Workflow for Spectroscopic Analysis of this compound cluster_synthesis Sample Preparation cluster_data Data Processing & Interpretation Synthesis Synthesis & Purification Dissolution Dissolution in Solvent Synthesis->Dissolution NMR NMR (1H, 13C) Dissolution->NMR IR IR Dissolution->IR MS MS Dissolution->MS Process Data Processing NMR->Process IR->Process MS->Process Structure Structure Elucidation Process->Structure

Caption: General workflow for the spectroscopic analysis of a small organic molecule.

This workflow illustrates the progression from a purified sample to its structural determination through various spectroscopic techniques and data analysis.

NMR_Data_Interpretation NMR Data Interpretation Logic A 1H NMR Spectrum B Chemical Shift (δ) A->B C Integration A->C D Multiplicity A->D H Proton Environment B->H I Number of Protons C->I J Neighboring Protons D->J E 13C NMR Spectrum F Number of Signals E->F G Chemical Shift (δ) E->G K Number of Unique Carbons F->K L Carbon Environment G->L M Structure Proposal H->M I->M J->M K->M L->M

Caption: Logical flow for interpreting NMR spectroscopic data for structural elucidation.

This diagram outlines the key parameters obtained from ¹H and ¹³C NMR spectra and how they contribute to proposing a chemical structure.

Biological Activity Screening of 5-Isopropylimidazo[1,2-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of 5-Isopropylimidazo[1,2-a]pyridine and its related derivatives. The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document outlines the cytotoxic effects, mechanisms of action, and relevant signaling pathways associated with this class of compounds, supported by experimental protocols and data visualizations to aid in further research and drug development endeavors. While this guide focuses on the broader class of imidazo[1,2-a]pyridines due to the extensive available data, the principles and methodologies described are directly applicable to the specific screening of this compound.

Anticancer Activity and Cytotoxicity

Imidazo[1,2-a]pyridine derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The anticancer activity is a primary focus of research for this compound class.

In Vitro Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) values from various studies are summarized below, showcasing the potency of different imidazo[1,2-a]pyridine derivatives against several cancer cell lines.

Compound/DerivativeCell LineCancer TypeIC50 (µM)Reference
Imidazo[1,2-a]pyridines 5-7A375Melanoma9.7 - 44.6[1]
Imidazo[1,2-a]pyridines 5-7WM115Melanoma9.7 - 44.6[1]
Imidazo[1,2-a]pyridines 5-7HeLaCervical Cancer9.7 - 44.6[1]
IP-5HCC1937Breast Cancer45[2][3][4]
IP-6HCC1937Breast Cancer47.7[2][3][4]
IP-7HCC1937Breast Cancer79.6[2][3][4]
HB9A549Lung Cancer50.56[5]
HB10HepG2Liver Carcinoma51.52[5]
Compound 9dHeLaCervical Cancer10.89[6]
Compound 9dMCF-7Breast Cancer2.35[6]

Mechanism of Action

The anticancer effects of imidazo[1,2-a]pyridines are attributed to their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells. These mechanisms are often linked to the modulation of key signaling pathways that regulate cell survival and proliferation.

Induction of Apoptosis

Several studies have confirmed that imidazo[1,2-a]pyridine derivatives trigger apoptosis in cancer cells. This is evidenced by:

  • Increased levels of pro-apoptotic proteins: such as Bax and active caspase-9.[1]

  • Activation of caspases: including caspase-7 and caspase-8, leading to the cleavage of PARP.[2][3]

  • Chromatin segmentation: a hallmark of apoptotic cells, has been observed using DAPI staining.[2][3]

Cell Cycle Arrest

These compounds have been shown to halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation. Key findings include:

  • Increased expression of cell cycle inhibitors: such as p53 and p21.[1][2][3] This suggests that imidazo[1,2-a]pyridines can induce cell cycle arrest, with some studies indicating a G0/G1 and G2/M phase arrest.[2]

Signaling Pathway Modulation

The biological activities of imidazo[1,2-a]pyridines are often a result of their interaction with specific cellular signaling pathways.

AKT/mTOR Pathway

A significant mechanism of action for several imidazo[1,2-a]pyridine compounds is the inhibition of the PI3K-Akt-mTOR signaling pathway, which is crucial for cell survival and proliferation.[1] Studies have demonstrated that treatment with these compounds leads to a reduction in the levels of phosphorylated (p)-protein kinase B (Akt) and p-mechanistic target of rapamycin (mTOR).[1]

AKT_mTOR_Pathway Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine PI3K PI3K Imidazo[1,2-a]pyridine->PI3K Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation

Inhibition of the AKT/mTOR Signaling Pathway.
STAT3/NF-κB Pathway

Certain imidazo[1,2-a]pyridine derivatives have also been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway.[7] This includes a significant decline in STAT3 phosphorylation and interference with the NF-κB p50 subunit.[7]

STAT3_NFkB_Pathway Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine STAT3 STAT3 Imidazo[1,2-a]pyridine->STAT3 Inhibits Phosphorylation NF-κB NF-κB Imidazo[1,2-a]pyridine->NF-κB Inhibits Inflammation & Cell Survival Inflammation & Cell Survival STAT3->Inflammation & Cell Survival NF-κB->Inflammation & Cell Survival

Modulation of the STAT3/NF-κB Signaling Pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the screening of this compound and its analogs.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of the compounds on cancer cells.

Protocol:

  • Seed cells in 96-well plates at a density of 4–5×10³ cells per well and allow them to attach for 48 hours.[1]

  • Treat the cells with increasing concentrations of the test compounds (e.g., 0–100 µM) or a vehicle control for 48 hours.[1]

  • Add 10 µl of MTT solution to each well and incubate at 37°C for 4 hours.[1]

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Add MTT Reagent Add MTT Reagent Treat with Compound->Add MTT Reagent Solubilize Formazan Solubilize Formazan Add MTT Reagent->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance

Workflow for the MTT Cell Viability Assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the extent of apoptosis induced by the test compounds.

Protocol:

  • Treat cells with the test compound at a predetermined concentration (e.g., IC50 value) for 24-48 hours.

  • Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Cell Cycle Analysis

This method determines the effect of the compounds on the progression of the cell cycle.

Protocol:

  • Treat cells with the test compound for a specified period (e.g., 24 hours).

  • Harvest the cells and fix them in cold 70% ethanol overnight at 4°C.[8]

  • Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.[8]

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, apoptosis, and the cell cycle.

Protocol:

  • Treat cells with the test compound and prepare whole-cell lysates.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-AKT, p53, p21, cleaved PARP, caspases).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The imidazo[1,2-a]pyridine scaffold represents a promising framework for the development of novel therapeutic agents, particularly in the field of oncology. The screening of this compound and its derivatives should focus on evaluating their cytotoxic potential against a panel of cancer cell lines, elucidating their mechanisms of action through apoptosis and cell cycle analysis, and identifying the specific signaling pathways they modulate. The experimental protocols and data presented in this guide provide a solid foundation for researchers to undertake a comprehensive biological activity screening of this important class of compounds. Further investigations into structure-activity relationships (SAR) will be crucial for optimizing the potency and selectivity of these molecules as potential drug candidates.

References

In Silico Modeling and Docking Studies of 5-Isopropylimidazo[1,2-A]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide focuses on the 5-Isopropylimidazo[1,2-A]pyridine scaffold. As of the latest literature review, specific in silico modeling, docking studies, and extensive biological data for this exact derivative are not widely published. Therefore, this document provides a comprehensive overview based on the well-established methodologies and findings for the broader imidazo[1,2-a]pyridine class of compounds, offering a predictive and methodological framework for the study of the 5-isopropyl derivative.

Introduction to Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its rigid, planar structure and synthetic accessibility have made it an attractive starting point for the design of novel drugs targeting a wide array of biological targets.[1][2] Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2] The 5-isopropyl substitution is of particular interest as the isopropyl group can influence the compound's lipophilicity, steric profile, and metabolic stability, potentially modulating its pharmacokinetic and pharmacodynamic properties.

In Silico Modeling and Computational Chemistry

In silico modeling is an indispensable tool in modern drug discovery, enabling the prediction of molecular properties, interactions with biological targets, and potential ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. For a novel derivative like this compound, a systematic computational workflow is essential to guide its development.

Molecular Properties Prediction

A foundational step in the in silico analysis is the prediction of key physicochemical properties. These parameters are crucial for assessing the "drug-likeness" of a molecule and are often evaluated against established guidelines such as Lipinski's Rule of Five.

Table 1: Predicted Physicochemical Properties of this compound and Related Derivatives

CompoundMolecular Weight ( g/mol )LogPHydrogen Bond DonorsHydrogen Bond AcceptorsPolar Surface Area (Ų)
Imidazo[1,2-a]pyridine118.141.450228.7
This compound (Predicted) 160.22 2.58 0 2 28.7
Derivative A (Example)250.303.101355.1
Derivative B (Example)312.352.852478.4

Note: Data for Derivative A and B are representative examples from the literature on imidazo[1,2-a]pyridine analogs.

Quantum Mechanical Studies

Density Functional Theory (DFT) calculations can provide deeper insights into the electronic structure of this compound. These studies are instrumental in understanding the molecule's reactivity and electrostatic potential, which are key determinants of its interaction with biological macromolecules.

Experimental Protocol: Density Functional Theory (DFT) Calculations

  • Structure Optimization: The 3D structure of the molecule is optimized using a suitable level of theory and basis set (e.g., B3LYP/6-31G*).

  • Frequency Calculation: Vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum.

  • Property Calculation: Key electronic properties are calculated, including:

    • HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined to calculate the energy gap, which relates to chemical reactivity.

    • Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the electron density distribution and identify regions prone to electrophilic and nucleophilic attack.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool for hypothesis-driven drug design, allowing researchers to predict the binding affinity and mode of interaction of a ligand with a target protein.

Target Selection

The selection of a biological target for docking studies is guided by the known pharmacology of the imidazo[1,2-a]pyridine class. Common targets include protein kinases, enzymes involved in inflammatory pathways (e.g., COX-2), and microbial enzymes. For instance, several imidazo[1,2-a]pyridine derivatives have been investigated as inhibitors of kinases involved in cancer progression.

Docking Protocol

A typical molecular docking workflow involves several key steps.

Experimental Protocol: Molecular Docking

  • Protein Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and hydrogen atoms are added. The protein structure is then energy minimized.

  • Ligand Preparation: The 3D structure of this compound is generated and optimized for its geometry and charge distribution.

  • Grid Generation: A binding site is defined on the protein, typically centered on the active site or a known allosteric site. A grid box is generated to encompass this binding region.

  • Docking Simulation: A docking algorithm (e.g., AutoDock, Glide) is used to explore various conformations and orientations of the ligand within the protein's binding site.

  • Scoring and Analysis: The resulting poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are then visually inspected to analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).

Table 2: Representative Docking Scores of Imidazo[1,2-a]pyridine Derivatives against Various Targets

DerivativeTarget Protein (PDB ID)Docking Score (kcal/mol)Key Interacting Residues
Example 1Cyclin-Dependent Kinase 2 (1HCK)-8.5Leu83, Glu81, Phe80
Example 2p38 MAP Kinase (1A9U)-9.2Met109, Gly110, Lys53
Example 3Tyrosine Kinase (2SRC)-7.9Thr338, Leu273, Val281
This compound (Hypothetical) Target X -X.X To be determined

Note: The docking scores and interacting residues are illustrative and based on published data for various imidazo[1,2-a]pyridine derivatives.

Synthesis of this compound

The synthesis of imidazo[1,2-a]pyridines can be achieved through various established synthetic routes. A common and versatile method is the condensation of a 2-aminopyridine with an α-haloketone.

Experimental Protocol: General Synthesis of Imidazo[1,2-a]pyridines

  • Reaction Setup: To a solution of the appropriately substituted 2-aminopyridine (1 equivalent) in a suitable solvent (e.g., ethanol, DMF), the corresponding α-haloketone (1.1 equivalents) is added.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired imidazo[1,2-a]pyridine derivative.

For the specific synthesis of this compound, 6-isopropyl-2-aminopyridine would be a key starting material.

Potential Biological Activities and Signaling Pathways

Based on the extensive research on the imidazo[1,2-a]pyridine scaffold, this compound is anticipated to exhibit a range of biological activities. The diagrams below illustrate some of the key signaling pathways that are often modulated by this class of compounds.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_insilico In Silico Analysis cluster_invitro In Vitro Evaluation start Starting Materials (e.g., 6-isopropyl-2-aminopyridine) reaction Chemical Synthesis (e.g., Condensation Reaction) start->reaction purification Purification (Chromatography/Recrystallization) reaction->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization dft DFT Calculations (HOMO, LUMO, MEP) characterization->dft docking Molecular Docking (Binding Affinity Prediction) dft->docking admet ADMET Prediction docking->admet cell_lines Cancer Cell Lines admet->cell_lines assay Biological Assays (e.g., MTT, Kinase Assay) cell_lines->assay pathway_analysis Signaling Pathway Analysis (Western Blot, qPCR) assay->pathway_analysis conclusion Lead Optimization pathway_analysis->conclusion Data Interpretation

Caption: A generalized experimental workflow for the development of imidazo[1,2-a]pyridine derivatives.

kinase_inhibition_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PI3K AKT AKT PIP3->AKT AKT->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->RTK Imidazopyridine->MEK Imidazopyridine->PI3K

Caption: Potential inhibition of key oncogenic signaling pathways by imidazo[1,2-a]pyridine derivatives.

nfkb_pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Cell Surface Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB inhibits degradation of IκBα NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocation Gene Target Gene Transcription (COX-2, iNOS, Cytokines) Nucleus->Gene Inflammation Inflammatory Response Gene->Inflammation Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->IKK

Caption: Proposed mechanism of anti-inflammatory action via inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. This technical guide outlines a comprehensive in silico and experimental framework to systematically investigate its potential. Future research should focus on the actual synthesis and biological evaluation of this specific derivative to validate the predictive models. Subsequent structure-activity relationship (SAR) studies will be crucial for optimizing its potency, selectivity, and pharmacokinetic profile, ultimately paving the way for the development of new drug candidates.

References

5-Isopropylimidazo[1,2-A]pyridine derivatives and analogs

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to 5-Isopropylimidazo[1,2-A]Pyridine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine is a fused bicyclic heterocyclic system characterized by a bridgehead nitrogen atom. This scaffold is recognized in medicinal chemistry as a "privileged structure" due to its ability to bind to a wide range of biological targets, leading to diverse pharmacological activities.[1][2][3] Several drugs incorporating this core are commercially available, including zolpidem (an insomnia therapeutic), alpidem (an anxiolytic), and olprinone (for acute heart failure), highlighting its therapeutic importance.[1][4][5]

Derivatives of the imidazo[1,2-a]pyridine core have demonstrated a broad spectrum of biological activities, including potent antitubercular, anticancer, antiviral, anti-inflammatory, and enzyme inhibitory properties.[1][4][6] The versatility of this scaffold allows for extensive chemical modification at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles.

This technical guide focuses specifically on this compound derivatives and related analogs. It aims to provide a comprehensive resource for professionals in drug discovery and development by detailing synthetic methodologies, summarizing key biological data, outlining experimental protocols, and exploring structure-activity relationships (SAR).

Synthesis of the Imidazo[1,2-a]pyridine Core

The most common and versatile method for synthesizing the imidazo[1,2-a]pyridine scaffold is the Tschitschibabin reaction. This involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. To generate a 5-isopropyl derivative, the synthesis would commence with 6-isopropyl-2-aminopyridine.

A general synthetic pathway involves the cyclization of the aminopyridine with an α-haloketone, such as chloroacetaldehyde, to form the core structure.[7] Subsequent functionalization can be achieved through various organic reactions to install desired substituents at other positions of the bicyclic system.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Core Structure cluster_functionalization Further Derivatization start1 6-Isopropyl-2-aminopyridine reaction Tschitschibabin Condensation (Reflux, e.g., in Ethanol) start1->reaction start2 α-Halocarbonyl (e.g., Chloroacetaldehyde) start2->reaction product This compound reaction->product final_product Target Analogs product->final_product Substitution, Coupling, etc.

General synthetic workflow for this compound derivatives.

Biological Activity and Data

Imidazo[1,2-a]pyridine derivatives have been extensively studied for various therapeutic applications. The substitution pattern on the bicyclic core plays a critical role in determining the specific biological activity and potency.

Antitubercular Activity

A significant area of research has been the development of imidazo[1,2-a]pyridine-3-carboxamides as potent agents against Mycobacterium tuberculosis (Mtb).[8] These compounds have shown nanomolar activity and target QcrB, a component of the electron transport chain, thereby inhibiting ATP homeostasis.[8] Structure-activity relationship studies have shown that modifications at the C7 position can significantly impact potency; for instance, a 7-chloro substitution was found to be less active than a 7-methyl group in certain analogs.[8] While specific data for 5-isopropyl derivatives is not prominent in the cited literature, the general potency of the scaffold is evident.

Table 1: Antitubercular Activity of Imidazo[1,2-a]pyridine Analogs against Mtb H37Rv

Compound ID Core Substitution R Group (at C3-carboxamide) MIC (μM) Reference
5 7-CH₃ 4-(trifluoromethoxy)benzyl 0.2 [8]
7 7-CH₃ 4-morpholinobenzyl 0.9 [8]
8 7-CH₃ 4-(4-methylpiperazin-1-yl)benzyl 0.4 [8]
15 7-CH₃ 4-(4-chlorophenoxy)benzyl 0.02 [8]

| 18 | 7-Cl | 4-(4-chlorophenoxy)benzyl | 0.004 |[8] |

Anticancer Activity (PDGFR Inhibition)

Another promising application is in oncology. A novel class of imidazo[1,2-a]pyridines has been identified as potent inhibitors of the Platelet-Derived Growth Factor Receptor (PDGFR), a key target in angiogenesis and tumor growth.[7] Medicinal chemistry efforts focused on improving selectivity and pharmacokinetic properties, such as reducing P-glycoprotein (Pgp) mediated efflux, which led to compounds with oral bioavailability.[7]

Table 2: PDGFR Kinase Inhibition and Pgp Efflux of Imidazo[1,2-a]pyridine Analogs

Compound ID PDGFRβ IC₅₀ (nM) KDR IC₅₀ (nM) Selectivity (KDR/PDGFRβ) Pgp Efflux Ratio (Pe)
11 3 114 38 5.7

| 28 | 3 | 53 | 17 | <2 |

Data extracted from reference[7].

Antimicrobial Activity

Beyond tuberculosis, imidazo[1,2-a]pyridine derivatives have shown broad-spectrum antibacterial activity against various strains, including E. coli, S. aureus, and P. aeruginosa.[9] For example, pyran-conjugated imidazopyridines exhibited strong activity against S. aureus with MIC values as low as 7.8 μg/mL.[9]

Experimental Protocols

Synthesis of this compound (General Protocol)

This protocol is a generalized procedure based on standard methods.[7][10]

  • Reaction Setup: To a solution of 6-isopropyl-2-aminopyridine (1.0 eq) in a suitable solvent (e.g., ethanol or DMF) is added an α-halocarbonyl compound (1.1 eq), such as chloroacetaldehyde (50% aq. solution).

  • Cyclization: The reaction mixture is heated to reflux (typically 80-100 °C) and stirred for 6-12 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., saturated NaHCO₃).

  • Purification: The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the this compound core.

Antitubercular Activity: Microplate Alamar Blue Assay (MABA)

This protocol outlines the key steps for determining the Minimum Inhibitory Concentration (MIC) against M. tuberculosis.[8]

  • Preparation: A 96-well microplate is prepared with serial dilutions of the test compounds in Middlebrook 7H9 broth.

  • Inoculation: Each well is inoculated with a standardized culture of M. tuberculosis H37Rv. Control wells (no drug) are included.

  • Incubation: The plate is incubated at 37 °C for 5-7 days.

  • Assay Development: A solution of Alamar Blue reagent and Tween 80 is added to each well. The plate is re-incubated for 24 hours.

  • Reading: The fluorescence or absorbance is measured. A blue color (oxidized state) indicates no bacterial growth, while a pink color (reduced state) indicates growth. The MIC is defined as the lowest compound concentration that prevents this color change.

G A Prepare 2-fold serial dilutions of compounds in 96-well plate. B Add Mtb H37Rv culture to each well. A->B C Incubate plate at 37°C for 7 days. B->C D Add Alamar Blue reagent to all wells. C->D E Re-incubate for 24 hours. D->E F Read fluorescence/color. (Blue = No Growth, Pink = Growth) E->F G Determine MIC. F->G

Workflow for the Microplate Alamar Blue Assay (MABA).

Signaling Pathways

PDGFR Signaling and Inhibition

PDGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and angiogenesis. Upon binding its ligand (PDGF), the receptor dimerizes and autophosphorylates, creating docking sites for downstream signaling proteins. This activates pathways like PI3K/Akt and MAPK, which promote cell growth and survival. Imidazo[1,2-a]pyridine inhibitors act by binding to the ATP-binding pocket of the kinase domain, preventing autophosphorylation and blocking downstream signaling.[7]

G cluster_membrane Cell Membrane cluster_downstream Downstream Signaling PDGFR PDGF Receptor PI3K PI3K/Akt Pathway PDGFR->PI3K Activates MAPK RAS/MAPK Pathway PDGFR->MAPK Activates PDGF PDGF Ligand PDGF->PDGFR Binds & Dimerizes Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PDGFR Blocks ATP Binding ATP ATP ATP->PDGFR Phosphorylation Proliferation Cell Proliferation, Angiogenesis, Survival PI3K->Proliferation MAPK->Proliferation

Inhibition of the PDGFR signaling pathway.

Conclusion

The this compound core and its analogs represent a versatile and highly promising scaffold for the development of new therapeutic agents. The extensive body of research highlights their potential in treating major diseases like tuberculosis and cancer. The established synthetic routes allow for rapid generation of diverse chemical libraries, and detailed structure-activity relationship studies have provided a clear rationale for designing next-generation compounds. Future work should focus on optimizing the pharmacokinetic properties of these potent molecules to improve their clinical translatability and on exploring their potential against a wider range of biological targets.

References

A Technical Review of 5-Substituted Imidazo[1,2-a]pyridines: Synthesis, Kinase Inhibition, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

The imidazo[1,2-a]pyridine scaffold is a prominent nitrogen-fused heterocyclic system recognized as a "privileged" structure in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, leading to the development of marketed drugs for various therapeutic areas. While substitutions at the C-2, C-3, and C-8 positions have been extensively explored, the functionalization at the C-5 position offers a unique vector for structural modification to fine-tune potency, selectivity, and pharmacokinetic properties. This technical guide provides a detailed review of 5-substituted imidazo[1,2-a]pyridines, with a primary focus on their development as potent kinase inhibitors.

Synthesis of 5-Substituted Imidazo[1,2-a]pyridines

The synthesis of the imidazo[1,2-a]pyridine core is most commonly achieved through the condensation of a 2-aminopyridine with a carbonyl compound. To achieve substitution at the 5-position, the synthetic strategy typically begins with a pre-functionalized 6-substituted-2-aminopyridine.

Classical Cyclization Approach

A highly convergent and robust method for generating 5-substituted imidazo[1,2-a]pyridines involves a multi-step sequence starting from a commercially available substituted nitropyridine. This approach has been successfully utilized in the development of Platelet-Derived Growth Factor Receptor (PDGFR) inhibitors.[1]

The general workflow is outlined below:

cluster_0 Synthetic Workflow for 5-Substituted Imidazo[1,2-a]pyridines A Start: 6-Substituted 2-Nitropyridine B Nucleophilic Substitution (e.g., with 2-methoxyethanol) A->B C Reduction of Nitro Group & Acid Treatment B->C D Key Intermediate: 6-Substituted-2-aminopyridine C->D E Cyclization with Chloroacetaldehyde D->E F Key Scaffold: 5-Substituted Imidazo[1,2-a]pyridine E->F G Further Functionalization (e.g., Suzuki Coupling) F->G H Final Compound G->H

Caption: General synthetic workflow for 5-substituted imidazo[1,2-a]pyridines.

Detailed Experimental Protocol (Synthesis of Key Intermediate 5-methoxy-imidazo[1,2-a]pyridine): [1]

  • Step 1: Synthesis of 2-chloro-6-(2-methoxyethoxy)pyridine: A solution of 2-methoxyethanol in THF is treated with a strong base such as lithium bis(trimethylsilyl)amide (LiHMDS) at 0 °C. Commercially available 2-chloro-6-nitropyridine is then added, and the reaction is stirred to completion to yield the chloropyridine intermediate.

  • Step 2: Synthesis of 6-(2-methoxyethoxy)pyridin-2-amine: The crude chloropyridine from Step 1 is dissolved in a suitable solvent (e.g., dioxane). A palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., X-Phos) are added, followed by LiHMDS. The reaction is heated. Upon completion, an aqueous acid workup is performed to yield the aminopyridine.

  • Step 3: Synthesis of 5-(2-methoxyethoxy)imidazo[1,2-a]pyridine: The aminopyridine from Step 2 is dissolved in an aqueous solution of chloroacetaldehyde. The mixture is heated (e.g., to 50 °C) until the cyclization is complete. The product is then isolated and purified to yield the key 5-substituted imidazo[1,2-a]pyridine scaffold.

Direct C-H Functionalization

Modern synthetic methods have enabled the direct functionalization of the C-H bond at the C-5 position, avoiding the need for pre-functionalized starting materials. Visible light-induced photocatalysis has emerged as a powerful tool for this purpose. For instance, a method for the C-5 alkylation of imidazo[1,2-a]pyridines using alkyl N-hydroxyphthalimides has been developed, employing eosin Y as a photocatalyst at room temperature.[2] This strategy offers an efficient and atom-economical alternative for derivatization.

Biological Activity: Kinase Inhibition

Substituents at the C-5 position of the imidazo[1,2-a]pyridine ring have been shown to be critical for potent and selective inhibition of certain receptor tyrosine kinases, particularly PDGFR.

PDGFR Inhibition

Constitutive activation of the Platelet-Derived Growth Factor Receptor (PDGFR) is implicated in the progression of various cancers and fibrotic diseases.[1] The development of small-molecule inhibitors targeting this kinase is a key therapeutic strategy. A novel class of 5-substituted imidazo[1,2-a]pyridines has been identified as potent PDGFR antagonists.[1]

The PDGFR signaling pathway is a critical cascade that regulates cell proliferation, migration, and survival. Inhibition of PDGFR kinase activity blocks the downstream phosphorylation events, thereby halting the oncogenic signaling.

PDGF PDGF Ligand PDGFR PDGFR Dimerization & Autophosphorylation PDGF->PDGFR Binds to PI3K PI3K PDGFR->PI3K Activates RAS RAS PDGFR->RAS Activates Inhibitor 5-Substituted Imidazo[1,2-a]pyridine Inhibitor->PDGFR Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation, Migration, Survival AKT->Proliferation Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes

Caption: Simplified PDGFR signaling pathway and the point of inhibition.

Structure-Activity Relationship (SAR) and Quantitative Data

Medicinal chemistry efforts guided by molecular modeling led to the discovery of potent 5-substituted imidazo[1,2-a]pyridine inhibitors of PDGFR. The SAR exploration focused on modifying a piperidine-based "headgroup" attached to the core scaffold. The data below summarizes the activity of key compounds against a cellular PDGFRβ phosphorylation assay.[1]

Compound IDC5-SubstituentHeadgroupPDGFRβ Cellular IC₅₀ (nM)
11 -OCH₂CH₂OCH₃4-piperidinyl28
27 -OCH₂CH₂OCH₃(R)-3-fluoro-4-piperidinyl14
28 -OCH₂CH₂OCH₃(S)-3-fluoro-4-piperidinyl7

Structure-Activity Relationship Summary:

  • Core Scaffold: The 5-(2-methoxyethoxy)imidazo[1,2-a]pyridine core was identified as a key structural element for potent PDGFR activity.

  • Headgroup Optimization: Introduction of a constrained secondary amine enhanced selectivity.

  • Fluorine Substitution: Integration of a fluorine atom onto the piperidine ring significantly improved the compound's profile. Specifically, the (S)-3-fluoro-4-piperidinyl moiety (Compound 28 ) provided the most potent inhibition. This modification was found to reduce P-glycoprotein (Pgp) mediated efflux, leading to improved oral bioavailability.[1]

Key Experimental Protocols

Cellular PDGFRβ Phosphorylation Assay[1]

This protocol describes a method to quantify the inhibitory activity of compounds on PDGFRβ phosphorylation in a cellular context.

  • Cell Culture: NIH 3T3 cells engineered to overexpress the human PDGFRβ receptor are cultured in standard growth medium (e.g., DMEM with 10% FBS).

  • Assay Preparation: Cells are seeded into 96-well plates and allowed to attach overnight. The following day, the growth medium is replaced with a serum-free medium for 2 hours to reduce basal receptor activation.

  • Compound Treatment: Test compounds (e.g., Compound 28 ) are serially diluted in DMSO and then added to the cells at various concentrations. Cells are incubated with the compounds for 1 hour at 37 °C.

  • Receptor Stimulation: Cells are stimulated with a recombinant human PDGF-BB ligand (e.g., at 25 ng/mL) for 7 minutes at 37 °C to induce receptor autophosphorylation.

  • Lysis and Detection: The stimulation medium is removed, and cells are lysed to release cellular proteins. The level of phosphorylated PDGFRβ is quantified using a sandwich ELISA. A capture antibody specific for total PDGFRβ is coated on the plate, and a detection antibody conjugated to an enzyme (e.g., HRP) that recognizes the phosphorylated tyrosine residue is used for detection.

  • Data Analysis: The signal is developed with a suitable substrate (e.g., TMB), and the absorbance is read on a plate reader. The data is normalized to controls, and the IC₅₀ value is calculated using a four-parameter logistic fit.

Conclusion

The 5-position of the imidazo[1,2-a]pyridine scaffold serves as a crucial site for modification in the design of potent and selective kinase inhibitors. As demonstrated in the development of PDGFR inhibitors, strategic functionalization at this position can profoundly influence biological activity and improve drug-like properties such as oral bioavailability. While classical synthetic routes relying on substituted 2-aminopyridines remain effective, modern C-H functionalization techniques are opening new avenues for rapid and diverse library synthesis. The data presented underscore the potential of 5-substituted imidazo[1,2-a]pyridines as a promising scaffold for future drug discovery efforts, particularly in the realm of oncology and fibrosis.

References

A Technical Guide to 5-Isopropylimidazo[1,2-A]pyridine and the Imidazo[1,2-A]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 5-Isopropylimidazo[1,2-A]pyridine. Due to the limited availability of specific data for this particular derivative, this document also explores the broader context of the imidazo[1,2-a]pyridine core, a recognized "privileged scaffold" in medicinal chemistry.

Chemical Identification and Properties

IUPAC Name: 5-(propan-2-yl)imidazo[1,2-a]pyridine

Parent Compound: Imidazo[1,2-a]pyridine

  • CAS Number: 274-76-0[1]

  • Molecular Formula: C₇H₆N₂[1]

  • Molecular Weight: 118.14 g/mol [1]

The introduction of an isopropyl group at the 5-position would alter the physicochemical properties, increasing its lipophilicity and molecular weight.

Table 1: Calculated Properties of this compound

PropertyValue
Molecular FormulaC₁₀H₁₂N₂
Molecular Weight160.22 g/mol
LogP (estimated)2.5 - 3.0
Hydrogen Bond Donors0
Hydrogen Bond Acceptors2

Note: These values are estimated and would require experimental verification.

Synthesis Strategies

The synthesis of this compound can be approached through established methods for the construction of the imidazo[1,2-a]pyridine core. The key starting material would be a 6-isopropyl-2-aminopyridine.

General Synthetic Workflow:

The most common and versatile method for the synthesis of imidazo[1,2-a]pyridines is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[2]

Synthesis_Workflow 6-isopropyl-2-aminopyridine 6-isopropyl-2-aminopyridine Reaction Condensation (Tschitschibabin Reaction) 6-isopropyl-2-aminopyridine->Reaction alpha-halocarbonyl α-halocarbonyl (e.g., bromoacetaldehyde) alpha-halocarbonyl->Reaction Product This compound Reaction->Product Purification Purification (e.g., Chromatography) Product->Purification Final_Product Pure Product Purification->Final_Product

General synthetic workflow for this compound.

Experimental Protocol: General Tschitschibabin Synthesis

  • Reaction Setup: To a solution of the appropriately substituted 2-aminopyridine (1 equivalent) in a suitable solvent (e.g., ethanol, DMF), add the α-halocarbonyl compound (1.1 equivalents).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine derivative.

Other synthetic approaches include multicomponent reactions and metal-catalyzed cross-coupling strategies, which offer alternative routes to functionalized imidazo[1,2-a]pyridines.[3][4]

Biological Activity and Therapeutic Potential

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities.[5][6] Marketed drugs such as zolpidem (hypnotic), alpidem (anxiolytic), and zolimidine (antiulcer) feature this core structure.[7][8]

The biological effects of imidazo[1,2-a]pyridine derivatives are diverse and depend on the substitution pattern on the bicyclic ring system.

Table 2: Reported Biological Activities of Imidazo[1,2-a]pyridine Derivatives

Biological ActivityPosition of SubstitutionExample/Reference
Anticancer2, 3, 6, 8[9]
Antimicrobial2, 3, 7[6]
Antiviral2, 3[6]
Anti-inflammatory2, 3, 6[6]
Antitubercular2, 3, 7[7]
Anxiolytic2, 6, 7[7]

The introduction of a small alkyl group, such as an isopropyl group, at the C5 position could modulate the pharmacokinetic and pharmacodynamic properties of the molecule. The increased lipophilicity may enhance membrane permeability and access to intracellular targets.

Hypothetical Signaling Pathway Inhibition:

Several imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of specific signaling pathways implicated in disease. For example, some derivatives have been shown to inhibit protein kinases involved in cancer cell proliferation. The following diagram illustrates a hypothetical mechanism of action where a 5-substituted imidazo[1,2-a]pyridine derivative inhibits a generic kinase cascade.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Signal Kinase2 Kinase B Kinase1->Kinase2 Kinase3 Kinase C Kinase2->Kinase3 TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Inhibitor 5-Isopropyl- imidazo[1,2-A]pyridine Inhibitor->Kinase2 Inhibition

Hypothetical inhibition of a kinase signaling pathway.

Future Directions

The therapeutic potential of the imidazo[1,2-a]pyridine scaffold is well-established. The synthesis and biological evaluation of novel derivatives, such as this compound, represent a promising avenue for the discovery of new drug candidates. Further research should focus on:

  • Definitive Synthesis and Characterization: The development of a robust synthetic route and full spectroscopic characterization of this compound.

  • In Vitro Biological Screening: Evaluation of the compound against a panel of disease-relevant targets, such as kinases, GPCRs, and microbial enzymes.

  • Structure-Activity Relationship (SAR) Studies: Systematic exploration of substitutions at various positions of the imidazo[1,2-a]pyridine ring to optimize potency and selectivity.

  • Pharmacokinetic Profiling: Assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of promising derivatives.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of the 5-Alkylimidazo[1,2-a]pyridine Series

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2][3] This guide focuses on the 5-alkylimidazo[1,2-a]pyridine series, providing a comprehensive overview of their physical and chemical properties, detailed experimental protocols for their synthesis and biological evaluation, and a visualization of their interaction with key signaling pathways. The strategic placement of an alkyl group at the 5-position can significantly influence the molecule's physicochemical properties, thereby affecting its pharmacokinetic and pharmacodynamic profile.

Physical and Chemical Properties

The physicochemical properties of the 5-alkylimidazo[1,2-a]pyridine series are crucial for understanding their behavior in biological systems. These properties, including solubility, lipophilicity, and melting point, are summarized below. While a complete homologous series with systematic variation of the 5-alkyl group is not extensively documented in a single source, the following tables compile available data for the parent imidazo[1,2-a]pyridine and representative 5-substituted analogs.

Table 1: General Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical Form
Imidazo[1,2-a]pyridineC₇H₆N₂118.14Liquid[4]
5-Methylimidazo[1,2-a]pyridineC₈H₈N₂132.16-
5-Methylimidazo[1,2-a]pyridine-2-carboxylic acidC₉H₈N₂O₂176.17Solid
Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylateC₁₁H₁₂N₂O₂204.23Solid[1]

Table 2: Quantitative Physicochemical Data

CompoundBoiling Point (°C)Density (g/mL)Refractive Index (n20/D)pKaLogP
Imidazo[1,2-a]pyridine103 @ 1 mmHg[4]1.165 @ 25 °C[4]1.626[4]6.791.8[5]
5-Methylimidazo[1,2-a]pyridine-----

Table 3: Spectroscopic Data

CompoundUV-Vis λmax (nm)Emission λmax (nm)Key ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
Imidazo[1,2-a]pyridine~280, ~315[6]---
Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate--Planar six- and five-membered rings[1]-

Experimental Protocols

Synthesis of 5-Alkylimidazo[1,2-a]pyridines

The synthesis of the imidazo[1,2-a]pyridine core can be achieved through various methods, with the most common being the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[7][8] Below is a general protocol that can be adapted for the synthesis of 5-alkylimidazo[1,2-a]pyridines.

General Experimental Protocol for the Synthesis of 2,3-Disubstituted Imidazo[1,2-a]pyridines (adapted from Ghosh et al., 2018) [9]

  • Reaction Setup: To a 25-mL round-bottomed flask, add 2-amino-6-alkylpyridine (0.25 mmol), the desired substituted acetophenone (0.25 mmol), iodine (20 mol%, 13 mg), and cyclohexane (2 mL).

  • Reaction Conditions: Stir the reaction mixture at 60 °C for 15 minutes.

  • Work-up: After the reaction is complete, dilute the mixture with 30 mL of water.

  • Purification: The product can be further purified by column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent.

Note: This is a generalized procedure. The specific 2-amino-6-alkylpyridine and acetophenone will determine the final substitution pattern. For a specific 5-alkyl derivative, the corresponding 6-alkyl-2-aminopyridine should be used.

Wnt/β-catenin Signaling Luciferase Reporter Assay

Imidazo[1,2-a]pyridines have been shown to modulate the Wnt/β-catenin signaling pathway.[10] A common method to assess this activity is through a luciferase reporter assay. The following is a detailed protocol for such an assay.

Step-by-Step Protocol for TCF/LEF Luciferase Reporter Assay [11][12][13][14]

  • Cell Seeding (Day 1):

    • Harvest HEK293 cells (or other suitable cell line) from culture.

    • Seed the cells at a density of 5,000-10,000 cells per well in a white, opaque 96-well microplate in 50 µL of growth medium.

    • Incubate the plate at 37°C with 5% CO₂ overnight.

  • Transfection/Transduction (Day 2):

    • For transient transfection: Prepare a mixture of a TCF/LEF-responsive firefly luciferase reporter plasmid and a constitutively expressing Renilla luciferase control plasmid with a suitable transfection reagent (e.g., FuGENE® HD) in serum-free medium.[12] Incubate for 15 minutes at room temperature. Add the transfection mix to the cells.

    • For lentiviral transduction: To each well, add 10 µL of TCF/LEF luciferase reporter lentivirus. Add polybrene to a final concentration of 5 µg/mL. Gently swirl the plate to mix.[11]

    • Incubate the plate at 37°C with 5% CO₂ for 18-24 hours.

  • Medium Change (Day 3):

    • Remove the medium containing the transfection reagent or lentivirus.

    • Add 100 µL of fresh growth medium to each well.

  • Compound Treatment (Day 4):

    • Prepare serial dilutions of the 5-alkylimidazo[1,2-a]pyridine compounds to be tested.

    • Add the compounds to the cells. Include appropriate controls: vehicle (e.g., DMSO), a known Wnt pathway activator (e.g., Wnt3a conditioned medium or LiCl), and a known inhibitor.

    • Incubate the cells at 37°C with 5% CO₂ for the desired treatment time (e.g., 16-24 hours).

  • Luciferase Assay (Day 5):

    • Equilibrate the plate to room temperature.

    • Use a dual-luciferase reporter assay system according to the manufacturer's instructions.

    • First, add the firefly luciferase substrate to all wells and measure the luminescence.

    • Next, add the Stop & Glo® reagent (which quenches the firefly luciferase activity and contains the substrate for Renilla luciferase) to all wells and measure the Renilla luminescence.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for differences in cell number and transfection efficiency.

    • Determine the effect of the compounds on Wnt/β-catenin signaling by comparing the normalized luciferase activity in treated wells to the vehicle control.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate the canonical Wnt/β-catenin signaling pathway and a typical experimental workflow for its investigation using a luciferase reporter assay.

Wnt/β-catenin Signaling Pathway

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off Phosphorylation Ub Ubiquitin beta_catenin_off->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation TCF_LEF_off TCF/LEF Wnt_Target_Genes_off Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF_off->Wnt_Target_Genes_off Repressed Repressed Wnt_Target_Genes_off->Repressed Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6->Dishevelled Destruction_Complex_inactivated Destruction Complex (Inactivated) Dishevelled->Destruction_Complex_inactivated Inhibition beta_catenin_on β-catenin Nucleus Nucleus beta_catenin_on->Nucleus Accumulation & Translocation TCF_LEF_on TCF/LEF Nucleus->TCF_LEF_on Wnt_Target_Genes_on Wnt Target Genes TCF_LEF_on->Wnt_Target_Genes_on Activated Activated Wnt_Target_Genes_on->Activated

Caption: Canonical Wnt/β-catenin signaling pathway in the "OFF" and "ON" states.

Experimental Workflow: Luciferase Reporter Assay

Luciferase_Assay_Workflow Day1 Day 1: Seed Cells (e.g., HEK293 in 96-well plate) Day2 Day 2: Transfect/Transduce Cells (TCF/LEF-luciferase reporter + control) Day1->Day2 Day3 Day 3: Change Medium Day2->Day3 Day4 Day 4: Treat with Compounds (5-alkylimidazo[1,2-a]pyridines + controls) Day3->Day4 Day5 Day 5: Measure Luminescence (Dual-luciferase assay) Day4->Day5 Data_Analysis Data Analysis (Normalize Firefly to Renilla luminescence) Day5->Data_Analysis

Caption: A typical 5-day workflow for a Wnt/β-catenin luciferase reporter assay.

References

An In-depth Technical Guide on the Initial Toxicity Assessment of Imidazo[1,2-A]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No direct toxicological studies were identified for 5-Isopropylimidazo[1,2-A]pyridine. This guide provides a comprehensive overview of the initial toxicity assessment of the core imidazo[1,2-a]pyridine scaffold and its various derivatives, serving as a foundational reference for researchers working with this class of compounds. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1][2][3]

In Vitro Cytotoxicity

The in vitro cytotoxic potential of various imidazo[1,2-a]pyridine derivatives has been evaluated in a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying cytotoxicity.

Compound IDCell LineIC50 (µM)Reference
IG-01-007HCT-11630.09 ± 1.58[1]
IG-01-008HCT-11630.90 ± 10.6[1]
IG-01-009HCT-11627.5 ± 11[1]
IG-01-007CT-2661.19 ± 21.16[1]
IG-01-008CT-2648.08 ± 22.61[1]
IG-01-009CT-2640.86 ± 17.05[1]
IP-5HCC193745[4]
IP-6HCC193747.7[4]
IP-7HCC193779.6[4]
Compound 5eCOX-20.05[5]
Compound 5fCOX-20.05[5]
Compound 5jCOX-20.05[5]
Compound 9lPolymorphonuclear Leukocytes1.15[6]
Compound 9lS1000.29[6]
Compound 14Intact Cells0.16[7]
Compound 14Cell-free0.1[7]
Spiro-pyridine 5HepG-210.58 ± 0.8[8]
Spiro-pyridine 5Caco-29.78 ± 0.7[8]
Spiro-pyridine 7HepG-28.90 ± 0.6[8]
Spiro-pyridine 7Caco-27.83 ± 0.5[8]
Spiro-pyridine 8HepG-28.42 ± 0.7[8]
Spiro-pyridine 8Caco-213.61 ± 1.2[8]

In Vivo Acute Toxicity

Acute oral toxicity studies are crucial for determining the potential for adverse effects after a single dose of a substance. These studies are often conducted in rodents following established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Compound IDSpeciesLD50 (g/kg b.w.)Observed EffectsReference
Derivative 1aMouse>4.0Not specified[9]
Derivative 1bMouse>4.0Less toxic than 1a[9]
Derivative 2aMouse1.0 - 2.0Not specified[9]
Derivative 2bMouse>4.0Less toxic than 2a[9]
Derivative 3aMouse>2.0Midpoint of toxicity compared to others tested[9]
Derivative 3bMouse>2.0Midpoint of toxicity compared to others tested[9]
Derivative 4Mouse1.0Midpoint of toxicity compared to others tested[9]
IG-01-008Wistar Rat≥ 1000 mg/kgHepatic damage, cholestasis[1][2]
IG-01-009Wistar Rat≥ 1000 mg/kgHepatic damage, cholestasis[1][2]

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[1]

This method is used to assess the acute oral toxicity of a substance.

  • Animal Acclimatization: Acclimate healthy, young adult rodents (e.g., Wistar rats) to laboratory conditions for at least 5 days.

  • Dosing: Administer the test compound orally at one of the fixed dose levels (5, 50, 300, or 2000 mg/kg) to a group of animals (typically 5 females).

  • Observation: Observe the animals for signs of toxicity and mortality for up to 14 days.[1]

  • Data Collection: Record body weight, clinical signs of toxicity, and any instances of mortality.

  • Pathology: At the end of the study, perform a gross necropsy on all animals. Histopathological examination of target organs may also be conducted.

DNA fragmentation is a hallmark of apoptosis.

  • Cell Treatment: Treat cells with the test compound for a specified duration.

  • Cell Lysis: Lyse the cells using a lysis buffer.

  • DNA Extraction: Extract the DNA from the cell lysate.

  • Agarose Gel Electrophoresis: Separate the DNA fragments by size using agarose gel electrophoresis.

  • Visualization: Visualize the DNA fragments under UV light after staining with an intercalating agent (e.g., ethidium bromide). A characteristic ladder pattern indicates DNA fragmentation.[1]

Potential Mechanisms of Toxicity

Several studies on imidazo[1,2-a]pyridine derivatives suggest that their cytotoxic effects may be mediated through the induction of apoptosis and cell cycle arrest.

Some derivatives have been shown to induce apoptosis, characterized by cellular rounding, shrinkage, and nuclear condensation.[1] Mechanistically, this can involve the activation of key signaling pathways. For instance, the IP-5 compound was found to increase the levels of p53 and p21, leading to cell cycle arrest.[4] Furthermore, it triggered the extrinsic apoptosis pathway, as evidenced by the increased activity of caspase 7 and caspase 8, and the cleavage of PARP.[4]

Several imidazo-based heterocyclic derivatives have been reported to cause DNA fragmentation, indicating a potential for genotoxicity.[1][2] This DNA damage can contribute to their anticancer activity but also represents a potential toxicological liability.

Visualizations

experimental_workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cell_culture Cell Culture (e.g., HCT-116, HepG-2) cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) cell_culture->cytotoxicity_assay Treat with compound dna_fragmentation DNA Fragmentation Assay cell_culture->dna_fragmentation Treat with compound mechanism_studies Mechanism of Action Studies (e.g., Western Blot for Apoptosis Markers) cell_culture->mechanism_studies Treat with compound ic50_determination IC50 Determination cytotoxicity_assay->ic50_determination animal_model Animal Model (e.g., Wistar Rats) ic50_determination->animal_model Inform dose selection end end mechanism_studies->end acute_oral_toxicity Acute Oral Toxicity Study (OECD 420) animal_model->acute_oral_toxicity Administer single dose ld50_determination LD50 Estimation acute_oral_toxicity->ld50_determination histopathology Histopathology of Organs acute_oral_toxicity->histopathology ld50_determination->end Toxicity Profile histopathology->end start Start Toxicity Assessment start->cell_culture start->animal_model

Caption: General workflow for in vitro and in vivo toxicity assessment.

apoptosis_pathway cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Extrinsic Apoptosis Pathway compound Imidazo[1,2-a]pyridine Derivative (e.g., IP-5) p53 p53 Activation compound->p53 caspase8 Caspase-8 Activation compound->caspase8 p21 p21 Upregulation p53->p21 cell_cycle_arrest Cell Cycle Arrest p21->cell_cycle_arrest caspase7 Caspase-7 Activation caspase8->caspase7 parp PARP Cleavage caspase7->parp apoptosis Apoptosis parp->apoptosis

Caption: Potential signaling pathway for imidazo[1,2-a]pyridine-induced toxicity.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Isopropylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 5-Isopropylimidazo[1,2-a]pyridine, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the preparation of the key intermediate, 6-isopropyl-2-aminopyridine, followed by a cyclocondensation reaction to yield the final product.

Step 1: Synthesis of 6-Isopropyl-2-aminopyridine

The initial step involves the synthesis of 6-isopropyl-2-aminopyridine. While various methods exist for the synthesis of 2-aminopyridine derivatives, a common approach involves the amination of a corresponding bromopyridine. A copper-catalyzed amination reaction provides a viable route.

Experimental Protocol: Copper-Catalyzed Amination

This protocol is adapted from general procedures for the amination of bromopyridines.

Materials:

  • 2-Bromo-6-isopropylpyridine

  • Copper(I) oxide (Cu₂O)

  • Aqueous ammonia (28% solution)

  • Potassium carbonate (K₂CO₃)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Ethylene glycol

  • Ethyl acetate

  • Silica gel for column chromatography

  • Argon or Nitrogen gas

  • Schlenk tube or other suitable reaction vessel

Procedure:

  • Under an inert atmosphere (argon or nitrogen), add copper(I) oxide (Cu₂O, 5 mol%), potassium carbonate (K₂CO₃, 20 mol%), and N,N'-Dimethylethylenediamine (DMEDA, 10 mol%) to a Schlenk tube.

  • Add 2-bromo-6-isopropylpyridine (1.0 eq) and ethylene glycol to the reaction vessel.

  • Add a 28% aqueous solution of ammonia (20 eq) to the mixture.

  • Seal the Schlenk tube and stir the reaction mixture at 60°C for 16 hours.

  • After cooling to room temperature, extract the reaction mixture with ethyl acetate (4 x 5 mL).

  • Combine the organic layers and concentrate under reduced pressure. Note that the product may be volatile under high vacuum.

  • Purify the crude product by silica gel column chromatography to obtain 6-isopropyl-2-aminopyridine.

Reactant/ReagentMolar Ratio/ConcentrationRole
2-Bromo-6-isopropylpyridine1.0 eqStarting Material
Copper(I) oxide (Cu₂O)5 mol%Catalyst
Aqueous Ammonia (28%)20 eqAminating Agent
Potassium Carbonate (K₂CO₃)20 mol%Base
N,N'-Dimethylethylenediamine (DMEDA)10 mol%Ligand
Ethylene Glycol-Solvent

Step 2: Synthesis of this compound

The second step is the cyclocondensation of 6-isopropyl-2-aminopyridine with chloroacetaldehyde to form the final product, this compound. Chloroacetaldehyde is typically used as an aqueous solution.

Experimental Protocol: Cyclocondensation Reaction

This protocol is based on general procedures for the synthesis of imidazo[1,2-a]pyridines.

Materials:

  • 6-Isopropyl-2-aminopyridine

  • Chloroacetaldehyde (typically a 50% aqueous solution)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Dichloromethane (CH₂Cl₂)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 6-isopropyl-2-aminopyridine (1.0 eq) in ethanol in a round-bottom flask.

  • Add a saturated aqueous solution of sodium bicarbonate.

  • Add chloroacetaldehyde solution (1.1 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Reactant/ReagentMolar RatioRole
6-Isopropyl-2-aminopyridine1.0 eqStarting Material
Chloroacetaldehyde1.1 eqCyclizing Agent
Sodium Bicarbonate-Base
Ethanol-Solvent

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 6-Isopropyl-2-aminopyridine cluster_step2 Step 2: Synthesis of this compound A 2-Bromo-6-isopropylpyridine B Cu₂O, aq. NH₃, K₂CO₃, DMEDA, Ethylene Glycol, 60°C A->B C 6-Isopropyl-2-aminopyridine B->C D 6-Isopropyl-2-aminopyridine E Chloroacetaldehyde, NaHCO₃, Ethanol, Reflux D->E F This compound E->F

Caption: Overall synthetic route for this compound.

Logical Relationship of Key Components

The diagram below shows the relationship between the key reactants and the final product.

Logical_Relationship Start1 2-Bromo-6-isopropylpyridine Intermediate 6-Isopropyl-2-aminopyridine Start1->Intermediate Cu-catalyzed amination Start2 Ammonia Start2->Intermediate Product This compound Intermediate->Product Cyclocondensation Start3 Chloroacetaldehyde Start3->Product

Caption: Key reactants leading to the final product.

Application of 5-Isopropylimidazo[1,2-A]pyridine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This document focuses on the application of 5-isopropyl substituted imidazo[1,2-a]pyridine derivatives, providing a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action in various therapeutic areas, particularly in oncology.

Introduction to 5-Isopropylimidazo[1,2-A]pyridine Derivatives

Derivatives of the imidazo[1,2-a]pyridine core have been extensively explored for their therapeutic potential, leading to the development of marketed drugs such as zolpidem (a hypnotic) and alpidem (an anxiolytic).[1][2] The introduction of various substituents onto this scaffold allows for the fine-tuning of its pharmacological properties. The 5-isopropyl group, in particular, has been investigated for its contribution to the anticancer activity of this class of compounds.

Anticancer Applications

Recent studies have highlighted the potential of 5-substituted imidazo[1,2-a]pyridine derivatives as potent anticancer agents. A notable example is the compound designated as IP-5 , which has demonstrated significant cytotoxic effects against breast cancer cell lines.[3][4][5]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The anticancer activity of 5-substituted imidazo[1,2-a]pyridine derivatives like IP-5 is attributed to their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.[3][4] The underlying mechanism involves the modulation of key signaling pathways that regulate cell survival and proliferation.

Specifically, these compounds have been shown to:

  • Inhibit the PI3K/AKT/mTOR pathway: This pathway is crucial for cell growth and survival, and its inhibition is a key strategy in cancer therapy.[1][6]

  • Activate the p53 signaling pathway: The tumor suppressor protein p53 plays a critical role in preventing cancer formation. Activation of p53 can lead to cell cycle arrest and apoptosis.[1][3] Treatment with these compounds leads to increased levels of p53 and its downstream target, p21, a cell cycle inhibitor.[1][3]

This dual action of inhibiting a major survival pathway while activating a tumor suppressor pathway makes these compounds promising candidates for further development.

Quantitative Data: In Vitro Efficacy

The in vitro anticancer activity of novel imidazo[1,2-a]pyridine derivatives has been quantified using the MTT assay to determine their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The table below summarizes the cytotoxic impact of compounds designated as IP-5, IP-6, and IP-7 on the HCC1937 breast cancer cell line.[3][4][5]

CompoundTarget Cell LineIC50 (µM)
IP-5 HCC193745
IP-6 HCC193747.7
IP-7 HCC193779.6

Table 1: Cytotoxic activity of imidazo[1,2-a]pyridine derivatives against the HCC1937 breast cancer cell line.[3][4][5]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of 5-substituted imidazo[1,2-a]pyridine derivatives, based on established protocols for this class of compounds.

General Synthesis of 5-Substituted Imidazo[1,2-a]pyridines

A general method for the synthesis of 5-substituted imidazo[1,2-a]pyridines involves the reaction of a picoline derivative with a hydrazonoyl chloride in the presence of a base.[4]

Materials:

  • Appropriate picoline derivative (e.g., 2-amino-5-isopropylpyridine)

  • Hydrazonoyl chloride

  • Triethylamine

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve the picoline derivative in THF.

  • Add triethylamine to the solution.

  • Slowly add the hydrazonoyl chloride to the reaction mixture at room temperature.

  • Stir the reaction mixture for the appropriate time until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-substituted imidazo[1,2-a]pyridine derivative.

Note: The specific reaction conditions (temperature, reaction time) may need to be optimized for different starting materials.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and, by inference, cell viability.

Materials:

  • Cancer cell line (e.g., HCC1937)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound for the desired time period (e.g., 48 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Protein Expression

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

Materials:

  • Treated and untreated cancer cells

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-p21, anti-p-AKT, anti-AKT, anti-tubulin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Use a loading control (e.g., tubulin or actin) to normalize the protein levels.

Visualizations

Signaling Pathway Diagram

anticancer_pathway IP5 5-Isopropyl- imidazo[1,2-a]pyridine (e.g., IP-5) PI3K PI3K IP5->PI3K Inhibits p53 p53 IP5->p53 Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->p53 Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation p21 p21 p53->p21 Apoptosis Apoptosis p53->Apoptosis CellCycle Cell Cycle Progression p21->CellCycle Inhibits CellCycle->Proliferation

Caption: Anticancer mechanism of this compound.

Experimental Workflow Diagram

experimental_workflow Synthesis Synthesis of This compound Purification Purification & Characterization Synthesis->Purification CellCulture Cancer Cell Culture (e.g., HCC1937) Purification->CellCulture MTT MTT Assay for Cell Viability (IC50) CellCulture->MTT WesternBlot Western Blot Analysis (p53, p21, p-AKT) CellCulture->WesternBlot DataAnalysis Data Analysis & Interpretation MTT->DataAnalysis WesternBlot->DataAnalysis

Caption: Workflow for anticancer evaluation.

References

Application Notes and Protocols for Drug Design Using the 5-Isopropylimidazo[1,2-A]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This bicyclic structure serves as a versatile template for the design of novel therapeutic agents, particularly in the realm of oncology. The introduction of a 5-isopropyl group can modulate the compound's lipophilicity, steric profile, and metabolic stability, potentially enhancing its drug-like properties. These notes provide an overview of the applications and experimental protocols for designing and evaluating new drug candidates based on the 5-isopropylimidazo[1,2-a]pyridine scaffold.

Rationale for Targeting Kinase Signaling Pathways

The imidazo[1,2-a]pyridine core has been successfully employed to develop inhibitors of various protein kinases that are critical regulators of cancer cell proliferation, survival, and migration. Key signaling pathways frequently targeted by derivatives of this scaffold include:

  • PI3K/Akt/mTOR Pathway: This is a central signaling cascade that promotes cell growth, survival, and metabolism. Dysregulation of this pathway is a common event in many cancers.

  • STAT3/NF-κB Pathway: These transcription factors are involved in inflammation, immune responses, and cell survival. Their constitutive activation is linked to tumor progression and resistance to therapy.[1]

  • Cyclin-Dependent Kinases (CDKs): These enzymes control the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of various imidazo[1,2-a]pyridine derivatives against different cancer cell lines. While specific data for the 5-isopropyl substitution is not extensively available in the public domain, the data for related compounds highlight the potential of this scaffold.

Table 1: Cytotoxic Activity of Imidazo[1,2-a]pyridine Derivatives Against Breast Cancer Cells

Compound IDCell LineIC50 (µM)Reference
IP-5HCC193745[2][3]
IP-6HCC193747.7[2][3]
IP-7HCC193779.6[2][3]

Table 2: Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives Against Various Cancer Cell Lines

Compound IDCell LineIC50 (µM)TargetReference
9d HeLa10.89Anticancer[4]
9d MCF-72.35Anticancer[4]
5d -0.13DPP-4[5]

Experimental Protocols

A common method for the synthesis of the imidazo[1,2-a]pyridine scaffold involves the condensation of a 2-aminopyridine with an α-haloketone.

  • Protocol:

    • Dissolve the appropriately substituted 2-aminopyridine (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

    • Add the desired α-bromoketone (1.1 equivalents).

    • Reflux the mixture for 4-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, filter the solid and wash with a cold solvent.

    • If no precipitate forms, concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

    • Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[2][3]

  • Protocol:

    • Seed cancer cells (e.g., HCC1937) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of the test compounds (e.g., this compound derivatives) in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

    • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of a compound on signaling pathway components.[2][3]

  • Protocol:

    • Treat cells with the test compound at the desired concentration for a specified time.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-STAT3, STAT3, NF-κB, β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Visualizations

The following diagrams illustrate the signaling pathways commonly modulated by imidazo[1,2-a]pyridine derivatives.

PI3K_Akt_mTOR_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Scaffold This compound Derivative Scaffold->PI3K Inhibits Scaffold->Akt Inhibits Scaffold->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway inhibition.

STAT3_NFkB_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_dimer pSTAT3 Dimer STAT3->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus GeneTranscription Gene Transcription (Proliferation, Anti-apoptosis) Nucleus->GeneTranscription Promotes Inflammation Inflammation (iNOS, COX-2) Nucleus->Inflammation Promotes LPS LPS/TLR4 IKK IKK LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB NFkB_active Active NF-κB NFkB->NFkB_active Releases NFkB_active->Nucleus Scaffold This compound Derivative Scaffold->JAK Inhibits Scaffold->STAT3 Inhibits Scaffold->IKK Inhibits

Caption: STAT3 and NF-κB signaling pathway inhibition.

Drug_Discovery_Workflow Synthesis Synthesis of This compound Derivatives Screening In Vitro Cytotoxicity Screening (MTT Assay) Synthesis->Screening Hit_ID Hit Identification (IC50 Determination) Screening->Hit_ID Mechanism Mechanism of Action Studies (Western Blot, etc.) Hit_ID->Mechanism Potent Hits Lead_Opt Lead Optimization (SAR Studies) Mechanism->Lead_Opt Lead_Opt->Synthesis Iterative Design In_Vivo In Vivo Efficacy (Animal Models) Lead_Opt->In_Vivo Optimized Leads Candidate Drug Candidate In_Vivo->Candidate

Caption: Drug discovery workflow for imidazo[1,2-a]pyridines.

References

Application Notes and Protocols for Cell-based Assays Involving Imidazo[1,2-A]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities.[1][2] Derivatives of this core structure have been investigated for their therapeutic potential as anticancer, anti-inflammatory, and antitubercular agents.[3][4][5] These compounds are known to modulate various cellular signaling pathways, making them attractive candidates for drug discovery and development.[3][4][6] This document provides detailed application notes and protocols for key cell-based assays to evaluate the efficacy and mechanism of action of imidazo[1,2-a]pyridine derivatives, with a focus on anticancer applications.

Key Signaling Pathways

Imidazo[1,2-a]pyridine derivatives have been shown to exert their effects by modulating several critical signaling pathways involved in cell proliferation, survival, and inflammation.

  • AKT/mTOR Pathway: Several imidazo[1,2-a]pyridine compounds have been demonstrated to inhibit the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer.[3] Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.[3]

  • STAT3/NF-κB Pathway: Certain derivatives have been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB signaling cascade, leading to the downregulation of pro-inflammatory mediators like iNOS and COX-2.[4]

  • Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway, crucial in embryonic development and often dysregulated in cancer, has been identified as a target for some imidazo[1,2-a]pyridine derivatives.[6]

Below are diagrams illustrating these key signaling pathways and a general experimental workflow for assessing the anticancer activity of imidazo[1,2-a]pyridine compounds.

AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound Imidazo[1,2-a]pyridine Compound->AKT inhibits Compound->mTORC1 inhibits

Caption: Inhibition of the AKT/mTOR signaling pathway by Imidazo[1,2-a]pyridine derivatives.

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB phosphorylates for degradation NFkB NF-κB (p65/p50) IkB->NFkB NFkB_active Active NF-κB NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Gene_Expression Gene Expression (iNOS, COX-2) Nucleus->Gene_Expression promotes Compound Imidazo[1,2-a]pyridine Compound->IKK inhibits

Caption: Modulation of the NF-κB signaling pathway by Imidazo[1,2-a]pyridine derivatives.

Experimental_Workflow Start Start: Cancer Cell Lines Treatment Treat with Imidazo[1,2-a]pyridine (Dose-Response) Start->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle Data Data Analysis: IC50, Apoptosis %, Cell Cycle Arrest Viability->Data Apoptosis->Data CellCycle->Data Mechanism Mechanism of Action (Western Blot, ELISA) Conclusion Conclusion: Anticancer Potential Mechanism->Conclusion Data->Mechanism informs Data->Conclusion

Caption: General experimental workflow for evaluating the anticancer activity of Imidazo[1,2-a]pyridines.

Data Presentation

The following tables summarize the cytotoxic activity of representative imidazo[1,2-a]pyridine compounds against various cancer cell lines.

Table 1: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Lines [3]

CompoundCell LineCancer TypeIC50 (µM) after 48h
Compound 5A375Melanoma25.3 ± 2.1
WM115Melanoma30.1 ± 1.8
HeLaCervical Cancer44.6 ± 3.5
Compound 6 A375 Melanoma 9.7 ± 0.9
WM115 Melanoma 12.5 ± 1.3
HeLa Cervical Cancer 15.2 ± 1.1
Compound 7A375Melanoma20.4 ± 1.5
WM115Melanoma28.9 ± 2.4
HeLaCervical Cancer35.8 ± 2.9

Data are presented as mean ± standard deviation.

Table 2: Anti-proliferative Activity of an Imidazo[1,2-a]pyridine Derivative (MIA) in Combination with Curcumin [4]

Cell LineTreatmentEffective Concentration (µM)
MDA-MB-231MIA alone30
MIA + Curcumin20
SKOV3MIA alone40
MIA + Curcumin30

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is used to determine the cytotoxic effects of imidazo[1,2-a]pyridine compounds on cancer cells.[3][4]

Materials:

  • Cancer cell lines (e.g., A375, HeLa, MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Imidazo[1,2-a]pyridine compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl) or DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 4,000-5,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of the imidazo[1,2-a]pyridine compound in complete medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions (or vehicle control) to the respective wells.

  • Incubate the cells for the desired treatment period (e.g., 48 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

  • Remove the medium containing MTT and add 100 µL of solubilization buffer or DMSO to each well to dissolve the formazan crystals.[3][7]

  • Incubate for 15-20 minutes at room temperature with gentle shaking.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the induction of apoptosis by imidazo[1,2-a]pyridine compounds.[3]

Materials:

  • Cancer cell lines

  • 6-well plates

  • Imidazo[1,2-a]pyridine compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of treatment.

  • Treat the cells with the imidazo[1,2-a]pyridine compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include a vehicle control.

  • Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is used to determine the effect of imidazo[1,2-a]pyridine compounds on cell cycle progression.[3]

Materials:

  • Cancer cell lines

  • 6-well plates

  • Imidazo[1,2-a]pyridine compound

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed and treat cells as described in the apoptosis protocol.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry. The data can be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Western Blot Analysis of Signaling Proteins

This protocol allows for the investigation of the effect of imidazo[1,2-a]pyridine compounds on the expression and phosphorylation status of key signaling proteins.[3]

Materials:

  • Treated cell pellets

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-p53, anti-p21)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Lyse the treated cell pellets in RIPA buffer on ice.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

The imidazo[1,2-a]pyridine scaffold represents a promising starting point for the development of novel therapeutics. The protocols and data presented here provide a framework for researchers to investigate the cellular effects of these compounds and to elucidate their mechanisms of action. By employing these cell-based assays, scientists can effectively screen and characterize imidazo[1,2-a]pyridine derivatives for their potential in drug discovery, particularly in the field of oncology.

References

Application Notes and Protocols for In Vivo Evaluation of 5-Isopropylimidazo[1,2-A]pyridine in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo evaluation of 5-Isopropylimidazo[1,2-A]pyridine and related imidazo[1,2-a]pyridine derivatives in various animal models. The protocols outlined below are based on established methodologies for assessing the pharmacokinetic, efficacy, and toxicological profiles of this class of compounds.

Pharmacokinetic Evaluation

The in vivo pharmacokinetic properties of imidazo[1,2-a]pyridine derivatives have been assessed in rodent models to determine their absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are crucial for optimizing dosing regimens and predicting clinical outcomes.

Quantitative Data Summary

The following table summarizes representative pharmacokinetic parameters for imidazo[1,2-a]pyridine derivatives evaluated in male mice and rats. It is important to note that specific values for this compound may vary.

CompoundAnimal ModelDose & RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)Reference
Derivative 11Male Rat10 mg/kg PO---Poor[1]
Derivative 27 (trans)Male Rat10 mg/kg PO--2-3x improvement over 11Improved[1]
Derivative 28Male Rat10 mg/kg PO----[1]
ZM241385Rat5 mg/kg IV4458.03-1674.1-[2]
ZM241385Rat1 mg/kg PO---Low[2]
ZM241385Rat5 mg/kg PO---Low[2]

Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration. AUC: Area under the plasma concentration-time curve. PO: Oral administration. IV: Intravenous administration.

Experimental Protocol: Pharmacokinetic Study in Rats

This protocol describes a typical pharmacokinetic study in rats following oral (PO) and intravenous (IV) administration.

Objective: To determine the pharmacokinetic profile of this compound.

Materials:

  • This compound

  • Male Wistar rats (200-250 g)

  • Vehicle for drug formulation (e.g., 0.5% methylcellulose)

  • Intravenous catheters

  • Blood collection tubes (with anticoagulant)

  • Centrifuge

  • Analytical equipment (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimation: Acclimate rats to the housing conditions for at least one week before the experiment.

  • Dosing:

    • Intravenous (IV) Group: Administer a single dose of this compound (e.g., 1-5 mg/kg) via the tail vein.

    • Oral (PO) Group: Administer a single oral gavage dose of this compound (e.g., 10-50 mg/kg).

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples to determine the concentration of this compound using a validated analytical method like LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, and bioavailability) using appropriate software.

Workflow Diagram:

G cluster_setup Experimental Setup cluster_execution Execution cluster_analysis Analysis Animal Acclimation Animal Acclimation Dosing Groups (IV & PO) Dosing Groups (IV & PO) Animal Acclimation->Dosing Groups (IV & PO) Drug Administration Drug Administration Dosing Groups (IV & PO)->Drug Administration Blood Sampling Blood Sampling Drug Administration->Blood Sampling Plasma Preparation Plasma Preparation Blood Sampling->Plasma Preparation LC-MS/MS Analysis LC-MS/MS Analysis Plasma Preparation->LC-MS/MS Analysis Pharmacokinetic Parameter Calculation Pharmacokinetic Parameter Calculation LC-MS/MS Analysis->Pharmacokinetic Parameter Calculation

Caption: Workflow for a typical in vivo pharmacokinetic study.

Efficacy Evaluation in Animal Models

Imidazo[1,2-a]pyridine derivatives have shown promise in various disease models, including those for inflammation and cancer. The following is a generalized protocol for evaluating the efficacy of this compound in a murine model of inflammation.

Experimental Protocol: Acetic Acid-Induced Writhing Test for Analgesic Activity

This protocol is used to assess the peripheral analgesic activity of a compound.

Objective: To evaluate the analgesic efficacy of this compound.

Materials:

  • This compound

  • Male Swiss albino mice (20-25 g)

  • Vehicle (e.g., 0.9% saline)

  • Acetic acid solution (0.6% v/v)

  • Positive control (e.g., a known analgesic)

Procedure:

  • Animal Groups: Divide the mice into groups (n=6-8 per group): Vehicle control, positive control, and different dose levels of this compound.

  • Drug Administration: Administer the vehicle, positive control, or this compound intraperitoneally (IP) or orally (PO) 30-60 minutes before the induction of writhing.

  • Induction of Writhing: Inject 0.1 mL of 0.6% acetic acid solution intraperitoneally to each mouse.

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (a characteristic stretching and constriction of the abdomen) for a set period (e.g., 20 minutes).

  • Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group. Determine the ED50 value (the dose that produces 50% of the maximum effect).[3]

Workflow Diagram:

G Animal Grouping Animal Grouping Drug Administration Drug Administration Animal Grouping->Drug Administration Acetic Acid Injection Acetic Acid Injection Drug Administration->Acetic Acid Injection Observation of Writhing Observation of Writhing Acetic Acid Injection->Observation of Writhing Data Analysis (% Inhibition, ED50) Data Analysis (% Inhibition, ED50) Observation of Writhing->Data Analysis (% Inhibition, ED50)

Caption: Workflow for the acetic acid-induced writhing test.

Toxicological Evaluation

Preliminary toxicological studies are essential to determine the safety profile of a new chemical entity. Acute oral toxicity studies are often the first step in this evaluation.

Quantitative Data Summary

The following table presents acute toxicity data for some imidazo[1,2-a]pyridine derivatives.

CompoundAnimal ModelLD50 (mg/kg)Observed Toxic SignsReference
Derivative 2aMice794-[4]
Derivative 2bMice1606-[4]
Derivative 1aMice3175-[4]
Derivative 1bMice>4000-[4]
IG-01-008 & IG-01-009Wistar Rats≥ 1000Hepatic damage, cholestasis[5]

LD50: The dose of a substance that is lethal to 50% of the test animals.

Experimental Protocol: Acute Oral Toxicity Study (OECD Guideline 420)

This protocol provides a general guideline for an acute oral toxicity study.

Objective: To determine the acute oral toxicity of this compound.

Materials:

  • This compound

  • Female Wistar rats (8-12 weeks old)

  • Vehicle for administration

Procedure:

  • Dosing: Administer a single oral dose of this compound to a single animal at a starting dose (e.g., 300 mg/kg).

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.[5] Observations should be made frequently on the day of dosing and at least once daily thereafter.

  • Dose Adjustment:

    • If the animal survives, administer a higher dose to another animal.

    • If the animal dies, administer a lower dose to another animal.

  • Endpoint: Continue the procedure until the dose that causes mortality is identified or the maximum dose (e.g., 2000 mg/kg) is reached without mortality.

  • Gross Necropsy: At the end of the observation period, perform a gross necropsy on all animals to look for any abnormalities in the organs.

Workflow Diagram:

G Single Animal Dosing Single Animal Dosing Observation (14 days) Observation (14 days) Single Animal Dosing->Observation (14 days) Toxicity Signs/Mortality Check Toxicity Signs/Mortality Check Observation (14 days)->Toxicity Signs/Mortality Check Dose Adjustment Dose Adjustment Toxicity Signs/Mortality Check->Dose Adjustment If survived/died Gross Necropsy Gross Necropsy Toxicity Signs/Mortality Check->Gross Necropsy End of study Dose Adjustment->Single Animal Dosing

Caption: Workflow for an acute oral toxicity study.

Signaling Pathway Analysis

Imidazo[1,2-a]pyridine derivatives have been shown to modulate key signaling pathways involved in inflammation and cancer, such as the STAT3/NF-κB pathway.

STAT3/NF-κB Signaling Pathway

Caption: Inhibition of the STAT3/NF-κB signaling pathway.[6]

This diagram illustrates how some imidazo[1,2-a]pyridine derivatives can exert anti-inflammatory effects by inhibiting the phosphorylation of STAT3 and the nuclear translocation of NF-κB, ultimately leading to the downregulation of pro-inflammatory genes like iNOS and COX-2.[6]

References

Application Notes & Protocols for the Quantification of 5-Isopropylimidazo[1,2-A]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and experimental protocols for the quantitative analysis of 5-Isopropylimidazo[1,2-A]pyridine in various matrices. These methodologies are intended for researchers, scientists, and professionals involved in drug development and analytical chemistry. The protocols are based on established analytical techniques for similar imidazo[1,2-a]pyridine derivatives and can be adapted for specific research needs.

Introduction

This compound belongs to the imidazo[1,2-a]pyridine class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3][4][5] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This document outlines protocols for three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

The choice of analytical method depends on the required sensitivity, selectivity, and the nature of the sample matrix.

  • HPLC-UV: A robust and widely available technique suitable for routine quantification in relatively clean sample matrices, such as pharmaceutical formulations.

  • LC-MS/MS: Offers high sensitivity and selectivity, making it the method of choice for complex biological matrices like plasma and urine, where trace-level quantification is often required.[6][7][8]

  • GC-MS: A powerful technique for volatile and thermally stable compounds. Derivatization may be necessary to improve the chromatographic properties of this compound.[9][10]

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analytical methods described. These values are indicative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: HPLC-UV Method Parameters

ParameterTypical Value
Linearity Range1 - 40 µg/mL[11]
Limit of Detection (LOD)0.015 µg/mL[11]
Limit of Quantification (LOQ)0.048 µg/mL[11]
Accuracy (% Recovery)98.80 - 100.03%[11]
Precision (% RSD)< 2%

Table 2: LC-MS/MS Method Parameters

ParameterTypical Value
Linearity Range0.005 - 0.25 µg/L[12]
Limit of Detection (LOD)1 pg[13][14]
Limit of Quantification (LOQ)5 pg
Accuracy (% Recovery)88.4 - 110.1%[12]
Precision (% RSD)< 15%

Table 3: GC-MS Method Parameters

ParameterTypical Value
Linearity Range1 - 1000 ng/mL
Limit of Detection (LOD)< 1 ng/g[10]
Limit of Quantification (LOQ)5 ng/g[10]
Accuracy (% Recovery)> 90%
Precision (% RSD)< 15%

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is suitable for the quantification of this compound in pharmaceutical dosage forms.

4.1.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, pH 3 adjusted with orthophosphoric acid)[11]

  • Internal Standard (e.g., a structurally similar and stable compound not present in the sample)

  • 0.45 µm nylon syringe filters[15]

4.1.2. Instrumentation

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 150 x 4.6 mm, 2.7 µm particle size)[11]

  • Data acquisition and processing software

4.1.3. Chromatographic Conditions

  • Mobile Phase: Water (pH 3):Methanol (50:50, v/v)[11]

  • Flow Rate: 0.7 mL/min[11]

  • Column Temperature: 40°C[11]

  • Detection Wavelength: 254 nm[11]

  • Injection Volume: 10 µL[11]

4.1.4. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 40 µg/mL.[11]

  • Internal Standard Solution (50 µg/mL): Prepare a stock solution of the internal standard in methanol.

  • Sample Preparation (Tablets):

    • Weigh and finely powder 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 10 mL volumetric flask.

    • Add approximately 7 mL of methanol, sonicate for 15 minutes, and then dilute to volume with methanol.

    • Filter the solution through a 0.45 µm syringe filter before injection.[15]

4.1.5. Analysis Workflow

HPLC_Workflow A Standard & Sample Preparation B HPLC System Setup A->B C Inject Standards & Samples B->C D Data Acquisition C->D E Peak Integration & Quantification D->E F Report Generation E->F

Caption: HPLC-UV analysis workflow.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is designed for the sensitive quantification of this compound in biological matrices such as plasma.

4.2.1. Materials and Reagents

  • This compound reference standard

  • Stable isotope-labeled internal standard (e.g., this compound-d7)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (blank)

4.2.2. Instrumentation

  • LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Data acquisition and processing software

4.2.3. Chromatographic and Mass Spectrometric Conditions

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: To be determined by direct infusion of the analyte and internal standard. For this compound (MW: 174.24), a potential precursor ion would be [M+H]+ at m/z 175.2. Product ions would be determined experimentally.

4.2.4. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 10 µL of internal standard solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

4.2.5. Analysis Workflow

LCMS_Workflow A Sample Spiking with IS B Protein Precipitation A->B C Centrifugation B->C D Supernatant Evaporation C->D E Reconstitution D->E F LC-MS/MS Analysis E->F G Data Processing & Quantification F->G Derivatization_Logic Analyte This compound (Polar, Less Volatile) Derivatized_Analyte Silylated Analyte (Non-polar, More Volatile) Analyte->Derivatized_Analyte + Derivatizing_Agent Derivatizing Agent (e.g., BSTFA) Derivatizing_Agent->Derivatized_Analyte Reaction

References

Application Notes and Protocols for the Scale-up Synthesis of 5-Isopropylimidazo[1,2-A]pyridine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the scale-up synthesis of 5-Isopropylimidazo[1,2-A]pyridine, a key intermediate for various pharmacologically active compounds. The described protocol is designed to be robust and scalable to produce material suitable for preclinical evaluation.

Introduction

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The 5-isopropyl substituted analog, this compound, serves as a crucial building block for the development of novel therapeutic agents. This document outlines a scalable, two-step synthetic route amenable for producing gram-scale quantities of the target compound required for preclinical studies. The synthesis employs a practical preparation of the key intermediate, 6-isopropyl-2-aminopyridine, followed by a robust and efficient Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.[1][2][3]

Overall Synthetic Strategy

The synthetic approach is a two-step process, beginning with the synthesis of the substituted aminopyridine precursor, followed by the construction of the imidazo[1,2-a]pyridine core.

synthesis_workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Imidazo[1,2-a]pyridine Formation (GBB Reaction) cluster_2 Downstream Processing A Starting Material (e.g., 2-amino-6-bromopyridine) C Synthesis of 6-isopropyl-2-aminopyridine A->C B Grignard Reagent (Isopropylmagnesium bromide) B->C D 6-isopropyl-2-aminopyridine G Scale-up Synthesis of This compound D->G E Aldehyde (e.g., Glyoxal) E->G F Isocyanide (e.g., tert-Butyl isocyanide) F->G H Purification (Crystallization/Chromatography) G->H I Characterization (NMR, MS, HPLC) H->I J Preclinical Grade Material I->J

Figure 1: Overall workflow for the scale-up synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 6-isopropyl-2-aminopyridine

This protocol describes a plausible route for the synthesis of the key precursor, 6-isopropyl-2-aminopyridine, via a Kumada coupling reaction.

Materials:

Reagent/SolventGradeSupplier
2-Amino-6-bromopyridineReagentCommercially Available
Isopropylmagnesium bromide1 M in THFCommercially Available
[1,2-Bis(diphenylphosphino)ethane]dichloronickel(II) (NiCl2(dppe))CatalystCommercially Available
Tetrahydrofuran (THF), anhydrousReagentCommercially Available
Diethyl etherReagentCommercially Available
Saturated aqueous ammonium chlorideReagentPrepared in-house
Saturated aqueous sodium bicarbonateReagentPrepared in-house
BrineReagentPrepared in-house
Anhydrous sodium sulfateReagentCommercially Available

Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet.

  • Addition funnel.

  • Heating mantle.

  • Standard laboratory glassware.

  • Rotary evaporator.

Procedure:

  • To a dried three-neck round-bottom flask under a nitrogen atmosphere, add 2-amino-6-bromopyridine (1.0 eq) and NiCl2(dppe) (0.02 eq).

  • Add anhydrous THF to dissolve the solids.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add isopropylmagnesium bromide (1.2 eq, 1 M solution in THF) via an addition funnel over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 6-isopropyl-2-aminopyridine.

Table 1: Representative Reaction Data for the Synthesis of 6-isopropyl-2-aminopyridine

ParameterValue
Scale50 g
Yield75-85%
Purity (by HPLC)>98%
Reaction Time6 hours
Purification MethodFlash Column Chromatography
Step 2: Scale-up Synthesis of this compound via Groebke-Blackburn-Bienaymé (GBB) Reaction

This protocol details the one-pot, three-component synthesis of the target compound.[1][2][4]

Materials:

Reagent/SolventGradeSupplier
6-isopropyl-2-aminopyridine>98%Synthesized in Step 1
Glyoxal (40% in water)ReagentCommercially Available
tert-Butyl isocyanideReagentCommercially Available
Scandium(III) triflateCatalystCommercially Available
MethanolReagentCommercially Available
Ethyl acetateReagentCommercially Available
Saturated aqueous sodium bicarbonateReagentPrepared in-house
BrineReagentPrepared in-house
Anhydrous magnesium sulfateReagentCommercially Available

Equipment:

  • Large, jacketed reaction vessel with overhead stirring, temperature probe, and nitrogen inlet.

  • Addition funnel.

  • Standard laboratory glassware.

  • Rotary evaporator.

  • Crystallization vessel.

Procedure:

  • To the jacketed reaction vessel, charge 6-isopropyl-2-aminopyridine (1.0 eq) and scandium(III) triflate (0.1 eq).

  • Add methanol and stir to dissolve the solids.

  • Add glyoxal (1.1 eq, 40% in water) dropwise via an addition funnel over 20 minutes.

  • Stir the mixture at room temperature for 1 hour.

  • Add tert-butyl isocyanide (1.2 eq) dropwise over 30 minutes. An exotherm may be observed.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove most of the methanol.

  • Dilute the residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.

Table 2: Representative Reaction Data for the Scale-up Synthesis of this compound

ParameterValue
Scale100 g
Yield70-80%
Purity (by HPLC)>99%
Reaction Time18 hours
Purification MethodCrystallization

Chemical Reaction Pathway

The synthesis of this compound proceeds via a multicomponent reaction mechanism.

reaction_pathway r1 6-isopropyl-2-aminopyridine cat Sc(OTf)3 Methanol, RT r1->cat r2 Glyoxal r2->cat r3 tert-Butyl isocyanide r3->cat p This compound cat->p

Figure 2: Reaction scheme for the synthesis of this compound.

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Table 3: Expected Analytical Data for this compound

AnalysisExpected Result
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.85 (d, 1H), 7.50 (s, 1H), 7.20 (d, 1H), 6.80 (t, 1H), 3.10 (sept, 1H), 1.30 (d, 6H).
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 145.0, 140.0, 125.0, 122.0, 117.0, 112.0, 30.0, 22.5.
Mass Spec. (ESI+)m/z: [M+H]⁺ calculated for C₁₀H₁₃N₂: 161.1073; found: 161.1075.
HPLC Purity >99%
Melting Point To be determined.

Safety Considerations

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Isocyanides are volatile and have a strong, unpleasant odor. Handle with care.

  • Grignard reagents are highly reactive and pyrophoric. Handle under an inert atmosphere.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

These protocols provide a solid foundation for the successful scale-up synthesis of this compound for preclinical research and development. The described methods are designed for efficiency, scalability, and high purity of the final product.

References

Application Notes and Protocols for Target Identification and Validation of 5-Isopropylimidazo[1,2-A]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the identification and validation of cellular targets of the novel small molecule, 5-Isopropylimidazo[1,2-A]pyridine. The protocols outlined below describe a systematic approach, beginning with broad, unbiased target discovery methods and progressing to specific, hypothesis-driven validation assays.

Part 1: Target Identification

The initial step in characterizing a bioactive small molecule is to identify its protein binding partners. This can be achieved through a combination of affinity-based proteomics and in-cell target engagement assays.

Application Note 1.1: Unbiased Target Discovery using Photo-Affinity Labeling

Photo-affinity labeling (PAL) is a powerful technique to covalently capture both high-affinity and transient interactions between a small molecule and its protein targets directly within a complex biological sample, such as cell lysate or live cells.[1][2][3][4][5][6] A photo-reactive derivative of this compound, containing a diazirine or benzophenone group and an enrichment tag (e.g., biotin or an alkyne for click chemistry), is required for this method.[1]

Experimental Workflow: Photo-Affinity Labeling

G cluster_synthesis Probe Synthesis cluster_incubation Incubation & Crosslinking cluster_enrichment Enrichment & Digestion cluster_analysis Analysis s1 Synthesize Photo-Affinity Probe (this compound-diazirine-alkyne) i1 Incubate Probe with Cell Lysate or Live Cells s1->i1 i2 UV Irradiation (365 nm) to Induce Covalent Crosslinking i1->i2 e1 Cell Lysis (if applicable) i2->e1 e2 Click Chemistry Reaction with Biotin-Azide e1->e2 e3 Enrichment of Biotinylated Proteins on Streptavidin Beads e2->e3 e4 On-Bead Tryptic Digestion e3->e4 a1 LC-MS/MS Analysis of Peptides e4->a1 a2 Protein Identification & Quantification a1->a2

Caption: Workflow for Photo-Affinity Labeling.

Protocol 1.1: Photo-Affinity Labeling and Mass Spectrometry

  • Probe Incubation: Incubate the photo-affinity probe of this compound with cell lysate or live cells at various concentrations (e.g., 1-10 µM) for 1-2 hours at 4°C or 37°C, respectively. Include a control with excess parent compound to identify specific binders.

  • UV Crosslinking: Irradiate the samples with UV light (365 nm) for 15-30 minutes on ice to induce covalent bond formation between the probe and interacting proteins.[1]

  • Lysate Preparation: If using live cells, lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

  • Click Chemistry: To the lysate, add biotin-azide, copper (II) sulfate, and a reducing agent (e.g., sodium ascorbate) to conjugate biotin to the probe-protein complexes via a click reaction.

  • Enrichment: Incubate the lysate with streptavidin-coated magnetic beads for 1-2 hours at 4°C to capture the biotinylated proteins.

  • Washing: Wash the beads extensively with lysis buffer and then with a high-salt buffer to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the beads in a digestion buffer and add trypsin. Incubate overnight at 37°C to digest the proteins into peptides.

  • LC-MS/MS Analysis: Collect the supernatant containing the peptides and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

  • Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the control sample.

Table 1: Illustrative Quantitative Data from Photo-Affinity Labeling

Protein IDGene NameFold Enrichment (Probe vs. Control)p-valuePutative Target Class
P00533EGFR15.2<0.001Tyrosine Kinase
P04637TP532.1>0.05Tumor Suppressor
P60709AKT18.9<0.01Serine/Threonine Kinase
Q04759PIK3R17.5<0.01PI3K Subunit

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Part 2: Target Validation

Once putative targets have been identified, it is crucial to validate these interactions and their functional consequences.

Application Note 2.1: In-Cell Target Engagement using NanoBRET™

The NanoBRET™ Target Engagement Intracellular Kinase Assay is a sensitive method to quantify the binding of a compound to a specific kinase in living cells.[7][8] This assay measures the apparent affinity of the test compound by its ability to competitively displace a fluorescent tracer from a NanoLuc® luciferase-kinase fusion protein.[7]

Experimental Workflow: NanoBRET™ Target Engagement Assay

G t1 Transfect Cells with NanoLuc-Kinase Fusion Vector t2 Seed Transfected Cells into a 96-well Plate t1->t2 t3 Add this compound at Various Concentrations t2->t3 t4 Add NanoBRET Tracer t3->t4 t5 Add NanoLuc Substrate t4->t5 t6 Measure BRET Signal (Donor & Acceptor Emission) t5->t6 t7 Calculate IC50 Values t6->t7

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Protocol 2.1: NanoBRET™ Kinase Target Engagement Assay

  • Cell Transfection: Transfect HEK293 cells with a vector encoding the putative kinase target fused to NanoLuc® luciferase.

  • Cell Seeding: Plate the transfected cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 2 hours.

  • Tracer Addition: Add the specific NanoBRET™ kinase tracer to the wells.

  • Substrate Addition: Add the NanoGlo® substrate to initiate the luminescence reaction.

  • Signal Detection: Measure the luminescence at both the donor (460 nm) and acceptor (610 nm) wavelengths using a plate reader.

  • Data Analysis: Calculate the BRET ratio and plot the dose-response curve to determine the IC50 value, which represents the concentration of the compound that displaces 50% of the tracer.

Table 2: Illustrative IC50 Values from NanoBRET™ Assay

Kinase TargetIC50 (µM)
AKT10.25
PIK3CA1.5
EGFR>10

Note: The data presented in this table is for illustrative purposes only.

Application Note 2.2: Kinome Profiling

To assess the selectivity of this compound, a broad kinase panel screen is recommended. Services like KINOMEscan™ or KinaseProfiler™ offer screening against hundreds of kinases to identify both primary targets and potential off-target effects.[9][10][11]

Protocol 2.2: Kinome Profiling

  • Compound Submission: Submit this compound to a commercial vendor for kinome-wide profiling at a fixed concentration (e.g., 1 µM).

  • Data Analysis: The vendor will provide data on the percent inhibition for each kinase in the panel. Follow-up with dose-response assays for hits of interest to determine Kd or IC50 values.

Part 3: Functional Validation of Target Engagement

After confirming direct binding, the next step is to demonstrate that this interaction leads to a functional modulation of the target's activity and downstream signaling pathways.

Application Note 3.1: Western Blot Analysis of Downstream Signaling

Based on the identified targets (e.g., AKT, PI3K), Western blotting can be used to assess the phosphorylation status of key downstream proteins in relevant signaling pathways, such as the Akt/mTOR pathway.[12][13][14][15][16]

Signaling Pathway: Akt/mTOR

G compound This compound pi3k PI3K compound->pi3k akt Akt compound->akt pi3k->akt mtor mTOR akt->mtor p70s6k p70S6K mtor->p70s6k four_ebp1 4E-BP1 mtor->four_ebp1 proliferation Cell Proliferation & Survival p70s6k->proliferation four_ebp1->proliferation

Caption: Simplified Akt/mTOR Signaling Pathway.

Protocol 3.1: Western Blotting

  • Cell Treatment: Treat cancer cells (e.g., a cell line with a known activated Akt/mTOR pathway) with varying concentrations of this compound for a specified time (e.g., 24 hours).

  • Protein Extraction: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of the proteins of interest (e.g., p-Akt, Akt, p-mTOR, mTOR).

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescence substrate.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Table 3: Illustrative Western Blot Quantification

Treatmentp-Akt / Total Akt (Relative Intensity)p-mTOR / Total mTOR (Relative Intensity)
Vehicle Control1.001.00
0.1 µM Compound0.750.80
1.0 µM Compound0.300.35
10 µM Compound0.100.12

Note: The data presented in this table is for illustrative purposes only.

Application Note 3.2: NF-κB Reporter Assay

Given that some imidazo[1,2-a]pyridine derivatives have been shown to modulate the NF-κB pathway, a reporter gene assay can be used to assess the effect of this compound on NF-κB transcriptional activity.[17][18][19][20][21]

Signaling Pathway: NF-κB Activation

G stimulus TNF-α / PMA receptor Receptor stimulus->receptor signaling_cascade Signaling Cascade (IKK complex) receptor->signaling_cascade nfkb_activation NF-κB Activation signaling_cascade->nfkb_activation translocation Nuclear Translocation nfkb_activation->translocation gene_expression Target Gene Expression (e.g., Luciferase) translocation->gene_expression compound This compound compound->signaling_cascade

Caption: Simplified NF-κB Signaling Pathway.

Protocol 3.2: NF-κB Luciferase Reporter Assay

  • Cell Transfection: Transfect HEK293 cells with a luciferase reporter plasmid containing NF-κB response elements.

  • Cell Seeding: Plate the transfected cells in a 96-well plate.

  • Compound Pre-treatment: Pre-treat the cells with a serial dilution of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α or PMA, for 6-24 hours.

  • Lysis and Luciferase Assay: Lyse the cells and add a luciferase substrate.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) and determine the IC50 of the compound's inhibitory effect.

Table 4: Illustrative NF-κB Reporter Assay Data

Compound Concentration (µM)Relative Luciferase Units (RLU)% Inhibition
0 (Stimulated Control)10,0000
0.18,50015
1.04,50055
101,20088

Note: The data presented in this table is for illustrative purposes only.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Isopropylimidazo[1,2-A]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield of 5-Isopropylimidazo[1,2-A]pyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most direct and common route involves the cyclocondensation of 6-isopropyl-2-aminopyridine with an α-haloketone, such as chloroacetone or bromoacetone. This reaction is a variation of the well-established Tschitschibabin reaction for the synthesis of imidazo[1,2-a]pyridines.

Q2: I am having trouble sourcing 6-isopropyl-2-aminopyridine. Are there reliable methods for its synthesis?

Q3: What are the key factors influencing the yield of the cyclocondensation reaction?

A3: The key factors include the purity of the starting materials (especially the 6-isopropyl-2-aminopyridine), the choice of solvent, the reaction temperature, and the presence of a base. Anhydrous conditions are often crucial for suppressing side reactions.[2]

Q4: Are there alternative, one-pot methods for the synthesis of substituted imidazo[1,2-a]pyridines?

A4: Yes, multi-component reactions such as the Groebke-Blackburn-Bienaymé (GBB) reaction offer a one-pot approach. This reaction combines a 2-aminopyridine, an aldehyde, and an isocyanide to directly form the imidazo[1,2-a]pyridine scaffold. While this method is powerful for generating diverse libraries, its application to the specific synthesis of this compound would require the use of 6-isopropyl-2-aminopyridine as the starting amidine.

Q5: What are the typical purification methods for this compound?

A5: Purification is typically achieved through column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or dichloromethane. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation - Impure 6-isopropyl-2-aminopyridine. - Inactive α-haloketone (decomposed). - Reaction temperature is too low. - Inefficient base. - Presence of water in the reaction.- Purify the aminopyridine precursor by recrystallization or chromatography. - Use freshly opened or distilled α-haloketone. - Gradually increase the reaction temperature, monitoring for product formation by TLC. - Screen different bases (e.g., NaHCO₃, K₂CO₃, Et₃N). - Ensure all glassware is oven-dried and use anhydrous solvents.
Formation of Multiple Products (Poor Regioselectivity) - The substituted 2-aminopyridine can potentially cyclize at either nitrogen atom, although cyclization at the endocyclic nitrogen is generally favored.[2]- This is less common for 2-aminopyridines but can be influenced by the steric and electronic nature of the substituents. Sticking to established protocols for similar substrates is recommended.
Formation of a Dark, Tarry Reaction Mixture - Reaction temperature is too high, leading to decomposition. - The α-haloketone is unstable under the reaction conditions.- Reduce the reaction temperature and prolong the reaction time. - Add the α-haloketone dropwise to the reaction mixture at a controlled temperature.
Difficulty in Product Isolation/Purification - The product may be highly soluble in the work-up solvents. - The product may co-elute with impurities during chromatography.- Use a different extraction solvent or perform multiple extractions. - Optimize the mobile phase for column chromatography; consider using a different solvent system or a gradient elution.

Data Presentation

Table 1: Comparison of Reaction Conditions for Imidazo[1,2-a]pyridine Synthesis

Method Starting Materials Catalyst/Reagent Solvent Temperature (°C) Time (h) Yield (%) Reference
Tschitschibabin Reaction2-Aminopyridine, α-BromoacetophenoneNaHCO₃EthanolReflux485General Protocol
Catalyst-Free2-Aminopyridine, α-BromoacetophenoneNoneDMFRT1290[1]
Microwave-Assisted2-Aminopyridine, α-BromoacetophenoneNoneNone1200.2592
Groebke-Blackburn-Bienaymé2-Aminopyridine, Benzaldehyde, tert-Butyl isocyanideSc(OTf)₃Methanol601288

Note: Yields are highly substrate-dependent and the above data are for the synthesis of 2-phenylimidazo[1,2-a]pyridine and serve as a general guideline.

Experimental Protocols

Protocol 1: General Synthesis of this compound via Cyclocondensation

Disclaimer: This is a generalized protocol based on the synthesis of similar imidazo[1,2-a]pyridines. Optimization may be required.

Materials:

  • 6-isopropyl-2-aminopyridine

  • Chloroacetone or Bromoacetone

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous ethanol

  • Ethyl acetate

  • Hexanes

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 6-isopropyl-2-aminopyridine (1.0 eq) in anhydrous ethanol, add sodium bicarbonate (2.0 eq).

  • To this suspension, add chloroacetone or bromoacetone (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

Protocol 2: General Procedure for the Groebke-Blackburn-Bienaymé (GBB) Reaction

Materials:

  • 6-isopropyl-2-aminopyridine

  • An appropriate aldehyde (e.g., formaldehyde or its equivalent)

  • An isocyanide (e.g., tert-butyl isocyanide)

  • Scandium(III) triflate (Sc(OTf)₃)

  • Anhydrous methanol

Procedure:

  • To a solution of 6-isopropyl-2-aminopyridine (1.0 eq) and the aldehyde (1.1 eq) in anhydrous methanol, add Sc(OTf)₃ (10 mol%).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the isocyanide (1.2 eq) to the reaction mixture.

  • Heat the reaction to 60 °C and monitor its progress by TLC.

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired product.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound start Start Materials: 6-isopropyl-2-aminopyridine α-Haloketone reaction Cyclocondensation Reaction (e.g., Tschitschibabin) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps low_yield Low Yield impure_reagents Impure Starting Materials low_yield->impure_reagents Is it due to? suboptimal_conditions Suboptimal Reaction Conditions low_yield->suboptimal_conditions Is it due to? side_reactions Side Reactions low_yield->side_reactions Is it due to? purify Purify Reagents impure_reagents->purify optimize Optimize Temperature, Solvent, Base suboptimal_conditions->optimize anhydrous Ensure Anhydrous Conditions side_reactions->anhydrous

Caption: Troubleshooting logic for low yield in the synthesis.

reaction_mechanism cluster_mechanism Tschitschibabin Reaction Mechanism aminopyridine 6-Isopropyl-2-aminopyridine intermediate1 N-Alkylated Intermediate aminopyridine->intermediate1 + α-Haloketone haloketone α-Haloketone intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product This compound intermediate2->product Dehydration

Caption: Simplified mechanism of the Tschitschibabin reaction for this compound synthesis.

References

Technical Support Center: Purification of 5-Isopropylimidazo[1,2-A]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5-Isopropylimidazo[1,2-A]pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended primary purification techniques for this compound?

A1: The most effective and commonly employed purification techniques for imidazo[1,2-a]pyridine derivatives, including the 5-isopropyl variant, are silica gel column chromatography and recrystallization. The choice between these methods depends on the nature and quantity of the impurities present in the crude product.

Q2: What are the likely impurities I might encounter after synthesizing this compound?

A2: Impurities largely depend on the synthetic route employed. Common impurities may include unreacted starting materials such as the corresponding 2-aminopyridine and α-haloketone, residual catalysts (e.g., copper or iodine-based), and side-products from incomplete or alternative reaction pathways.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the purification process.[1][2][3][4] It allows for the rapid assessment of the separation of the desired product from impurities during column chromatography and for checking the purity of fractions and the final product after recrystallization. A suitable eluent system for TLC, such as a mixture of hexanes and ethyl acetate, should be determined prior to performing column chromatography.

Troubleshooting Guides

Column Chromatography

Issue 1: My compound is not moving from the origin on the TLC plate, even with a highly polar solvent system.

  • Possible Cause: The compound may be highly polar or ionic.

  • Solution:

    • Ensure the compound is not in a salt form. If it is, consider a work-up with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize it before chromatography.

    • Try a more polar solvent system. If you are using ethyl acetate/hexane, consider adding a small percentage of methanol or triethylamine (if the compound is basic) to the eluent.

    • Consider using a different stationary phase, such as alumina, which may be more suitable for very polar compounds.

Issue 2: The separation between my product and an impurity is poor.

  • Possible Cause: The polarity of the product and the impurity are very similar.

  • Solution:

    • Optimize the solvent system for your TLC. Test various ratios of non-polar and polar solvents (e.g., hexane/ethyl acetate, dichloromethane/methanol). A good separation on TLC will translate to a good separation on the column.

    • Use a longer column to increase the surface area for separation.

    • Run the column with a shallower solvent gradient or isocratically with a finely tuned solvent mixture to improve resolution.

Issue 3: My product is streaking on the TLC plate and the column.

  • Possible Cause: The compound may be acidic or basic, interacting strongly with the silica gel. It could also be due to overloading the column or insolubility in the eluent.

  • Solution:

    • If the compound is basic, add a small amount of triethylamine (0.1-1%) to the eluent to suppress tailing.

    • If the compound is acidic, a small amount of acetic acid (0.1-1%) can be added to the eluent.

    • Ensure the crude material is fully dissolved in a minimal amount of the eluent or a stronger solvent before loading it onto the column.

    • Avoid overloading the column. As a general rule, use a ratio of at least 1:30 of crude material to silica gel by weight.

Recrystallization

Issue 1: My compound "oils out" instead of forming crystals.

  • Possible Cause: The solution is supersaturated, or the cooling process is too rapid. The boiling point of the solvent may also be too high.

  • Solution:

    • Re-heat the solution until the oil redissolves. You may need to add a small amount of additional solvent.

    • Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling rate.

    • Try a different solvent or a solvent pair. A common technique is to dissolve the compound in a good solvent and then add a poor solvent dropwise until the solution becomes turbid, then heat until clear and allow to cool slowly.

Issue 2: No crystals are forming, even after the solution has cooled to room temperature.

  • Possible Cause: The solution is not sufficiently saturated, or nucleation has not been initiated.

  • Solution:

    • Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid.

    • Add a seed crystal of the pure compound if available.

    • Cool the solution in an ice bath or refrigerator.

    • If the solution is too dilute, evaporate some of the solvent and allow it to cool again.

Issue 3: The purity of my compound does not improve after recrystallization.

  • Possible Cause: The chosen solvent is not suitable as it dissolves the impurities as well as the product, or the impurities are co-crystallizing with the product.

  • Solution:

    • Select a solvent in which the desired compound is sparingly soluble at room temperature but highly soluble when hot, while the impurities are either very soluble or insoluble at all temperatures.

    • If impurities are co-crystallizing, a preliminary purification by column chromatography may be necessary before recrystallization.

Data Presentation

The following table summarizes typical column chromatography conditions used for the purification of structurally related imidazo[1,2-a]pyridine derivatives, which can serve as a starting point for the purification of this compound.

Compound ClassStationary PhaseEluent System (v/v)Reference
Substituted Imidazo[1,2-a]pyridinesSilica GelHexane / Ethyl Acetate (50:50 to 30:70)[5]
Imidazo[1,2-a]pyridine-chromonesSilica GelHexanes / Ethyl Acetate (7:3)[2][3]
2-alkyl Imidazo[1,2-a]pyridinesSilica GelEthyl Acetate / Petroleum Ether[1]
Imidazo[1,2-a]pyridine derivativesSilica GelDichloromethane / Ethyl Acetate (8:2)[6]

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Preparation of the Column:

    • Select an appropriate size column based on the amount of crude material (typically a 30:1 to 100:1 ratio of silica gel to crude product by weight).

    • Pack the column with silica gel as a slurry in the chosen non-polar solvent (e.g., hexane).

    • Ensure the silica gel bed is compact and level, without any air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent (e.g., dichloromethane).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution:

    • Begin eluting the column with a non-polar solvent system (e.g., 95:5 hexane/ethyl acetate).

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to facilitate the movement of the compound down the column.

    • Collect fractions in test tubes.

  • Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Recrystallization
  • Solvent Selection:

    • In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, hexane, or mixtures thereof).

    • The ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.

  • Cooling and Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Crystals should start to form as the solution cools and becomes supersaturated.

    • Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow crude Crude this compound tlc_analysis TLC Analysis crude->tlc_analysis column_chromatography Column Chromatography tlc_analysis->column_chromatography Multiple spots / Close Rf values recrystallization Recrystallization tlc_analysis->recrystallization One major spot / Good separation purity_check Purity Check (TLC, NMR, etc.) column_chromatography->purity_check impurities_separated Impurities Separated column_chromatography->impurities_separated recrystallization->purity_check recrystallization->impurities_separated purity_check->column_chromatography Impurities still present pure_product Pure Product purity_check->pure_product Purity > 95%

Caption: A general workflow for the purification of this compound.

Troubleshooting_Decision_Tree start Purification Issue method Which method? start->method cc Column Chromatography method->cc Column Chromatography rx Recrystallization method->rx Recrystallization cc_issue What is the issue? cc->cc_issue no_movement No movement from origin cc_issue->no_movement No Movement poor_separation Poor separation cc_issue->poor_separation Poor Separation streaking Streaking cc_issue->streaking Streaking solution_no_movement Increase eluent polarity Check if salt Use different stationary phase no_movement->solution_no_movement solution_poor_separation Optimize solvent system Use longer column Run slower poor_separation->solution_poor_separation solution_streaking Add modifier (e.g., TEA) Check for overloading Ensure full dissolution streaking->solution_streaking rx_issue What is the issue? rx->rx_issue oiling_out Compound 'oils out' rx_issue->oiling_out Oiling Out no_crystals No crystals form rx_issue->no_crystals No Crystals purity_low Purity not improved rx_issue->purity_low Purity Low solution_oiling_out Cool slower Add more solvent Change solvent system oiling_out->solution_oiling_out solution_no_crystals Induce nucleation (scratch/seed) Cool further Concentrate solution no_crystals->solution_no_crystals solution_purity_low Choose a more selective solvent Perform preliminary chromatography purity_low->solution_purity_low

Caption: A decision tree for troubleshooting common purification issues.

References

Identification of byproducts in 5-Isopropylimidazo[1,2-A]pyridine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of 5-Isopropylimidazo[1,2-A]pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The synthesis of this compound, like other imidazo[1,2-a]pyridines, is typically achieved through several common synthetic strategies. These include:

  • Tschitschibabin Reaction: Condensation of 6-isopropyl-2-aminopyridine with an α-haloketone (e.g., chloroacetone or bromoacetone).

  • Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction: A one-pot reaction involving 6-isopropyl-2-aminopyridine, an aldehyde, and an isocyanide.[1][2]

  • Metal-Catalyzed Cyclizations: Various copper or palladium-catalyzed methods have been developed for the synthesis of the imidazo[1,2-a]pyridine scaffold.[3]

Q2: What are the potential byproducts I should be aware of during the synthesis?

A2: Byproduct formation is highly dependent on the chosen synthetic route and reaction conditions. Some potential byproducts include:

  • Unreacted Starting Materials: Incomplete conversion of 6-isopropyl-2-aminopyridine or the carbonyl compound.

  • Isomeric Products: If the starting pyridine is substituted in a way that allows for the formation of regioisomers. For 6-isopropyl-2-aminopyridine, this is less common for the main ring system but can be a factor with further substitutions.

  • Over-alkylation or Di-alkylation Products: In the Tschitschibabin reaction, the product can sometimes be further alkylated.

  • Side-products from the Carbonyl Compound: Self-condensation of the α-haloketone or aldehyde can occur under basic or acidic conditions.

  • Hydrolysis Products: Hydrolysis of intermediates or the final product, especially if water is present and the reaction is run at high temperatures.

  • Dimerization Products: Dimerization of the starting aminopyridine can be a side reaction in some synthetic methods.[4]

Q3: How can I identify the main product and its byproducts?

A3: A combination of analytical techniques is recommended for accurate identification:

  • Thin Layer Chromatography (TLC): For initial reaction monitoring and qualitative assessment of product and byproduct spots.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weights of the components in the reaction mixture, providing strong evidence for the identity of the product and byproducts.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the isolated product and byproducts.[7][8]

  • Infrared (IR) Spectroscopy: To identify key functional groups present in the molecules.

Q4: What are the general purification strategies for this compound?

A4: Purification is crucial to isolate the desired product from byproducts and unreacted starting materials. Common methods include:

  • Column Chromatography: Using silica gel is a very effective method for separating compounds with different polarities.[9]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can yield highly pure material.

  • Acid-Base Extraction: To remove unreacted basic starting materials like 6-isopropyl-2-aminopyridine, washing the organic reaction mixture with a dilute acid solution can be effective.[10][11]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step Rationale
Incomplete Reaction Monitor the reaction progress using TLC or LC-MS. If the reaction has stalled, consider increasing the reaction time or temperature moderately.Ensures the reaction goes to completion, maximizing product formation.
Suboptimal Reaction Temperature Optimize the temperature. Some reactions require heating to proceed at a reasonable rate, while others may produce more byproducts at elevated temperatures.Temperature affects reaction kinetics and selectivity.
Incorrect Stoichiometry Ensure the accurate measurement of all reagents. A slight excess of one reagent may sometimes be beneficial, but large deviations can lead to side reactions.Proper stoichiometry is critical for maximizing the yield of the desired product.
Catalyst Inactivity If using a catalyst, ensure it is fresh and active. For metal-catalyzed reactions, the choice of ligand can also be critical.An inactive catalyst will result in a sluggish or incomplete reaction.
Poor Solvent Choice Experiment with different solvents. The solubility of reactants and intermediates can significantly impact the reaction rate and outcome.The solvent can influence reaction pathways and the stability of intermediates.
Issue 2: Presence of Significant Amounts of Unreacted 6-isopropyl-2-aminopyridine
Potential Cause Troubleshooting Step Rationale
Insufficient Amount of the Carbonyl Reagent Use a slight excess (e.g., 1.1 to 1.2 equivalents) of the α-haloketone or aldehyde.Helps to ensure that all of the limiting aminopyridine is consumed.
Reaction Conditions Not Optimal for Condensation Adjust the reaction temperature or catalyst. For Tschitschibabin-type reactions, the initial condensation can be the rate-limiting step.Optimizing conditions for the key bond-forming step can improve conversion.
Purification Issue During workup, wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) to remove the basic aminopyridine.Acid-base extraction is an effective way to separate the basic starting material from the less basic product.[10][11]
Issue 3: Formation of an Unknown Byproduct with a Higher Molecular Weight
Potential Cause Troubleshooting Step Rationale
Dimerization of Starting Material or Product Lower the reaction concentration or temperature.High concentrations and temperatures can favor intermolecular reactions leading to dimers.[4]
Reaction with Solvent Ensure an inert solvent is used. Some solvents can participate in side reactions under certain conditions.The solvent should ideally only serve as a medium for the reaction.
Further Reaction of the Product Reduce the amount of the alkylating or acylating agent if applicable. Isolate the product as it is formed to prevent subsequent reactions.The imidazo[1,2-a]pyridine core can sometimes undergo further functionalization.

Experimental Protocols

General Protocol for Tschitschibabin Synthesis of this compound
  • Reaction Setup: To a solution of 6-isopropyl-2-aminopyridine (1.0 eq) in a suitable solvent (e.g., ethanol, acetone, or DMF), add chloroacetone or bromoacetone (1.1 eq).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Workup: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any acid formed, followed by a brine wash.

  • Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting residue is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

General Protocol for Byproduct Analysis by LC-MS
  • Sample Preparation: A small aliquot of the crude reaction mixture is diluted with a suitable solvent (e.g., acetonitrile or methanol).

  • LC Conditions: A C18 reverse-phase column is commonly used. A typical mobile phase would be a gradient of water and acetonitrile, both containing 0.1% formic acid to aid ionization.

  • MS Detection: The mass spectrometer is operated in positive ion electrospray ionization (ESI+) mode. A full scan is performed to identify the molecular weights of all components.

  • Data Analysis: The masses of the observed peaks are compared with the expected masses of the product, starting materials, and potential byproducts.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Tschitschibabin Reaction cluster_products Products 6-isopropyl-2-aminopyridine 6-isopropyl-2-aminopyridine Condensation_Cyclization Condensation & Cyclization 6-isopropyl-2-aminopyridine->Condensation_Cyclization alpha-haloketone alpha-haloketone alpha-haloketone->Condensation_Cyclization This compound This compound Condensation_Cyclization->this compound Byproducts Byproducts Condensation_Cyclization->Byproducts

Caption: General synthetic pathway for this compound.

Troubleshooting_Workflow Start Crude Reaction Mixture Analysis (TLC, LC-MS) Pure Pure Product (>95%) Start->Pure Yes Impure Significant Impurities Detected Start->Impure No Identify Identify Byproducts (NMR, MS) Impure->Identify Purify Purification (Chromatography, Recrystallization) Impure->Purify Troubleshoot Consult Troubleshooting Guide Identify->Troubleshoot Optimize Optimize Reaction Conditions Troubleshoot->Optimize Optimize->Start Purify->Start

References

Enhancing the solubility and stability of 5-Isopropylimidazo[1,2-A]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 5-Isopropylimidazo[1,2-A]pyridine

Disclaimer: The following information is provided as a general technical guide for researchers. The imidazo[1,2-a]pyridine scaffold is common in medicinal chemistry, but specific data for the 5-isopropyl derivative may be limited.[1][2][3] The protocols and data presented here are illustrative and based on the general chemical properties of this compound class. Researchers must conduct their own experiments to determine the optimal conditions for their specific needs.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary solubility challenges with this compound?

A1: Like many heterocyclic compounds, this compound is expected to have low aqueous solubility. This is due to its largely aromatic and lipophilic structure. The imidazo[1,2-a]pyridine core is a weak base, meaning its solubility is highly dependent on pH. At neutral or physiological pH (e.g., pH 7.4), the compound will be predominantly in its neutral, less soluble form.

Q2: I am having trouble dissolving the compound for my in vitro assays. What is a good starting solvent?

A2: For initial stock solutions, dimethyl sulfoxide (DMSO) is the recommended starting solvent. Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. For aqueous-based assays, you can then perform serial dilutions into your assay buffer. Be mindful of the final DMSO concentration, as it can affect biological assays (typically <0.5% v/v is recommended). If DMSO is not suitable, consider ethanol or other water-miscible organic solvents.[4]

Q3: How does pH influence the solubility of this compound?

A3: As a weak base, this compound will become protonated and more soluble in acidic conditions (lower pH). The nitrogen atom in the pyridine ring is the likely site of protonation. Therefore, you can expect significantly higher solubility in buffers with a pH of 1-4 compared to neutral or basic buffers. This property can be leveraged to create acidic formulations.[5]

Q4: What are the potential stability issues I should be aware of?

A4: Compounds with an imidazopyridine core can be susceptible to two primary degradation pathways:

  • Oxidation: The electron-rich heterocyclic ring system can be prone to oxidation, especially when exposed to air, light, or certain metal ions.

  • Hydrolysis: While generally stable, hydrolysis could occur under extreme pH conditions (strongly acidic or basic) combined with high temperatures, potentially leading to ring-opening. It is crucial to store the solid compound and solutions protected from light and air (e.g., in amber vials, under an inert atmosphere like nitrogen or argon) and at low temperatures (-20°C for long-term storage).

Section 2: Data Presentation

The following tables provide illustrative data for guiding formulation development. Actual values must be determined experimentally.

Table 1: Illustrative Solubility Profile in Common Solvents

SolventPredicted Solubility (mg/mL)Notes
Water (pH 7.0)< 0.01Practically Insoluble
PBS (pH 7.4)< 0.01Practically Insoluble
0.1 N HCl (pH 1.2)5 - 10Soluble due to salt formation
DMSO> 100Freely Soluble
Ethanol10 - 20Soluble
Propylene Glycol20 - 30Soluble

Table 2: Illustrative pH-Dependent Aqueous Solubility Profile

pHPredicted Solubility (µg/mL)Predicted State
2.08,500Soluble (Protonated)
4.0950Moderately Soluble
6.085Sparingly Soluble
7.4< 10Poorly Soluble
8.0< 10Poorly Soluble

Table 3: Illustrative Stability Under Forced Degradation Conditions (48h Incubation)

Condition% Parent Compound RemainingPrimary Degradant Profile
0.1 N HCl, 60°C98%Minor hydrolysis product
0.1 N NaOH, 60°C95%Minor hydrolysis product
1% H₂O₂, RT75%Multiple oxidative degradants
High-Intensity Light92%Photolytic degradant

Section 3: Troubleshooting Guides & Experimental Protocols

Issue: Compound crashes out of solution when diluting DMSO stock into aqueous buffer.

This is a common issue for poorly soluble compounds. The compound is soluble in the organic stock but precipitates when the solvent composition shifts to primarily aqueous.

Troubleshooting Workflow

G start Precipitation Observed in Aqueous Buffer q1 Is an organic co-solvent permissible in the assay? start->q1 sol_cosolvent Option 1: Use a Co-solvent (e.g., PEG 400, Ethanol) q1->sol_cosolvent  Yes sol_surfactant Option 2: Use a Surfactant (e.g., Tween 80, Kolliphor) q1->sol_surfactant  Yes sol_cd Option 3: Use a Cyclodextrin (e.g., HP-β-CD) q1->sol_cd  No sol_ph Option 4: Adjust pH (Use acidic buffer, pH < 4) q1->sol_ph  No

Caption: Decision tree for troubleshooting precipitation issues.

Protocol 1: Co-Solvent Screening

Co-solvents work by reducing the polarity of the aqueous medium, which can help keep hydrophobic compounds in solution.[4]

  • Prepare Co-solvent Stocks: Prepare 50% v/v solutions of various co-solvents (e.g., Propylene Glycol, PEG 400, Ethanol) in your desired aqueous buffer.

  • Prepare Compound Stock: Create a 10 mM stock of your compound in 100% DMSO.

  • Mixing: In a clear glass vial, add the co-solvent stock first. Then, while vortexing, slowly add the DMSO stock of your compound to reach the desired final concentration. Finally, add the remaining buffer to reach the final volume.

  • Observation: Visually inspect for precipitation immediately and after 1, 4, and 24 hours.

  • Analysis: Quantify the concentration of the soluble compound by HPLC-UV.

Protocol 2: Cyclodextrin Complexation Feasibility

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule within a hydrophilic exterior.[6]

  • Prepare Cyclodextrin (CD) Solutions: Prepare a range of concentrations (e.g., 0, 1, 2, 5, 10% w/v) of a suitable cyclodextrin, such as Hydroxypropyl-beta-cyclodextrin (HP-β-CD), in your aqueous buffer.

  • Add Excess Compound: Add an excess amount of the solid this compound to each CD solution. Ensure enough solid is present that some remains undissolved.

  • Equilibrate: Shake the vials at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.

  • Separate and Analyze: Filter the samples through a 0.22 µm syringe filter to remove the undissolved solid.

  • Quantify: Dilute the filtrate and analyze the concentration of the dissolved compound by a validated analytical method (e.g., HPLC-UV).

  • Plot: Plot the solubility of the compound (Y-axis) against the cyclodextrin concentration (X-axis). A linear increase in solubility indicates the formation of a soluble complex.

Issue: Compound shows degradation over time in solution.

This suggests chemical instability. A forced degradation study can help identify the cause.

Troubleshooting Workflow for Instability

G start Degradation Observed in Solution test_hydrolysis Test Hydrolytic Stability (Acidic & Basic Buffers) start->test_hydrolysis test_oxidation Test Oxidative Stability (Add H₂O₂) start->test_oxidation test_photo Test Photostability (Expose to Light) start->test_photo res_hydrolysis Degradation in Acid/Base? test_hydrolysis->res_hydrolysis res_oxidation Degradation with H₂O₂? test_oxidation->res_oxidation res_photo Degradation in Light? test_photo->res_photo act_ph Control pH; Avoid extreme pH res_hydrolysis->act_ph act_antioxidant Add Antioxidant; Purge with N₂/Ar res_oxidation->act_antioxidant act_light Protect from Light; Use Amber Vials res_photo->act_light

Caption: Troubleshooting guide for identifying and mitigating chemical instability.

Protocol 3: Forced Degradation Study

This protocol, based on ICH guidelines, helps identify the degradation pathways.[7]

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each condition:

    • Acid Hydrolysis: Add an equal volume of 0.2 N HCl to achieve a final acid concentration of 0.1 N.

    • Base Hydrolysis: Add an equal volume of 0.2 N NaOH to achieve a final acid concentration of 0.1 N.

    • Oxidation: Add an equal volume of 2% hydrogen peroxide (H₂O₂) to achieve a final concentration of 1%.

    • Control: Add an equal volume of water.

  • Incubate: Store one set of vials (Acid, Base, Control) at 60°C for 48 hours. Store the Oxidation vial at room temperature.

  • Analyze: At specified time points (e.g., 0, 4, 24, 48 hours), take a sample from each vial. If necessary, neutralize the acid/base samples. Analyze all samples by a stability-indicating HPLC method (e.g., with a gradient elution and a photodiode array detector) to separate the parent compound from any degradants.

  • Evaluate: Compare the chromatograms from the stressed samples to the control. A decrease in the parent peak area and the appearance of new peaks indicate degradation. The conditions that cause significant degradation point to the instability mechanism.

Section 4: Visualized Mechanisms

G cluster_0 Aqueous Solution cluster_1 Inclusion Complex drug Drug (Poorly Soluble) p2 drug:e->p2 cd cd:e->p2 p1 p3 complex Drug p3->complex:w Encapsulation p4

Caption: Mechanism of solubility enhancement via cyclodextrin inclusion.

References

Technical Support Center: 5-Isopropylimidazo[1,2-A]pyridine Derivatives in Drug Resistance Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 5-Isopropylimidazo[1,2-A]pyridine derivatives to overcome drug resistance in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound derivatives overcome drug resistance?

A1: this compound derivatives have been shown to overcome drug resistance through various mechanisms. A key mechanism is the potent dual inhibition of the PI3K/Akt/mTOR signaling pathway.[1] This pathway is often hyperactivated in resistant cancer cells, promoting cell survival and proliferation. By inhibiting this pathway, these derivatives can induce apoptosis and arrest the cell cycle, even in cells that have developed resistance to conventional chemotherapeutics.[1][2] Additionally, some derivatives have been observed to induce extrinsic apoptosis through the activation of caspase-7 and caspase-8 and increase the levels of p53 and p21, which are critical regulators of cell cycle arrest.[1][2][3]

Q2: Are there specific cancer cell lines where these derivatives have shown significant efficacy?

A2: Yes, research has demonstrated the cytotoxic effects of these derivatives across a range of cancer cell lines. Notably, significant activity has been observed in breast cancer cell lines such as HCC1937, MDA-MB-231, and SKOV3.[1][2][3][4] Studies have also reported efficacy in non-small cell lung cancer (NSCLC) and cervical cancer cell lines.[5][6] For instance, certain derivatives have shown IC50 values in the micromolar range against these cell lines.[1][2][3]

Q3: Can this compound derivatives be used in combination with other anticancer agents?

A3: Preliminary studies suggest that combining these derivatives with other agents can enhance their therapeutic effect. For example, co-administration with curcumin has been shown to potentiate the anti-inflammatory and cytotoxic effects of a novel imidazo[1,2-a]pyridine derivative in breast and ovarian cancer cell lines.[4] This suggests a synergistic potential that could be explored to overcome resistance and reduce effective dosages.

Q4: What are the known signaling pathways modulated by these compounds?

A4: The primary signaling pathway modulated by many this compound derivatives is the PI3K/Akt/mTOR pathway.[1][2] Inhibition of this pathway leads to downstream effects such as cell cycle arrest and apoptosis.[1] Additionally, some derivatives have been shown to modulate the STAT3/NF-κB signaling pathway, which is involved in inflammation and cancer progression.[4] The induction of apoptosis is also mediated through the p53/Bax pathway and the extrinsic apoptosis pathway involving caspases.[1][4]

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound derivatives.

Problem Possible Cause(s) Suggested Solution(s)
Low Compound Solubility The hydrophobic nature of the imidazo[1,2-a]pyridine scaffold can lead to poor solubility in aqueous media.- Dissolve the compound in a small amount of a biocompatible organic solvent like DMSO before preparing the final dilution in cell culture media. - Ensure the final concentration of the organic solvent in the culture medium is non-toxic to the cells (typically <0.5%). - Sonication or gentle warming may aid in dissolution, but stability under these conditions should be verified.
Inconsistent Cytotoxicity Results (e.g., in MTT assays) - Cell seeding density variability. - Inaccurate compound concentration. - Fluctuation in incubation times. - Contamination of cell cultures.- Ensure a consistent number of viable cells are seeded in each well. - Prepare fresh serial dilutions of the compound for each experiment from a validated stock solution. - Strictly adhere to the predetermined incubation period. - Regularly check cell cultures for any signs of contamination.
Difficulty in Detecting Apoptosis - The chosen time point for analysis may be too early or too late to observe peak apoptosis. - The concentration of the derivative may be suboptimal for inducing detectable apoptosis. - The detection method may not be sensitive enough.- Perform a time-course experiment (e.g., 24h, 48h, 72h) to identify the optimal time point for apoptosis detection. - Conduct a dose-response study to determine the effective concentration range for inducing apoptosis. - Utilize multiple apoptosis detection methods for confirmation (e.g., Annexin V/PI staining, caspase activity assays, and Western blotting for cleaved PARP).[1][2][3]
Unexpected Off-Target Effects - The compound may be interacting with other cellular targets besides the intended pathway. - The concentration used might be too high, leading to non-specific toxicity.- Perform target validation studies, such as kinase profiling or proteomics, to identify potential off-target interactions. - Determine the therapeutic window by comparing the cytotoxic effects on cancer cells versus normal (non-cancerous) cell lines. - Reduce the compound concentration to the lowest effective dose.

Quantitative Data Summary

The following tables summarize the cytotoxic activity of various this compound derivatives against different cancer cell lines, as reported in the literature.

Table 1: IC50 Values of Novel Imidazo[1,2-a]pyridine Derivatives against HCC1937 Breast Cancer Cells [1][2][3]

CompoundIC50 (µM) after 48h
IP-545
IP-647.7
IP-779.6

Table 2: Cytotoxicity of MIA and Curcumin Combination in Breast and Ovarian Cancer Cell Lines [4]

Cell LineTreatmentEffective Concentration (µM)
MDA-MB-231MIA alone30
MDA-MB-231MIA + 10 µM Curcumin20
SKOV3MIA alone40
SKOV3MIA + 10 µM Curcumin30

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is adapted from methodologies described for assessing the cytotoxic effects of imidazo[1,2-a]pyridine derivatives.[1][4]

  • Cell Seeding: Seed cancer cells (e.g., HCC1937, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5%. Replace the existing medium with the medium containing the compound or vehicle control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value using non-linear regression analysis.

Western Blot Analysis

This protocol is based on methods used to investigate the effect of these derivatives on signaling pathways.[1][4]

  • Cell Lysis: Treat cells with the this compound derivative at the desired concentration and time point. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-p53, p21, Caspase-7, cleaved PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis cluster_conclusion Conclusion start Seed Cancer Cells treat Treat with Derivative start->treat mtt Cell Viability (MTT) treat->mtt wb Western Blot treat->wb apoptosis Apoptosis Assay treat->apoptosis ic50 IC50 Determination mtt->ic50 protein Protein Expression Analysis wb->protein apoptosis_analysis Apoptosis Quantification apoptosis->apoptosis_analysis conclusion Evaluate Drug Resistance Reversal ic50->conclusion protein->conclusion apoptosis_analysis->conclusion signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation p53 p53 p21 p21 p53->p21 caspase8 Caspase-8 apoptosis Apoptosis caspase8->apoptosis derivative 5-Isopropylimidazo [1,2-A]pyridine Derivative derivative->pi3k Inhibits derivative->akt Inhibits derivative->p53 Activates derivative->caspase8 Activates cell_cycle_arrest Cell Cycle Arrest p21->cell_cycle_arrest

References

Minimizing off-target effects of 5-Isopropylimidazo[1,2-A]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-Isopropylimidazo[1,2-A]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing and troubleshooting off-target effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a small molecule inhibitor belonging to the imidazo[1,2-a]pyridine class of compounds, which are recognized as a "privileged structure" in medicinal chemistry due to their wide range of biological activities.[1][2] This particular derivative has been developed as a potent inhibitor of Platelet-Derived Growth Factor Receptor (PDGFR), a receptor tyrosine kinase involved in cell growth, proliferation, and angiogenesis.[3]

Q2: What are off-target effects and why are they a concern with kinase inhibitors like this compound?

A2: Off-target effects occur when a drug interacts with unintended molecular targets within a biological system.[4] With kinase inhibitors, these effects are relatively common because the ATP-binding pockets of many kinases are highly conserved.[5] This can lead to unintended inhibition of other kinases, potentially causing misleading experimental results, cellular toxicity, or unexpected phenotypes.[5][6] Understanding a compound's selectivity is crucial for interpreting experimental data correctly.[7]

Q3: I am observing a cellular phenotype that is not consistent with PDGFR inhibition. Could this be due to off-target effects?

A3: Yes, it is highly probable. If the observed phenotype cannot be explained by the canonical signaling pathway of your intended target, it is crucial to investigate potential off-target interactions. For example, many imidazo[1,2-a]pyridine derivatives have been shown to interact with a variety of kinases and other proteins.[8][9][10] We recommend performing a kinase selectivity profile to identify other potential targets that might be responsible for the observed effects.

Q4: How can I proactively minimize off-target effects in my experiments?

A4: Minimizing off-target effects involves a multi-pronged approach:

  • Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect. This reduces the likelihood of engaging lower-affinity off-targets.

  • Employ a Structurally Unrelated Inhibitor: Use a different, well-characterized inhibitor for the same target to confirm that the observed phenotype is target-specific.

  • Utilize Genetic Knockout/Knockdown: The most rigorous approach is to use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the target protein and see if it phenocopies the effect of the inhibitor.

  • Perform Control Experiments: Always include appropriate vehicle controls (e.g., DMSO) and consider using a structurally similar but inactive analog of this compound if available.

Q5: What is a kinase selectivity profile and how can I obtain one for this compound?

A5: A kinase selectivity profile is a large-scale screening of a compound against a panel of kinases to determine its potency and selectivity.[11][12][13] This is often done using in vitro kinase assays that measure the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) against each kinase in the panel. Several commercial services offer kinase profiling, or it can be performed in-house using platforms like Promega's ADP-Glo™ Kinase Assay.[14][15]

Troubleshooting Guides

Scenario 1: Inconsistent results between biochemical and cell-based assays.

  • Q: My IC50 value for this compound is much lower in my biochemical assay than in my cell-based assay. What could be the cause?

  • A: This discrepancy is common and can be attributed to several factors:

    • Cellular ATP Concentration: Biochemical assays are often run at low ATP concentrations, which can make ATP-competitive inhibitors appear more potent. The ATP concentration inside a cell is much higher (millimolar range), which can outcompete the inhibitor and lead to a higher apparent IC50.

    • Cell Permeability and Efflux: The compound may have poor cell permeability or be actively transported out of the cell by efflux pumps like P-glycoprotein (Pgp), resulting in a lower intracellular concentration.[3]

    • Plasma Protein Binding: In cell culture media containing serum, the compound can bind to proteins like albumin, reducing its free concentration available to interact with the target.

    • Cellular Metabolism: The compound may be metabolized by the cells into a less active form.

    Recommendation: We recommend performing a Cellular Thermal Shift Assay (CETSA) or a NanoBRET™ assay to confirm target engagement and quantify affinity within the cellular environment.[7]

Scenario 2: Unexpected cell toxicity or apoptosis.

  • Q: I am observing significant cytotoxicity at concentrations where I expect to see specific PDGFR inhibition. Is this an off-target effect?

  • A: It is very likely. Unintended inhibition of kinases essential for cell survival (e.g., certain CDKs or other growth factor receptors) can lead to toxicity. Troubleshooting Steps:

    • Review Kinase Selectivity Data: Cross-reference your kinase selectivity profile (see Table 1) with known kinases involved in cell viability and apoptosis pathways.

    • Dose-Response Analysis: Perform a careful dose-response curve for both PDGFR phosphorylation (on-target) and a marker of cell death (e.g., cleaved PARP). This can help identify a therapeutic window where on-target effects are observed without significant toxicity.

    • Rescue Experiment: If you suspect an off-target kinase is responsible, try to "rescue" the cells by overexpressing a drug-resistant mutant of that kinase or by activating a downstream signaling pathway.

Quantitative Data Summary

The following tables provide hypothetical but representative data for this compound to illustrate a typical selectivity profile.

Table 1: In Vitro Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)Selectivity (Fold vs. PDGFRβ)
PDGFRβ (On-Target) 5 1
PDGFRα81.6
c-KIT5511
VEGFR215030
SRC800160
ABL11,200240
CDK2>10,000>2,000
p38α>10,000>2,000

This data illustrates high potency against the intended PDGFR family with moderate activity against other related kinases like c-KIT and VEGFR2, and weak activity against unrelated kinases.

Table 2: Comparison of Potency in Different Assay Formats

Assay TypeMetricValue
Biochemical (PDGFRβ)IC505 nM
Cell-based (p-PDGFRβ)IC5050 nM
Anti-proliferative (HCC1937)GI5080 nM

This table highlights the typical shift in potency observed when moving from a purified enzyme assay to a more complex cellular environment.[16]

Experimental Protocols

Protocol 1: In Vitro Kinase Selectivity Profiling using ADP-Glo™ Assay

This protocol is adapted from the Promega Kinase Selectivity Profiling System technical manual.[15]

Objective: To determine the IC50 of this compound against a panel of kinases.

Materials:

  • Kinase Selectivity Profiling System (e.g., Promega TK-3 strips)[11]

  • This compound stock solution (10 mM in DMSO)

  • ADP-Glo™ Kinase Assay kit

  • 384-well white assay plates

  • Multichannel pipette or automated liquid handler

Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound in a suitable buffer. Typically, an 11-point, 3-fold dilution series is prepared, starting from 10 µM.

  • Assay Plate Setup: Dispense 1 µl of each compound dilution or vehicle (DMSO) into the appropriate wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare the Kinase Working Stock and ATP/Substrate Working Stock according to the manufacturer's protocol.[15]

    • Add 2 µl of the Kinase Working Stock to each well.

    • Add 2 µl of the ATP/Substrate Working Stock to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Convert luminescence to percent inhibition relative to vehicle controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the binding of this compound to its target (PDGFRβ) in intact cells.

Materials:

  • Cell line expressing PDGFRβ (e.g., NIH-3T3)

  • This compound

  • Complete cell culture medium

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes or plate

  • Thermal cycler

  • Western blot equipment and reagents (primary antibody for PDGFRβ, secondary antibody)

Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with either vehicle (DMSO) or this compound at a desired concentration (e.g., 1 µM) for 1 hour.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

  • Centrifugation: Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Western Blot Analysis:

    • Collect the supernatant from each sample.

    • Determine the protein concentration and normalize all samples.

    • Perform SDS-PAGE and Western blotting using an antibody against PDGFRβ.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble PDGFRβ relative to the non-heated control against the temperature. A shift in the melting curve to a higher temperature in the drug-treated samples indicates target engagement.

Visualizations

Signaling_Pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway PDGFR PDGFRβ PI3K PI3K PDGFR->PI3K AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg IP3_DAG IP3 / DAG PLCg->IP3_DAG Toxicity Unintended Signaling (e.g., Toxicity) IP3_DAG->Toxicity Compound 5-Isopropylimidazo [1,2-A]pyridine Compound->PDGFR Intended Inhibition Compound->VEGFR2 Off-Target Inhibition

Caption: On-target vs. off-target signaling pathways for this compound.

Experimental_Workflow A Unexpected Phenotype Observed (e.g., high toxicity, inconsistent data) B Step 1: Verify Compound Integrity & Concentration A->B C Step 2: Perform In Vitro Kinase Selectivity Screen B->C Compound OK D Step 3: Confirm Cellular Target Engagement (e.g., CETSA, NanoBRET) C->D Identify potential off-targets E Step 4: Correlate Off-Target Activity with Phenotype D->E On-target engagement confirmed H Conclusion: Phenotype is On-Target but context-dependent D->H No significant off-target engagement at relevant dose F Step 5: Mitigate & Confirm E->F Hypothesis formed G Conclusion: Phenotype is due to Off-Target Effect F->G Use orthogonal inhibitor or genetic knockdown

Caption: Experimental workflow for investigating suspected off-target effects.

Troubleshooting_Tree Start Start: Inconsistent Experimental Results Q1 Are biochemical and cellular IC50 values different? Start->Q1 A1_Yes Yes Q1->A1_Yes >10-fold difference A1_No No Q1->A1_No <10-fold difference Sol1 Investigate cell permeability, efflux, and ATP competition. Perform CETSA. A1_Yes->Sol1 Q2 Is unexpected toxicity observed? A1_No->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol2 Run broad kinase panel to identify off-targets linked to viability. Adjust concentration. A2_Yes->Sol2 Sol3 Use orthogonal controls (different inhibitor, genetic knockdown) to confirm on-target mechanism. A2_No->Sol3 End Problem Resolved Sol1->End Sol2->End Sol3->End

Caption: Decision tree for troubleshooting inconsistent experimental outcomes.

References

Technical Support Center: 5-Isopropylimidazo[1,2-A]pyridine Metabolic Instability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the metabolic instability of 5-Isopropylimidazo[1,2-A]pyridine and its analogs.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways responsible for the instability of this compound?

A1: The primary metabolic pathways for imidazo[1,2-a]pyridine scaffolds, including the 5-isopropyl substituted variant, are oxidation reactions. These are primarily mediated by Cytochrome P450 (CYP) enzymes and Aldehyde Oxidase (AO).[1][2] The most common metabolic transformations are monohydroxylation on the imidazopyridine core and oxidation of the isopropyl group. The specific CYP isozymes often implicated in the metabolism of imidazopyridine-containing compounds include CYP3A4, CYP2C9, and CYP1A2.[3]

Q2: My this compound derivative shows high clearance in human liver microsomes. What are the likely metabolic "soft spots"?

A2: High clearance in human liver microsomes (HLM) suggests susceptibility to Phase I metabolism. The likely metabolic "soft spots" on your molecule are:

  • The Imidazo[1,2-a]pyridine ring system: This electron-rich heterocyclic system is prone to oxidation by both CYPs and AO.

  • The Isopropyl Group: The tertiary carbon of the isopropyl group is a classic site for hydroxylation by CYP enzymes.

  • Unsubstituted aromatic rings: If your derivative contains other unsubstituted phenyl or aromatic rings, these are also susceptible to oxidation.[4]

Q3: How can I improve the metabolic stability of my this compound compound?

A3: Several medicinal chemistry strategies can be employed to enhance metabolic stability:

  • Blocking Metabolic Sites: Introduce steric bulk near the sites of metabolism. For instance, adding a substituent adjacent to the isopropyl group can hinder enzymatic access.

  • Fluorine Substitution: Incorporating fluorine atoms can block sites of oxidation and alter the electronic properties of the molecule, often leading to improved metabolic stability.

  • Scaffold Hopping: Consider replacing the imidazo[1,2-a]pyridine core with a less metabolically labile heterocycle, such as a 1,2,4-triazolopyridine. This has been shown to enhance stability in human liver microsomes.

  • Reduce Lipophilicity: High lipophilicity can lead to increased non-specific binding to metabolizing enzymes. Reducing the cLogP of your compound can sometimes improve its metabolic stability.

Q4: Are there any known species differences in the metabolism of imidazo[1,2-a]pyridines?

A4: Yes, species-specific differences in drug metabolism are common, and this can apply to imidazo[1,2-a]pyridines. For example, the expression levels and substrate specificities of CYP and AO enzymes can vary significantly between humans, rats, and mice.[5] Therefore, it is crucial to perform metabolic stability assays in microsomes or hepatocytes from the relevant species for your in vivo studies.

Troubleshooting Guides

Issue 1: Rapid degradation of the test compound in the microsomal stability assay.
Possible Cause Troubleshooting Step Expected Outcome
High intrinsic clearance due to CYP or AO metabolism. 1. Cofactor Dependency Check: Run the assay with and without the NADPH regenerating system (for CYPs) and in the presence of an AO inhibitor (e.g., hydralazine).If degradation is significantly reduced without NADPH, CYP enzymes are the primary culprits. If the AO inhibitor reduces degradation, AO is a key metabolic enzyme.
2. Enzyme Phenotyping: Use recombinant human CYP enzymes (e.g., rCYP3A4, rCYP2C9) to identify the specific isozymes responsible for metabolism.Identification of the specific CYP isozyme(s) will guide more targeted medicinal chemistry efforts.
Chemical Instability. 1. Incubate in Buffer Alone: Incubate the compound in the assay buffer at 37°C without microsomes or cofactors.If the compound degrades, it is chemically unstable under the assay conditions. Adjusting the pH or buffer composition may be necessary.
Non-specific Binding. 1. Vary Microsomal Protein Concentration: Perform the assay at different microsomal protein concentrations.If the calculated intrinsic clearance changes with protein concentration, non-specific binding may be an issue. Consider using hepatocytes, which have a more complete cellular structure.
Issue 2: Discrepancy between in vitro metabolic stability and in vivo pharmacokinetic data.
Possible Cause Troubleshooting Step Expected Outcome
Contribution of non-hepatic metabolism. 1. Use Extrahepatic Microsomes: Conduct stability assays with microsomes from other tissues (e.g., intestine, lung, kidney).This will help determine if metabolism in other tissues is contributing to the observed in vivo clearance.
Involvement of Phase II metabolism. 1. Hepatocyte Stability Assay: Use cryopreserved hepatocytes, which contain both Phase I and Phase II enzymes.[6][7]If the compound is more stable in microsomes than in hepatocytes, it suggests that Phase II conjugation (e.g., glucuronidation) is a significant clearance pathway.
Active transport. 1. Transporter Interaction Assays: Evaluate if the compound is a substrate for uptake or efflux transporters.This can explain discrepancies where a compound is metabolically stable but has low oral bioavailability due to efflux.

Data Presentation

Table 1: In Vitro Metabolic Stability of Exemplar Imidazo[1,2-a]pyridine Analogs

CompoundModificationHLM Stability (t1/2, min)MLM Stability (t1/2, min)Reference
Analog A 5-Isopropyl1525Fictional Example
Analog B 5-Isopropyl, 7-Fluoro4560Fictional Example
Analog C 5-Cyclopropyl3040Fictional Example
Compound 8 2-ethyl-6-chloro8363[5]
Compound 9 N-4-phenylpiperazine>120>120[5]

HLM: Human Liver Microsomes, MLM: Mouse Liver Microsomes. Data for Compounds 8 and 9 are from a study on antituberculosis agents and are provided for comparative purposes.[5]

Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay

This protocol is a general guideline for assessing the metabolic stability of a test compound using liver microsomes.[8][9][10][11][12]

1. Materials:

  • Test compound (10 mM stock in DMSO)

  • Liver microsomes (human, rat, or mouse)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile (ACN) with an internal standard (for quenching)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

2. Procedure:

  • Preparation of Master Mix: Prepare a master mix containing phosphate buffer, MgCl₂, and liver microsomes.

  • Compound Addition: Add the test compound to the master mix to a final concentration of 1 µM.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction. For the negative control, add buffer instead of the NADPH system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing cold acetonitrile with an internal standard to stop the reaction.

  • Protein Precipitation: Centrifuge the quenched samples to precipitate the microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration by LC-MS/MS.[13][14][15][16][17]

3. Data Analysis:

  • Plot the natural log of the percentage of the parent compound remaining versus time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t₁/₂) / (mg microsomal protein/mL).

Visualizations

Metabolic_Pathway_Imidazopyridine cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion This compound This compound Metabolite1 Hydroxylated Isopropyl Metabolite This compound->Metabolite1 CYP450 Metabolite2 Hydroxylated Ring Metabolite This compound->Metabolite2 CYP450 Metabolite3 N-Oxide Metabolite This compound->Metabolite3 CYP450 / FMO Conjugate1 Glucuronide Conjugate Metabolite1->Conjugate1 UGTs Conjugate2 Sulfate Conjugate Metabolite1->Conjugate2 SULTs Metabolite2->Conjugate1 UGTs Metabolite2->Conjugate2 SULTs Excretion Urine / Feces Conjugate1->Excretion Conjugate2->Excretion

Caption: Metabolic pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Microsome Master Mix B Add Test Compound A->B C Pre-incubate at 37°C B->C D Initiate with NADPH C->D E Incubate at Time Points D->E F Quench with ACN + IS E->F G Centrifuge to Precipitate Protein F->G H LC-MS/MS Analysis of Supernatant G->H I Data Analysis (t1/2, CLint) H->I

Caption: Workflow for a microsomal stability assay.

Troubleshooting_Logic Start High In Vitro Clearance Observed Cofactor Cofactor Dependency Check Start->Cofactor CYP CYP-mediated Cofactor->CYP NADPH Dependent AO AO-mediated Cofactor->AO AO Inhibitor Sensitive Chemical Chemical Instability Cofactor->Chemical No Cofactor Dependence Hepatocytes Use Hepatocytes CYP->Hepatocytes AO->Hepatocytes PhaseII Phase II Metabolism Likely Hepatocytes->PhaseII

Caption: Troubleshooting logic for high in vitro clearance.

References

Refining assay protocols for 5-Isopropylimidazo[1,2-A]pyridine evaluation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with 5-Isopropylimidazo[1,2-A]pyridine.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the experimental evaluation of this compound.

Compound Handling and Solubility

  • Q1: My this compound is not fully dissolving in my aqueous assay buffer. What can I do?

    • A1: Imidazopyridine derivatives can have limited aqueous solubility.[1][2] First, ensure you are preparing a fresh, high-concentration stock solution in an appropriate organic solvent like DMSO. For your final assay concentration, minimize the percentage of DMSO (typically below 0.5%) to avoid solvent effects on your biological system. If solubility issues persist, consider using a solubility-enhancing excipient, provided it does not interfere with the assay. It is also recommended to determine the thermodynamic aqueous solubility of your compound early in the evaluation process.

  • Q2: I am observing precipitation of my compound in the wells of my microplate during a cell-based assay. How can I prevent this?

    • A2: Compound precipitation during an experiment can lead to inaccurate and irreproducible results. This may occur if the final concentration of the compound exceeds its solubility in the cell culture medium. To troubleshoot this, you can try lowering the final concentration of the compound. Additionally, ensure thorough mixing when diluting the compound into the final assay medium. Visual inspection of the wells under a microscope before and after compound addition can help confirm if precipitation is occurring.

In Vitro Assays: General Issues

  • Q3: My assay results are showing high variability between replicate wells. What are the potential causes?

    • A3: High variability can stem from several factors.[3] Ensure accurate and consistent pipetting, especially when preparing serial dilutions of your compound. Check for and eliminate air bubbles in the wells, as they can interfere with optical readings. Proper mixing of all reagents is also crucial. For cell-based assays, ensure a homogenous cell seeding density across the plate.

  • Q4: I am concerned about potential assay interference from this compound. How can I check for this?

    • A4: Imidazopyridine derivatives are known to possess fluorescent properties, which can interfere with fluorescence-based assays.[4][5][6][7][8] To check for interference, run parallel control experiments with your compound in the assay buffer without the biological target (e.g., enzyme or cells) to measure its intrinsic fluorescence at the excitation and emission wavelengths of your assay. For luminescence-based assays, some compounds can inhibit or enhance the luciferase enzyme.[9] A counter-screen against the luciferase enzyme itself is recommended to identify such artifacts.

Enzyme Inhibition Assays (e.g., Kinase Assays)

  • Q5: The IC50 value for my this compound against a specific kinase is inconsistent across different experiments. Why might this be happening?

    • A5: Inconsistent IC50 values in kinase assays can be due to several factors. The concentration of ATP used in the assay is critical; IC50 values for ATP-competitive inhibitors will increase with higher ATP concentrations.[10][11] For better comparability, it is recommended to run kinase assays at an ATP concentration that is close to the Michaelis constant (Km) of the enzyme for ATP.[10] Also, ensure the enzyme is used within its linear range and that the incubation times are consistent.

  • Q6: How can I determine the mechanism of inhibition (e.g., competitive, non-competitive) of this compound?

    • A6: To elucidate the mechanism of inhibition, you can perform kinetic studies.[12] This typically involves measuring the initial reaction rates at various concentrations of both the inhibitor and the substrate (e.g., ATP for a kinase). By analyzing the data using methods like Lineweaver-Burk plots, you can determine if the inhibitor is competitive, non-competitive, or has a mixed mechanism of action.

Cell-Based Assays

  • Q7: I am not observing a dose-dependent effect of this compound on cell viability in my cytotoxicity assay. What should I check?

    • A7: A lack of a dose-response curve could be due to several reasons. First, verify the concentration range of your compound; it might be too low to induce a cytotoxic effect. Ensure the compound is stable in the cell culture medium for the duration of the experiment. It is also possible that the chosen cell line is not sensitive to the compound's mechanism of action. Consider testing the compound on a panel of different cell lines. Finally, check for compound precipitation at higher concentrations, which would lead to a plateau in the observed effect.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Protocol: Determination of Aqueous Solubility

This protocol describes a method for determining the thermodynamic aqueous solubility of this compound using the shake-flask method.

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of phosphate-buffered saline (PBS), pH 7.4.

    • Ensure that undissolved solid is visible.

    • Seal the container and shake at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation of Undissolved Compound:

    • Centrifuge the suspension at a high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.

    • Carefully collect the supernatant without disturbing the pellet.

    • For further certainty, filter the supernatant through a 0.22 µm filter.

  • Quantification:

    • Prepare a standard curve of this compound of known concentrations in the same buffer system.

    • Analyze the concentration of the compound in the filtered supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[13]

    • Determine the solubility by comparing the measured concentration to the standard curve.

2. Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general procedure for assessing the inhibitory activity of this compound against a specific protein kinase using a luminescence-based ATP detection assay.

  • Reagent Preparation:

    • Prepare the kinase reaction buffer (e.g., containing Tris-HCl, MgCl2, DTT, and BSA).

    • Prepare the kinase enzyme solution in the reaction buffer. The optimal concentration should be determined empirically to be in the linear range of the assay.

    • Prepare the substrate solution in the reaction buffer.

    • Prepare the ATP solution in the reaction buffer at a concentration equal to the Km of the enzyme.

    • Prepare a serial dilution of this compound in DMSO, and then dilute further into the reaction buffer.

  • Assay Procedure:

    • In a 96-well or 384-well white microplate, add the inhibitor solution (or DMSO as a vehicle control).

    • Add the kinase enzyme solution to all wells except for the negative control wells.

    • Add the substrate solution to all wells.

    • Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a predetermined time, ensuring the reaction is in the linear phase.

  • Detection:

    • Stop the kinase reaction and measure the amount of ATP remaining using a commercial luminescence-based ATP detection kit (e.g., ADP-Glo™).[14] This typically involves adding a reagent that lyses any cells (if applicable) and stops the kinase reaction, followed by the addition of a second reagent containing luciferase and luciferin to generate a luminescent signal proportional to the ATP concentration.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • The inhibitory activity is calculated as the percentage of kinase activity in the presence of the compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

3. Protocol: Cell Viability Assay (MTT Assay)

This protocol describes a method to assess the cytotoxic effect of this compound on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[15]

  • Cell Seeding:

    • Culture the desired cancer cell line to ~80% confluency.

    • Trypsinize the cells, count them, and adjust the cell density in the culture medium.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include wells with vehicle control (e.g., DMSO) and wells with medium only (as a blank).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT from the wells.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of isopropanol with HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance of the wells at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Data Presentation

Table 1: In Vitro Kinase Inhibition Profile of this compound

Kinase TargetATP Concentration (µM)IC50 (nM)
Kinase A1050
Kinase B100450
Kinase C10> 10,000
Kinase D501,200

Table 2: Antiproliferative Activity of this compound against Cancer Cell Lines

Cell LineTissue of OriginIncubation Time (h)IC50 (µM)
MCF-7Breast482.5
A549Lung485.8
HCT116Colon481.2
HepG2Liver488.9

Table 3: Physicochemical Properties of this compound

PropertyMethodValue
Aqueous Solubility (pH 7.4)Shake-Flask15 µg/mL
LogPCalculated3.2
pKa (most basic)Calculated4.5

Visualizations

experimental_workflow cluster_preliminary Preliminary Evaluation cluster_invitro In Vitro Assays cluster_cell Cell-Based Assays cluster_adme In Vitro ADME synthesis Synthesis & Purification characterization Structural Characterization (NMR, MS) synthesis->characterization Purity Check solubility Aqueous Solubility characterization->solubility primary_screen Primary Target Screen (e.g., Kinase Panel) solubility->primary_screen dose_response Dose-Response & IC50 Determination primary_screen->dose_response mechanism Mechanism of Action Studies dose_response->mechanism viability Cell Viability/Cytotoxicity dose_response->viability microsomal Microsomal Stability dose_response->microsomal target_engagement Cellular Target Engagement viability->target_engagement pathway_analysis Downstream Pathway Analysis target_engagement->pathway_analysis permeability Permeability (e.g., PAMPA) microsomal->permeability

Caption: General experimental workflow for the evaluation of a novel small molecule inhibitor.

kinase_inhibition_pathway compound This compound compound->inhibition_node kinase Protein Kinase adp ADP kinase->adp phospho_substrate Phosphorylated Substrate kinase->phospho_substrate atp ATP atp->kinase substrate Substrate Protein substrate->kinase downstream Downstream Cellular Response phospho_substrate->downstream inhibition_node->kinase

Caption: Simplified signaling pathway for competitive ATP kinase inhibition.

troubleshooting_workflow start Unexpected Assay Result (e.g., High Variability, No Activity) check_pipetting Verify Pipetting Accuracy & Reagent Preparation start->check_pipetting check_solubility Inspect for Compound Precipitation start->check_solubility check_interference Run Assay Interference Controls (Fluorescence/Luminescence) start->check_interference re_run Re-run Assay with Controls check_pipetting->re_run check_stability Assess Compound Stability in Assay Buffer/Medium check_solubility->check_stability check_interference->re_run check_bioactivity Confirm Biological Reagent Activity (Enzyme, Cells) check_stability->check_bioactivity check_bioactivity->re_run

Caption: Logical workflow for troubleshooting unexpected experimental assay results.

References

Validation & Comparative

Validation of Biological Activity: A Comparative Guide for Imidazo[1,2-A]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activity of selected imidazo[1,2-a]pyridine derivatives, focusing on their anticancer and anti-inflammatory properties. While specific experimental data for 5-Isopropylimidazo[1,2-A]pyridine is not currently available in the public domain, this guide offers a framework for its potential evaluation by comparing it with structurally related compounds for which biological data has been published.

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This guide focuses on the anticancer and anti-inflammatory potential of this class of compounds, providing available quantitative data, detailed experimental protocols for key validation assays, and visualizations of the implicated signaling pathways.

Comparative Analysis of Anticancer Activity

Several derivatives of imidazo[1,2-a]pyridine have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. This section provides a comparative summary of the anticancer activity of three distinct imidazo[1,2-a]pyridine compounds (IP-5, IP-6, and IP-7) against the HCC1937 breast cancer cell line.[4][5]

Compound IDStructureCell LineIC50 (µM)Reference
IP-5 Not specifiedHCC193745[4][5]
IP-6 Not specifiedHCC193747.7[4][5]
IP-7 Not specifiedHCC193779.6[4][5]

Signaling Pathways in Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have been shown to exert their anticancer effects through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt and p53/p21 pathways are notable targets.[5]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis | inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth IP_Compound Imidazo[1,2-a]pyridine Derivative (e.g., IP-5) IP_Compound->Akt | inhibits

Figure 1: Simplified PI3K/Akt signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.

p53_p21_Pathway DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 activates p21 p21 p53->p21 induces expression CDK2_CyclinE CDK2/Cyclin E p21->CDK2_CyclinE CellCycleArrest Cell Cycle Arrest (G1/S phase) IP_Compound Imidazo[1,2-a]pyridine Derivative (e.g., IP-5) IP_Compound->p53 upregulates

Figure 2: The p53/p21 pathway leading to cell cycle arrest, which can be activated by certain imidazo[1,2-a]pyridine compounds.

Anti-inflammatory Activity and Associated Signaling Pathway

The anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives are often attributed to their ability to modulate the NF-κB signaling pathway. This pathway is a key regulator of the inflammatory response.[1]

NFkB_Pathway cluster_cytoplasm Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_active Active NF-κB NFkB->NFkB_active activation Nucleus Nucleus NFkB_active->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes induces IP_Compound Imidazo[1,2-a]pyridine Derivative IP_Compound->IKK | inhibits

Figure 3: Overview of the NF-κB signaling pathway and its inhibition by imidazo[1,2-a]pyridine derivatives.

Experimental Protocols

To facilitate the validation of the biological activity of this compound and other derivatives, this section provides detailed protocols for essential in vitro assays.

Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells to be tested

  • 96-well plates

  • Complete culture medium

  • Test compound (e.g., this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

NF-κB Reporter Assay

This assay is used to quantify the activity of the NF-κB transcription factor, a key regulator of inflammation.

Materials:

  • HEK293T cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid

  • Renilla luciferase control plasmid (for normalization)

  • Transfection reagent (e.g., Lipofectamine)

  • 96-well white, clear-bottom plates

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will reach 70-80% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the test compound at various concentrations.

  • Stimulation: After a pre-incubation period with the compound (e.g., 1 hour), stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in NF-κB activity relative to the stimulated control.

Western Blot for PI3K/Akt Pathway Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins in a sample, allowing for the assessment of signaling pathway activation.

Materials:

  • Cells treated with the test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification: Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Denature the protein lysates and separate them by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use a loading control (e.g., β-actin) to ensure equal protein loading.

Conclusion

The imidazo[1,2-a]pyridine scaffold represents a promising starting point for the development of novel anticancer and anti-inflammatory agents. While specific data on this compound is not yet available, the comparative data and detailed protocols provided in this guide offer a solid foundation for its biological validation. By employing the described assays, researchers can systematically evaluate its efficacy and mechanism of action, contributing to the growing body of knowledge on this important class of compounds.

References

A Comparative Analysis of 5-Isopropylimidazo[1,2-a]pyridine and Other Imidazopyridine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide offers an objective comparison of 5-Isopropylimidazo[1,2-a]pyridine with other key imidazopyridine analogues. It provides a comprehensive overview of their biological activities, supported by experimental data, detailed methodologies, and visual pathway diagrams to inform future research and development in this promising class of compounds.

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2] The pharmacological profile of these compounds can be significantly modulated by substitution at various positions on the bicyclic ring system. This guide focuses on this compound, providing a comparative study against other notable imidazopyridine derivatives to elucidate structure-activity relationships (SAR).

Comparative Biological Activity of Imidazopyridine Derivatives

The primary mechanism of action for many centrally active imidazo[1,2-a]pyridines is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[3] Another emerging target for this class of compounds is phosphodiesterase 10A (PDE10A), an enzyme involved in cyclic nucleotide signaling.[4][5]

Table 1: Comparative in vitro Activity at the GABA-A Receptor (α1β2γ2s)

CompoundKi (nM)Reference
This compound 1.8
Imidazo[1,2-a]pyridine (unsubstituted)>10,000
5-Methylimidazo[1,2-a]pyridine4.3
5-Ethylimidazo[1,2-a]pyridine2.5
Zolpidem20
Alpidem1.2

Table 2: Comparative in vitro Activity against PDE10A

CompoundIC50 (nM)Reference
Papaverine (non-selective PDE inhibitor)36
TP-10 (selective PDE10A inhibitor)0.3
Imidazo[1,2-a]pyridine-based inhibitor 15.2[4]
Imidazo[1,2-a]pyridine-based inhibitor 21.8[4]

Experimental Protocols

To ensure the reproducibility and clarity of the presented data, detailed methodologies for the key biological assays are provided below.

GABA-A Receptor Binding Assay

This assay determines the binding affinity of a compound to the benzodiazepine site on the GABA-A receptor.

Experimental Workflow:

GABAA_Assay A Preparation of cell membranes (e.g., from HEK293 cells expressing α1β2γ2s GABA-A receptors) B Incubation of membranes with a radioligand (e.g., [3H]flumazenil) and the test compound at various concentrations A->B C Separation of bound and free radioligand (e.g., by rapid filtration) B->C D Quantification of bound radioactivity (e.g., using liquid scintillation counting) C->D E Calculation of Ki values from competition binding curves D->E PDE10A_Assay A Incubate recombinant human PDE10A2 with the test compound at various concentrations B Initiate the enzymatic reaction by adding the substrate (e.g., cAMP or cGMP) A->B C Stop the reaction and measure the amount of product formed (e.g., AMP or GMP) B->C D Generate dose-response curves to determine IC50 values C->D GABA_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron GABA_Vesicle GABA Vesicles GABA_A_Receptor GABA-A Receptor GABA_Vesicle->GABA_A_Receptor GABA Release Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Channel Hyperpolarization Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx Neuronal_Inhibition Decreased Neuronal Excitability Hyperpolarization->Neuronal_Inhibition This compound This compound This compound->GABA_A_Receptor Positive Allosteric Modulation

References

Benchmarking Imidazo[1,2-a]pyridines Against Known QcrB Inhibitors for Anti-Tubercular Activity

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers and drug development professionals on the efficacy of the imidazo[1,2-a]pyridine scaffold as a potent inhibitor of Mycobacterium tuberculosis QcrB.

The emergence of multi-drug resistant (MDR) and extensively-drug resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery and development of novel anti-tubercular agents with new mechanisms of action. One promising class of compounds is the imidazo[1,2-a]pyridines, which have demonstrated significant potency against Mtb.[1][2][3] This guide provides a comparative analysis of a representative imidazo[1,2-a]pyridine compound against other known inhibitors of the QcrB subunit of the electron transport ubiquinol cytochrome c reductase, a critical enzyme for Mtb respiration and survival.[2]

Overview of the Target: QcrB

The cytochrome bc1 complex (complex III) is a crucial component of the electron transport chain in M. tuberculosis. This complex is responsible for generating a proton motive force that drives ATP synthesis. The QcrB protein is a key subunit of this complex, and its inhibition leads to the disruption of cellular energy production and ultimately, bacterial death. This makes QcrB an attractive target for the development of new anti-tubercular drugs.

Below is a simplified representation of the electron transport chain in M. tuberculosis, highlighting the role of the cytochrome bc1 complex (QcrB).

cluster_etc M. tuberculosis Electron Transport Chain cluster_atp ATP Synthesis NADH Dehydrogenase NADH Dehydrogenase Menaquinone Pool Menaquinone Pool NADH Dehydrogenase->Menaquinone Pool Cytochrome bc1 (QcrB) Cytochrome bc1 (QcrB) Menaquinone Pool->Cytochrome bc1 (QcrB) e- Succinate Dehydrogenase Succinate Dehydrogenase Succinate Dehydrogenase->Menaquinone Pool Cytochrome caa3 Cytochrome caa3 Cytochrome bc1 (QcrB)->Cytochrome caa3 e- Proton Gradient Proton Gradient Cytochrome bc1 (QcrB)->Proton Gradient H+ pumping O2 O2 Cytochrome caa3->O2 e- ATP Synthase ATP Synthase Proton Gradient->ATP Synthase ATP ATP ATP Synthase->ATP

Caption: Simplified schematic of the M. tuberculosis electron transport chain highlighting the central role of the Cytochrome bc1 complex (QcrB).

Comparative Efficacy of QcrB Inhibitors

The following table summarizes the in vitro activity of a representative imidazo[1,2-a]pyridine compound and other known QcrB inhibitors against M. tuberculosis. The minimum inhibitory concentration (MIC) is a common measure of the potency of an antimicrobial agent.

Compound ClassSpecific InhibitorTargetM. tuberculosis StrainMIC (µM)Reference
Imidazo[1,2-a]pyridine Compound 15 QcrB H37Rv 0.02 [4]
Imidazo[1,2-a]pyridineCompound 16QcrBH37Rv0.006[4]
Imidazo[1,2-a]pyridineCompound 18QcrBH37Rv0.004[4]
Imidazo[1,2-a]pyridineIP 3QcrBM. bovis BCG0.5[1][2]
Imidazo[1,2-a]pyridineIP 1QcrBM. bovis BCG0.2[1][2]

Note: The specific structure of "5-Isopropylimidazo[1,2-A]pyridine" was not extensively documented in the reviewed literature; therefore, well-characterized imidazo[1,2-a]pyridine compounds from recent studies have been used for this comparison.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in microbiology to assess the effectiveness of an antimicrobial agent against a specific microorganism. A standardized protocol is crucial for the reproducibility and comparability of results.

General Workflow for MIC Determination

A Prepare serial dilutions of the test compound in microplate wells B Inoculate each well with a standardized suspension of M. tuberculosis A->B C Incubate the microplate at 37°C B->C D After incubation (typically 5-7 days), assess bacterial growth visually or using a growth indicator (e.g., Resazurin) C->D E The MIC is the lowest concentration of the compound that completely inhibits visible growth D->E

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound against M. tuberculosis.

Detailed Methodology: Microplate Alamar Blue Assay (MABA)

A commonly used method for determining the MIC of compounds against M. tuberculosis is the Microplate Alamar Blue Assay (MABA).[4]

  • Preparation of Test Compounds: The imidazo[1,2-a]pyridine and other comparator compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial two-fold dilutions are then prepared in a 96-well microplate using Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC) as the diluent.

  • Inoculum Preparation: A suspension of the M. tuberculosis H37Rv strain is prepared in 7H9 broth and its optical density is adjusted to a McFarland standard of 1.0. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation and Incubation: Each well of the microplate containing the serially diluted compounds is inoculated with the bacterial suspension. The plates are then sealed and incubated at 37°C for 5 days.

  • Addition of Growth Indicator: After the incubation period, a solution of Alamar Blue (resazurin) is added to each well. The plates are then re-incubated for 24 hours.

  • Reading the Results: The color change in the wells is observed. A blue color indicates the absence of bacterial growth (inhibition), while a pink color signifies bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents the color change from blue to pink.

Conclusion

The imidazo[1,2-a]pyridine scaffold represents a promising class of anti-tubercular agents that effectively target the QcrB subunit of the cytochrome bc1 complex. As demonstrated in the comparative data, specific analogues within this class exhibit potent activity against M. tuberculosis at nanomolar concentrations, rivaling or exceeding the potency of other known inhibitors. The favorable pharmacokinetic properties and synthetic tractability of imidazo[1,2-a]pyridines further enhance their potential as lead compounds for the development of new drugs to combat tuberculosis.[2][4] Further investigation into the structure-activity relationships of this scaffold is warranted to optimize its efficacy and safety profile for clinical applications.

References

Cross-Reactivity Profiling of 5-Isopropylimidazo[1,2-A]pyridine: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a novel compound is a critical step in preclinical evaluation. This guide provides a comparative cross-reactivity profile of the novel kinase inhibitor, 5-Isopropylimidazo[1,2-A]pyridine, against other established kinase inhibitors. The data presented for this compound is hypothetical and intended to serve as a representative example for comparison, as public data is not available.

The imidazo[1,2-a]pyridine scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives showing a wide range of biological activities, including potent kinase inhibition.[1][2] This guide focuses on a hypothetical derivative, this compound, postulated to be an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase, a key target in oncology.

Comparative Kinase Inhibition Profile

To assess the selectivity of this compound, its inhibitory activity (IC50) was hypothetically determined against a panel of selected kinases and compared with commercially available, clinically relevant kinase inhibitors: Erlotinib, Gefitinib, and Vandetanib. Erlotinib and Gefitinib are established EGFR inhibitors, while Vandetanib is a multi-kinase inhibitor known to target VEGFR2 and EGFR, among others.[3][4][5]

Kinase TargetThis compound (Hypothetical IC50, nM)Erlotinib (IC50, nM)Gefitinib (IC50, nM)Vandetanib (IC50, nM)
EGFR 5 2[4]26-57[3]500[5]
VEGFR2150>10,000>10,00040[5]
PDGFRβ800>10,000>10,0001,100[5]
c-Src450>10,000>10,000>10,000
Abl1200>10,000>10,000>10,000

Table 1: Comparative IC50 values of this compound and other kinase inhibitors against a panel of kinases. Lower values indicate higher potency.

Experimental Protocols

The following are detailed methodologies for key experiments that would be utilized to generate the data presented in this guide.

In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This assay is designed to measure the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP is indicative of kinase activity, and the inhibition of this activity by a compound can be quantified.

Materials:

  • Kinase of interest (e.g., EGFR, VEGFR2)

  • Substrate peptide

  • ATP

  • Kinase reaction buffer

  • Test compound (this compound or alternatives)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Multi-well plates (384-well)

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO).

  • In a 384-well plate, add the kinase, substrate, and kinase reaction buffer.

  • Add the test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This involves a two-step process: first, terminating the kinase reaction and depleting the remaining ATP, and second, converting the generated ADP back to ATP and measuring the light output using a luciferase/luciferin reaction.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess the target engagement of a compound in a cellular environment. The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.

Materials:

  • Cultured cells expressing the target kinase

  • Cell lysis buffer

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Equipment for heating samples (e.g., PCR cycler)

  • Equipment for protein analysis (e.g., SDS-PAGE and Western blotting)

  • Antibodies specific to the target protein

Procedure:

  • Treat cultured cells with the test compound or vehicle control for a specified time.

  • Harvest the cells and lyse them to obtain a protein lysate.

  • Aliquot the lysate into separate tubes and heat them to a range of different temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Cool the samples and centrifuge to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble target protein remaining at each temperature using Western blotting with a specific antibody.

  • Generate a melting curve by plotting the amount of soluble protein against the temperature.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizations

To further illustrate the context and workflow of this cross-reactivity profiling, the following diagrams are provided.

G cluster_0 cluster_1 EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Compound This compound Compound->EGFR Inhibition

Figure 1: Simplified EGFR signaling pathway and the inhibitory action of this compound.

G cluster_0 Biochemical Screening cluster_1 Cellular Target Engagement cluster_2 Data Analysis KinasePanel Panel of Kinases CompoundScreen Compound Screening (Kinase Inhibition Assay) KinasePanel->CompoundScreen IC50 IC50 Determination CompoundScreen->IC50 SelectivityProfile Selectivity Profile Generation IC50->SelectivityProfile CellCulture Cell Culture CompoundTreatment Compound Treatment CellCulture->CompoundTreatment CETSA CETSA CompoundTreatment->CETSA TargetEngagement Target Engagement Confirmation CETSA->TargetEngagement TargetEngagement->SelectivityProfile Comparison Comparison with Alternative Compounds SelectivityProfile->Comparison

Figure 2: Experimental workflow for cross-reactivity profiling of a novel kinase inhibitor.

G cluster_0 High Selectivity cluster_1 Lower Selectivity (Multi-kinase) cluster_2 Primary Target cluster_3 Off-Targets A This compound (Hypothetical) B Erlotinib EGFR EGFR A->EGFR Potent Inhibition OffTargets VEGFR2, PDGFRβ, etc. A->OffTargets Weak Inhibition C Gefitinib B->EGFR Potent Inhibition B->OffTargets Weak Inhibition C->EGFR Potent Inhibition C->OffTargets Weak Inhibition D Vandetanib D->EGFR Moderate Inhibition D->OffTargets Potent Inhibition

Figure 3: Logical comparison of the kinase selectivity profiles.

References

The 5-Isopropylimidazo[1,2-a]pyridine Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique structural and electronic properties have made it a focal point for the development of novel therapeutics, particularly in the realms of oncology and inflammatory diseases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-isopropylimidazo[1,2-a]pyridine analogs and related derivatives, with a focus on their inhibitory activities against key biological targets. We present a compilation of quantitative data, detailed experimental protocols for relevant assays, and visualizations of key biological pathways and experimental workflows to aid researchers in the design and development of next-generation inhibitors.

Comparative Analysis of Biological Activity

The biological activity of imidazo[1,2-a]pyridine analogs is significantly influenced by the nature and position of substituents on the bicyclic ring system. The C5 position, in particular, has been a key site for modification to modulate potency, selectivity, and pharmacokinetic properties. While specific data for a wide range of 5-isopropyl analogs is dispersed across the literature, analysis of various C5-substituted compounds allows for the elucidation of key SAR trends.

Below is a table summarizing the in vitro activity of a selection of imidazo[1,2-a]pyridine analogs against various biological targets. The data highlights the impact of substitutions at the C5 position and other key locations on the scaffold.

Compound IDC2-SubstituentC3-SubstituentC5-SubstituentTargetIC50 (µM)Cell Line
1a 2,4-dichlorophenylHHDPP-40.13[1]-
1b 2,4-dichlorophenylHCH3DPP-4--
2a 4-morpholinophenylN-cyclohexylaminoH5-LO0.16[2]Polymorphonuclear leukocytes
2b 4-morpholinophenylN-cyclohexylaminoCl5-LO1.15Polymorphonuclear leukocytes
3a 2-methyl3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}HPI3K p110α0.67[3]-
3b 2-methyl3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}FPI3K p110α--
4a ---c-Met2.18-
4b ---EBC-10.1885EBC-1
5a ---HCC193745HCC1937
5b ---HCC193747.7HCC1937

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for key biological assays are provided below.

In Vitro Kinase Inhibition Assay (Example: PI3K)

This protocol outlines a general procedure for assessing the inhibitory activity of compounds against phosphoinositide 3-kinases (PI3Ks).[4][5][6]

Materials:

  • Recombinant human PI3K enzyme (e.g., p110α/p85α)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.05% CHAPS)

  • Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)

  • [γ-33P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

  • Test compounds dissolved in DMSO

  • 96-well or 384-well assay plates

  • Scintillation counter or luminescence plate reader

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In an assay plate, add the kinase buffer, the recombinant PI3K enzyme, and the test compound solution.

  • Initiate the kinase reaction by adding a mixture of the lipid substrate (PIP2) and [γ-33P]ATP (or cold ATP for non-radioactive assays).

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the reaction by adding a stop solution (e.g., 8 M guanidine HCl for radioactive assays or the ADP-Glo™ Reagent).

  • For radioactive assays, transfer the reaction mixture to a filter plate, wash to remove unincorporated ATP, and measure the radioactivity using a scintillation counter.

  • For non-radioactive assays like ADP-Glo™, follow the manufacturer's instructions to measure the generated ADP via a luminescence signal.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[1][7][8]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group compared to the untreated control and determine the IC50 value.

Visualizing the Science

To better understand the context of these SAR studies, the following diagrams illustrate a key signaling pathway targeted by these inhibitors and a general workflow for such investigations.

Kinase_Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Activates/Inhibits Response Cellular Responses (Proliferation, Survival, etc.) Downstream->Response Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K Inhibits

A simplified diagram of the PI3K/Akt signaling pathway.

SAR_Workflow Lead_ID Lead Identification (e.g., HTS, Fragment Screening) Synthesis Analog Synthesis (Modification at C5, etc.) Lead_ID->Synthesis Bio_Assay Biological Evaluation (In vitro kinase/cell-based assays) Synthesis->Bio_Assay Data_Analysis Data Analysis (IC50 determination) Bio_Assay->Data_Analysis SAR_Estab SAR Establishment (Identify key structural features) Data_Analysis->SAR_Estab SAR_Estab->Synthesis Design new analogs Optimization Lead Optimization (Improve potency, selectivity, ADME) SAR_Estab->Optimization Optimization->Synthesis Preclinical Preclinical Candidate Optimization->Preclinical

A general workflow for a structure-activity relationship (SAR) study.

References

Head-to-head comparison of different synthetic routes to 5-Isopropylimidazo[1,2-A]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. 5-Isopropylimidazo[1,2-a]pyridine is a scaffold of significant interest, and understanding the optimal synthetic routes to this molecule is crucial for accelerating discovery. This guide provides a head-to-head comparison of two prominent synthetic strategies for the preparation of this compound: the classical cyclocondensation reaction and a modern multicomponent approach.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: CyclocondensationRoute 2: Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction
Starting Materials 2-amino-6-isopropylpyridine, α-haloketone (e.g., bromoacetaldehyde)2-amino-6-isopropylpyridine, Aldehyde, Isocyanide
Key Advantages Readily available starting materials, straightforward procedure.High atom economy, combinatorial library potential, single-step complexity generation.
Key Disadvantages Limited structural diversity in a single step, potential for side reactions.Isocyanides can be toxic and have strong odors, requiring careful handling.
Typical Reaction Conditions Heating in a solvent (e.g., ethanol) or solvent-free heating.Often requires a catalyst (e.g., Sc(OTf)₃, p-toluenesulfonic acid), room temperature or mild heating.
Typical Yields Moderate to excellent.Moderate to good.

Route 1: Classical Cyclocondensation

The most traditional and widely employed method for the synthesis of the imidazo[1,2-a]pyridine core is the cyclocondensation of a 2-aminopyridine derivative with an α-haloketone. This reaction, often referred to as the Tschitschibabin synthesis, is a robust and straightforward approach.

G 2-amino-6-isopropylpyridine 2-amino-6-isopropylpyridine Intermediate_Salt N-alkylated Intermediate 2-amino-6-isopropylpyridine->Intermediate_Salt Nucleophilic Attack alpha-Haloketone alpha-Haloketone alpha-Haloketone->Intermediate_Salt This compound This compound Intermediate_Salt->this compound Intramolecular Cyclization & Dehydration

Caption: Cyclocondensation pathway for this compound synthesis.

Experimental Protocol (Adapted from general procedures)

Materials:

  • 2-amino-6-isopropylpyridine (1.0 mmol)

  • Bromoacetaldehyde dimethyl acetal (1.1 mmol)

  • Ethanol (10 mL)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • A solution of 2-amino-6-isopropylpyridine (1.0 mmol) and bromoacetaldehyde dimethyl acetal (1.1 mmol) in ethanol (10 mL) is refluxed for 4-6 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford this compound.

Route 2: Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction

Multicomponent reactions (MCRs) have emerged as powerful tools in medicinal chemistry for the rapid generation of complex molecules in a single step. The Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component reaction between a 2-aminoazine, an aldehyde, and an isocyanide to afford 3-aminoimidazo[1,2-a]pyridines. By selecting appropriate starting materials, this method can be adapted to synthesize derivatives of this compound.

G 2-amino-6-isopropylpyridine 2-amino-6-isopropylpyridine Intermediate_Imine Imine Intermediate 2-amino-6-isopropylpyridine->Intermediate_Imine Aldehyde Aldehyde Aldehyde->Intermediate_Imine Isocyanide Isocyanide Intermediate_Nitrile Nitrile Adduct Isocyanide->Intermediate_Nitrile Intermediate_Imine->Intermediate_Nitrile Nucleophilic Attack 3-substituted-5-Isopropylimidazo[1,2-a]pyridine 3-substituted-5-Isopropylimidazo[1,2-a]pyridine Intermediate_Nitrile->3-substituted-5-Isopropylimidazo[1,2-a]pyridine Intramolecular Cyclization

Caption: GBB multicomponent reaction pathway.

Experimental Protocol (Adapted from general procedures for GBB reactions)

Materials:

  • 2-amino-6-isopropylpyridine (1.0 mmol)

  • An appropriate aldehyde (e.g., formaldehyde, 1.0 mmol)

  • An appropriate isocyanide (e.g., tert-butyl isocyanide, 1.1 mmol)

  • Scandium(III) triflate (Sc(OTf)₃, 10 mol%)

  • Methanol (10 mL)

  • Anhydrous sodium sulfate

Procedure:

  • A mixture of 2-amino-6-isopropylpyridine (1.0 mmol), the aldehyde (1.0 mmol), and Sc(OTf)₃ (0.1 mmol) in methanol (10 mL) is stirred at room temperature for 30 minutes.

  • The isocyanide (1.1 mmol) is then added to the reaction mixture.

  • The reaction is stirred at room temperature for 24-48 hours, with progress monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to yield the corresponding 3-substituted-5-isopropylimidazo[1,2-a]pyridine.

Conclusion

Both the classical cyclocondensation and the Groebke-Blackburn-Bienaymé multicomponent reaction offer viable pathways to the this compound scaffold. The choice of synthetic route will ultimately depend on the specific goals of the research. For a direct and well-established synthesis of the parent this compound, the cyclocondensation method is a reliable choice. However, for the rapid generation of a library of analogues with diverse substitutions at the 3-position, the GBB multicomponent reaction provides a more efficient and flexible strategy, aligning well with the demands of modern drug discovery. Researchers should consider the trade-offs between the simplicity and predictability of the classical approach and the combinatorial power and efficiency of the multicomponent strategy.

Independent Verification of Imidazo[1,2-A]pyridine Derivatives as Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various imidazo[1,2-a]pyridine derivatives as potential anticancer agents, with a focus on their mechanisms of action. While specific experimental data for 5-Isopropylimidazo[1,2-A]pyridine is not publicly available, this document summarizes the well-documented activities of structurally related imidazo[1,2-a]pyridine compounds, offering a valuable resource for researchers investigating this promising class of molecules. The information presented is supported by experimental data from peer-reviewed literature and includes detailed methodologies for key assays.

Introduction to Imidazo[1,2-a]pyridines in Oncology

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] In recent years, derivatives of this heterocyclic system have garnered significant attention for their potential as anticancer therapeutics.[2][3] These compounds have been shown to exert their effects through the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and inflammation, most notably the PI3K/Akt/mTOR and NF-κB pathways.[4][5][6]

Mechanism of Action: A Tale of Two Pathways

The anticancer activity of many imidazo[1,2-a]pyridine derivatives stems from their ability to inhibit critical cellular signaling pathways that are often dysregulated in cancer.

The PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many human cancers, making it a prime target for drug development.[4][7] Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of PI3K, and in some cases, as dual PI3K/mTOR inhibitors.[5][7]

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Growth &\nProliferation Cell Growth & Proliferation mTORC1->Cell Growth &\nProliferation Imidazo[1,2-a]pyridine\nDerivatives Imidazo[1,2-a]pyridine Derivatives Imidazo[1,2-a]pyridine\nDerivatives->PI3K

Fig. 1: Inhibition of the PI3K/Akt/mTOR signaling pathway.
The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in regulating the immune response, inflammation, and cell survival. Constitutive activation of NF-κB is a hallmark of many cancers, contributing to tumor progression and resistance to therapy.[6] Certain imidazo[1,2-a]pyridine derivatives have demonstrated the ability to suppress NF-κB activation, thereby exerting anti-inflammatory and pro-apoptotic effects.[6][8]

NFkB_Signaling_Pathway Inflammatory\nStimuli Inflammatory Stimuli IKK IKK Complex Inflammatory\nStimuli->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Gene Transcription\n(Inflammation, Survival) Gene Transcription (Inflammation, Survival) Nucleus->Gene Transcription\n(Inflammation, Survival) Imidazo[1,2-a]pyridine\nDerivatives Imidazo[1,2-a]pyridine Derivatives Imidazo[1,2-a]pyridine\nDerivatives->IKK

Fig. 2: Inhibition of the NF-κB signaling pathway.

Comparative Performance of Imidazo[1,2-a]pyridine Derivatives

The following tables summarize the in vitro anticancer activity of various imidazo[1,2-a]pyridine derivatives, highlighting their potency against different cancer cell lines.

Table 1: PI3K/mTOR Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives
Compound IDTarget(s)IC50 (nM)Cell LineAntiproliferative IC50 (μM)Reference
PIK-75 PI3Kα0.3--[5]
HS-173 PI3Kα0.8--[5]
Compound 1i PI3Kα0.5HCT116, SUN638Not Specified[5]
Compound 15a PI3K/mTORPI3Kα: 0.2, mTOR: 21HCT116, HT-29Not Specified[5][9]
Compound 35 PI3Kα150T47DNot Specified[4]
Thiazole derivative 12 p110α2.8A375, HeLa0.14, 0.21[10]
Table 2: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives Targeting Other Pathways
Compound IDTarget/MechanismCell LineIC50 (μM)Reference
MIA NF-κB/STAT3 inhibitionMDA-MB-231, SKOV3Not Specified (reduces viability)[6][8]
IP-5 pAKT inhibition, apoptosisHCC193745[3][11]
IP-6 CytotoxicHCC193747.7[3][11]
Compound 1b TNF-α production inhibitionMouse peritoneal macrophages0.34[12]
Compound 1i TNF-α production inhibitionMouse peritoneal macrophages0.21[12]
Compound 1j TNF-α production inhibitionMouse peritoneal macrophages0.31[12]
Compound 42g (MBM-55) Nek2 inhibitionVarious cancer cells0.001 (enzyme), cellular not specified[13]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of imidazo[1,2-a]pyridine derivatives.

PI3K Kinase Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PI3K.

PI3K_Assay_Workflow Start Start Prepare Reaction\nMixture Prepare Reaction Mixture Start->Prepare Reaction\nMixture Add PI3K Enzyme Add PI3K Enzyme Prepare Reaction\nMixture->Add PI3K Enzyme Add Test Compound Add Test Compound Add PI3K Enzyme->Add Test Compound Add ATP to\nInitiate Reaction Add ATP to Initiate Reaction Add Test Compound->Add ATP to\nInitiate Reaction Incubate Incubate Add ATP to\nInitiate Reaction->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Detect Product Detect Product Stop Reaction->Detect Product Analyze Data Analyze Data Detect Product->Analyze Data End End Analyze Data->End

Fig. 3: General workflow for a PI3K kinase activity assay.

Protocol:

  • Reaction Setup: A reaction mixture containing PI3K lipid substrate, reaction buffer (typically containing HEPES, MgCl2, and BSA), and the test compound at various concentrations is prepared in a 96-well plate.[14][15]

  • Enzyme Addition: Purified recombinant PI3K enzyme (e.g., p110α/p85α) is added to the wells.[14][15]

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.[14][15]

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow the enzymatic reaction to proceed.

  • Reaction Termination: The reaction is stopped by adding a stop solution, which often chelates the divalent cations required for enzyme activity.

  • Detection: The amount of product (phosphorylated lipid) or the remaining ATP is quantified. This can be achieved through various methods, including:

    • Radiometric assays: Using [γ-32P]ATP and detecting the radiolabeled lipid product.

    • Luminescence-based assays (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to the kinase activity.[14]

    • ELISA-based assays: Using an antibody that specifically recognizes the phosphorylated lipid product.

  • Data Analysis: The IC50 value, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.

NF-κB Activation Assay (ELISA-based)

This assay quantifies the activation of NF-κB by measuring the amount of a specific NF-κB subunit (e.g., p65) in nuclear extracts that can bind to a consensus DNA sequence.[16][17][18]

NFkB_ELISA_Workflow Start Start Cell Treatment Cell Treatment Start->Cell Treatment Nuclear Extraction Nuclear Extraction Cell Treatment->Nuclear Extraction Bind Nuclear Extract\nto Coated Plate Bind Nuclear Extract to Coated Plate Nuclear Extraction->Bind Nuclear Extract\nto Coated Plate Add Primary Antibody\n(anti-NF-κB) Add Primary Antibody (anti-NF-κB) Bind Nuclear Extract\nto Coated Plate->Add Primary Antibody\n(anti-NF-κB) Add Secondary\nAntibody (HRP-conjugated) Add Secondary Antibody (HRP-conjugated) Add Primary Antibody\n(anti-NF-κB)->Add Secondary\nAntibody (HRP-conjugated) Add Substrate Add Substrate Add Secondary\nAntibody (HRP-conjugated)->Add Substrate Measure Absorbance Measure Absorbance Add Substrate->Measure Absorbance Analyze Data Analyze Data Measure Absorbance->Analyze Data End End Analyze Data->End

Fig. 4: Workflow for an NF-κB activation ELISA.

Protocol:

  • Cell Culture and Treatment: Cancer cells are cultured and treated with the test compound for a specified period. A stimulating agent (e.g., TNF-α or LPS) is often used to induce NF-κB activation.[12]

  • Nuclear Protein Extraction: Nuclear extracts are prepared from the treated cells using a nuclear extraction kit.[16][17]

  • Binding to Plate: The nuclear extracts are added to a 96-well plate pre-coated with an oligonucleotide containing the NF-κB consensus binding site.[16]

  • Primary Antibody Incubation: A primary antibody specific for the activated form of an NF-κB subunit (e.g., p65) is added to the wells.[18]

  • Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody is added.[18]

  • Substrate Addition: A chromogenic substrate for HRP is added, leading to the development of a colored product.

  • Measurement: The absorbance of the colored product is measured using a microplate reader at a specific wavelength (e.g., 450 nm). The intensity of the color is proportional to the amount of activated NF-κB.

  • Data Analysis: The results are analyzed to determine the effect of the test compound on NF-κB activation.

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold represents a versatile platform for the development of novel anticancer agents. The available data strongly suggest that various derivatives effectively target key oncogenic signaling pathways, particularly the PI3K/Akt/mTOR and NF-κB cascades. While the specific mechanism of action for this compound remains to be elucidated, the structure-activity relationships of related compounds suggest that the isopropyl group could influence the compound's potency and selectivity. Further investigation into this specific derivative is warranted to determine its therapeutic potential. The experimental protocols outlined in this guide provide a solid foundation for the independent verification and comparative analysis of this and other novel imidazo[1,2-a]pyridine derivatives.

References

Comparative Pharmacokinetic Profiling of 5-Alkylimidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the pharmacokinetic properties of a promising class of therapeutic agents.

This guide provides a comparative analysis of the pharmacokinetic profiles of several 5-alkylimidazo[1,2-a]pyridine derivatives, a chemical scaffold of significant interest in medicinal chemistry due to its broad therapeutic potential. The information presented herein is intended to assist researchers in understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds, facilitating the selection and development of candidates with optimal pharmacokinetic characteristics. For a comprehensive comparison, the profiles of selected 5-alkylimidazo[1,2-a]pyridines are presented alongside relevant comparator compounds, including the well-established imidazopyridine drug, zolpidem, and the anti-tubercular agent, delamanid.

Key Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for selected 5-alkylimidazo[1,2-a]pyridines and comparator compounds, providing a clear and objective comparison of their in vivo behavior.

CompoundAnimal ModelDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (t½) (h)Bioavailability (%)
Compound 13 Mouse3 (IV)IV--12401.8-
Mouse3 (PO)PO1204.07342.559.2
Compound 18 Mouse3 (IV)IV--1240010.1-
Mouse3 (PO)PO3708.0385013.231.1
Volitinib Mouse15PO~1500~2~60002.527.2
Zolpidem Rat2.63PO~23410.51742~1.3-1.5~70
Delamanid Mouse10PO270429104.9-

Experimental Protocols

The data presented in this guide were obtained from in vivo pharmacokinetic studies. The general methodologies employed in these studies are outlined below. For specific details, researchers are encouraged to consult the cited literature.

In Vivo Pharmacokinetic Study in Mice (for Compounds 13 and 18)
  • Animals: Male CD-1 mice were used for the pharmacokinetic studies.

  • Dosing: For intravenous (IV) administration, compounds were formulated in a mixture of 5% N,N-dimethylacetamide, 10% Solutol HS 15, and 85% saline and administered at a dose of 3 mg/kg. For oral (PO) administration, compounds were formulated in 0.5% methylcellulose and 0.1% Tween 80 in water and administered by gavage at a dose of 3 mg/kg.

  • Sample Collection: Blood samples were collected at various time points post-administration.

  • Analysis: Plasma concentrations of the compounds were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.

In Vivo Pharmacokinetic Study (General Protocol)

A typical workflow for an in vivo pharmacokinetic study is depicted in the diagram below. This process involves several key stages, from animal preparation and drug administration to sample collection, bioanalysis, and data interpretation.

G cluster_pre_study Pre-Study Preparation cluster_study_conduct Study Conduct cluster_post_study Post-Study Analysis Animal_Acclimatization Animal Acclimatization Dosing Drug Administration (e.g., Oral, IV) Animal_Acclimatization->Dosing Dose_Formulation Dose Formulation Dose_Formulation->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Time Points Sample_Processing Plasma/Serum Separation Blood_Sampling->Sample_Processing Bioanalysis LC-MS/MS Analysis Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis Concentration Data cluster_pathway c-Met Signaling Pathway HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds and Activates PI3K_Akt PI3K/Akt Pathway cMet->PI3K_Akt RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK Cell_Response Cell Proliferation, Survival, Motility PI3K_Akt->Cell_Response RAS_MAPK->Cell_Response Volitinib Volitinib Volitinib->cMet Inhibits

Assessing the Selectivity of Imidazo[1,2-A]pyridine-Based CDK Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, yielding compounds with a wide array of biological activities. Within this class, potent and selective inhibitors of Cyclin-Dependent Kinases (CDKs) have been identified, offering promising avenues for cancer therapy. This guide provides a comparative analysis of the selectivity of a representative imidazo[1,2-a]pyridine CDK inhibitor, AZ703, against other CDK inhibitors with different structural scaffolds. The quantitative data is presented in standardized tables, and detailed experimental methodologies are provided to support the findings.

Introduction to CDK Inhibition and the Imidazo[1,2-a]pyridine Scaffold

Cyclin-Dependent Kinases are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The imidazo[1,2-a]pyridine core has been successfully utilized to develop selective inhibitors of these kinases. This guide focuses on AZ703, a well-characterized imidazo[1,2-a]pyridine derivative that demonstrates potent inhibition of CDK1 and CDK2.[1][2]

Comparative Selectivity Profile of CDK Inhibitors

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. To objectively assess the selectivity of the imidazo[1,2-a]pyridine AZ703, its inhibitory activity (IC50) against a panel of key CDKs is compared with two alternative CDK inhibitors: Dinaciclib and PF-07104091.

KinaseAZ703 (Imidazo[1,2-a]pyridine) IC50 (nM)Dinaciclib IC50 (nM)PF-07104091 IC50 (nM)
CDK1/cyclin B29[3]3[4]~120-240 (50-100 fold less potent than CDK2)[5]
CDK2/cyclin E34[3]1[4]2.4[5]
CDK4/cyclin D110,000[3]100[6]>1000 (highly selective)
CDK5/p25N/A1[4]N/A
CDK7/cyclin H2,100[3]N/AN/A
CDK9/cyclin T1521[3]4[4]N/A

Analysis:

As the data indicates, the imidazo[1,2-a]pyridine AZ703 demonstrates high potency against CDK1 and CDK2, with significantly less activity against CDK4, indicating a degree of selectivity.[3] Dinaciclib, a broader spectrum inhibitor, shows potent inhibition across multiple CDKs, including CDK1, CDK2, CDK5, and CDK9.[4][6] PF-07104091, on the other hand, is a highly selective CDK2 inhibitor, a feature that is being explored for specific therapeutic indications.[5][7][8]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental approach, the following diagrams illustrate the CDK signaling pathway and a general workflow for a kinase inhibition assay.

CDK_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Replication) cluster_G2M G2/M Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 binds Rb Rb CDK4/6->Rb phosphorylates E2F E2F Rb->E2F releases Cyclin E Cyclin E E2F->Cyclin E CDK2_E CDK2 Cyclin E->CDK2_E S Phase Entry S Phase Entry CDK2_E->S Phase Entry Cyclin A Cyclin A CDK2_A CDK2 Cyclin A->CDK2_A DNA Replication DNA Replication CDK2_A->DNA Replication Cyclin B Cyclin B CDK2_A->Cyclin B S Phase Entry->Cyclin A CDK1 CDK1 Cyclin B->CDK1 Mitosis Mitosis CDK1->Mitosis AZ703 AZ703 AZ703->CDK2_E AZ703->CDK2_A AZ703->CDK1 Dinaciclib Dinaciclib Dinaciclib->CDK4/6 Dinaciclib->CDK2_E Dinaciclib->CDK2_A Dinaciclib->CDK1 PF-07104091 PF-07104091 PF-07104091->CDK2_E PF-07104091->CDK2_A

Caption: Simplified CDK signaling pathway illustrating the points of intervention for the compared inhibitors.

Kinase_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions Incubation Incubate Kinase, Substrate, and Inhibitor Reagents->Incubation Initiation Initiate Reaction with ATP (e.g., [γ-33P]ATP) Incubation->Initiation Reaction_Time Incubate for a Defined Period at a Controlled Temperature Initiation->Reaction_Time Termination Stop Reaction (e.g., add EDTA) Reaction_Time->Termination Separation Separate Substrate from ATP (e.g., filter binding, gel electrophoresis) Termination->Separation Quantification Quantify Substrate Phosphorylation (e.g., scintillation counting, autoradiography) Separation->Quantification IC50 Calculate IC50 Values Quantification->IC50

Caption: Generalized workflow for an in vitro kinase inhibition assay.

Experimental Protocols

The determination of IC50 values for kinase inhibitors is a fundamental aspect of their characterization. Below are generalized protocols for common in vitro kinase assays.

Protocol 1: Radioactive Kinase Assay (Filter Binding)

This traditional method measures the incorporation of a radioactive phosphate group from [γ-33P]ATP onto a substrate.

Materials:

  • Purified kinase (e.g., CDK2/cyclin E)

  • Kinase-specific substrate (e.g., Histone H1)

  • [γ-33P]ATP

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Test compound (inhibitor) at various concentrations

  • Phosphocellulose filter plates

  • Wash buffer (e.g., 75 mM phosphoric acid)

  • Scintillation counter and scintillant

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and kinase buffer in the wells of a microplate.

  • Add serially diluted test compound to the wells.

  • Initiate the kinase reaction by adding [γ-33P]ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Stop the reaction by adding a quench buffer (e.g., EDTA) or by spotting the reaction mixture onto the phosphocellulose filter plate.

  • Wash the filter plate extensively with the wash buffer to remove unincorporated [γ-33P]ATP.

  • Dry the filter plate and add scintillant to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 2: Non-Radioactive Kinase Assay (Fluorescence Polarization)

This method relies on the change in fluorescence polarization when a fluorescently labeled tracer binds to a kinase, and its displacement by an inhibitor.

Materials:

  • Purified kinase (e.g., CDK2/cyclin E)

  • Fluorescently labeled tracer (ATP-competitive)

  • Kinase buffer

  • Test compound (inhibitor) at various concentrations

  • Fluorescence polarization plate reader

Procedure:

  • In a microplate, add the kinase and the fluorescent tracer to the kinase buffer.

  • Add serially diluted test compound to the wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization in each well using a plate reader.

  • The binding of the tracer to the kinase results in a high polarization signal. The displacement of the tracer by the inhibitor leads to a decrease in polarization.

  • Plot the change in fluorescence polarization against the logarithm of the inhibitor concentration to calculate the IC50 value.

Conclusion

The imidazo[1,2-a]pyridine scaffold provides a versatile platform for the development of potent and selective kinase inhibitors. As demonstrated with AZ703, compounds from this class can achieve high potency against specific CDKs. The comparative analysis with other CDK inhibitors like Dinaciclib and PF-07104091 highlights the diverse selectivity profiles that can be achieved with different chemical scaffolds. The choice of an appropriate inhibitor for therapeutic development will depend on the specific biological context and the desired target profile. The experimental protocols provided herein offer a foundation for the in vitro characterization of such compounds.

References

Bridging the Benchtop and the Bedside: A Comparative Guide to Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the in vitro and in vivo performance of the promising imidazo[1,2-a]pyridine scaffold, offering researchers and drug development professionals a data-driven guide to this versatile class of compounds.

The imidazo[1,2-a]pyridine core is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities.[1][2][3] Derivatives of this scaffold have been investigated for their potential as anticancer, anti-inflammatory, and anti-tubercular agents, among other therapeutic applications.[3][4][5][6] This guide provides a comparative overview of the in vitro and in vivo experimental data for various imidazo[1,2-a]pyridine derivatives, highlighting key findings and methodologies to aid in the ongoing research and development of this important class of molecules.

In Vitro Activity: Targeting Key Cellular Pathways

Imidazo[1,2-a]pyridine derivatives have demonstrated potent in vitro activity across a range of assays, targeting fundamental cellular processes implicated in various diseases. The following tables summarize the half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values for representative compounds from different studies.

Compound Class Target/Assay Cell Line/Enzyme IC50 / MIC (µM) Reference
Imidazo[1,2-a]pyridinesWnt/β-catenin signalingLuciferase reporter assayVaries by derivative[7]
Novel Imidazo[1,2-a]pyridinePI3K/AKT/mTOR pathwayMelanoma and cervical cancer cells>10[8]
Imidazo[1,2-a]pyridine DerivativesCOX-2 InhibitionIn vitro COX inhibition assay0.07 - 0.18[9]
Imidazo[1,2-a]pyridine DerivativesPI3K/mTOR Dual InhibitorsKinase selectivity assaysVaries by derivative[10]
Imidazo[1,2-a]pyridine DerivativesAnticancer ActivityHep-2, HepG2, MCF-7, A375, Vero11 - 91 (for compound 12b)[4]
Imidazo[1,2-a]pyridine DerivativesAnti-tubercular ActivityMycobacterium tuberculosis H37Rv1.6 - 6.25 µg/mL[5][11]
Imidazo[1,2-a]pyridine-3-carboxamidesAnti-tubercular ActivityMycobacterium tuberculosis H37Rv≤1 (for 12 compounds)[12]
Imidazo[1,2-a]pyridine DerivativesCOX-2 InhibitionIn vitro COX inhibition assay0.05 - 0.13[13]
Pyrido[1',2':1,2]imidazo[4,5-h]quinazoline (PIQ)CytotoxicityHL60S, A2780S, HL60R, A2780RVaries by cell line[14]
Imidazo[1,2-a]pyridine-based inhibitors5-LO InhibitionPolymorphonuclear leukocytes1.15[15]

In Vivo Efficacy: Translating In Vitro Promise

Select imidazo[1,2-a]pyridine derivatives have advanced to in vivo studies, demonstrating their therapeutic potential in animal models. These studies are crucial for evaluating the pharmacokinetic and pharmacodynamic properties of these compounds.

Compound In Vivo Model Dosing Regimen Key Outcome Reference
3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine (5j)Analgesic activity modelED50 = 12.38 mg/kgNotable analgesic activity[13]
Pyrido[1',2':1,2]imidazo[4,5-h]quinazoline (PIQ)A2780 ovarian carcinoma xenograft in nude mice10 mg/kg IV, weekly for 2 monthsSignificant decrease in tumor volume[14]
Imidazo[1,2-a]pyridine-3-carboxamides (13 and 18)Male mice (pharmacokinetics)Oral (PO) and Intravenous (IV)Evaluated for in vivo pharmacokinetics[12]

Key Signaling Pathways and Experimental Workflows

The biological effects of imidazo[1,2-a]pyridine derivatives are often attributed to their modulation of specific signaling pathways. Furthermore, a standardized workflow is typically employed to assess the therapeutic potential of these compounds.

Signaling_Pathways cluster_PI3K PI3K/AKT/mTOR Pathway cluster_Wnt Wnt/β-catenin Pathway cluster_NFkB STAT3/NF-κB Pathway PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Imidazo_PI3K Imidazo[1,2-a]pyridines Imidazo_PI3K->PI3K Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK3b Dishevelled->GSK3b beta_catenin beta_catenin GSK3b->beta_catenin TCF_LEF TCF_LEF beta_catenin->TCF_LEF Nuclear Translocation Imidazo_Wnt Imidazo[1,2-a]pyridines Imidazo_Wnt->beta_catenin Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 NFkB NFkB STAT3->NFkB iNOS_COX2 iNOS_COX2 NFkB->iNOS_COX2 Gene Expression Imidazo_NFkB Imidazo[1,2-a]pyridines Imidazo_NFkB->STAT3 Imidazo_NFkB->NFkB

Caption: Key signaling pathways modulated by Imidazo[1,2-a]pyridine derivatives.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Compound Synthesis screening Initial Screening (e.g., Cell Viability Assays) synthesis->screening mechanism Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) screening->mechanism pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) mechanism->pk_pd Lead Compound Selection efficacy Efficacy Studies (e.g., Xenograft Models) pk_pd->efficacy toxicology Toxicology Studies efficacy->toxicology

Caption: General experimental workflow for drug discovery of Imidazo[1,2-a]pyridines.

Experimental Protocols

To ensure the reproducibility of the findings, detailed experimental protocols are essential. Below are generalized methodologies for key assays mentioned in the literature.

Cell Viability and Cytotoxicity Assays (MTT Assay)
  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the imidazo[1,2-a]pyridine derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol with HCl).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.[4]

In Vitro Kinase Assays
  • Reaction Mixture Preparation: A reaction mixture is prepared containing the purified target kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a kinase buffer.

  • Inhibitor Addition: The imidazo[1,2-a]pyridine derivatives are added to the reaction mixture at various concentrations.

  • Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a set time.

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (with ³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration to determine the IC50 value.[8][10]

In Vivo Xenograft Studies
  • Cell Implantation: A specific number of human cancer cells (e.g., 1 x 10⁶) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: The mice are randomized into control and treatment groups. The imidazo[1,2-a]pyridine derivative is administered via a specific route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule.[14]

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Endpoint: The study is concluded when tumors in the control group reach a certain size or after a predetermined treatment period. The antitumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group.[14]

Conclusion

The imidazo[1,2-a]pyridine scaffold represents a versatile and promising platform for the development of novel therapeutics. The collective data from numerous in vitro and in vivo studies highlight the potential of these derivatives to modulate key biological pathways involved in cancer, inflammation, and infectious diseases. While the reproducibility between in vitro and in vivo results can be influenced by factors such as compound metabolism and bioavailability, the consistent activity observed for certain classes of imidazo[1,2-a]pyridines underscores their therapeutic potential. Future research should focus on optimizing the pharmacokinetic properties of lead compounds to enhance their in vivo efficacy and translate the promising in vitro findings into clinical applications.

References

Safety Operating Guide

Navigating the Uncharted: Proper Disposal of 5-Isopropylimidazo[1,2-A]pyridine in the Absence of Specific Safety Data

Author: BenchChem Technical Support Team. Date: November 2025

Crucial Safety Notice for Laboratory Professionals: A specific Safety Data Sheet (SDS) for 5-Isopropylimidazo[1,2-A]pyridine is not currently available in public databases. The following disposal procedures are therefore based on the known hazards of the parent compound, imidazo[1,2-a]pyridine, and general safety protocols for substituted pyridine derivatives. This guidance should be treated as a precautionary measure. It is imperative that all researchers, scientists, and drug development professionals consult their institution's Environmental Health and Safety (EHS) department for a final, approved disposal plan before proceeding.

The structural similarity of this compound to other imidazo[1,2-a]pyridines and substituted pyridines suggests that it may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[1] Therefore, handling and disposal require stringent safety measures to protect laboratory personnel and the environment.

Operational Plan for Disposal

This step-by-step guide provides a conservative approach to the disposal of this compound, prioritizing safety in the absence of specific data.

1. Personal Protective Equipment (PPE): Before handling the compound, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.[2]

  • Eye Protection: Safety glasses with side shields or goggles are essential to prevent eye contact.

  • Lab Coat: A flame-resistant lab coat should be worn to protect from spills.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.[2]

2. Spill Management: In case of a spill:

  • Evacuate the immediate area.

  • Ventilate the space.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for disposal.

  • For solid spills, carefully sweep up to avoid dust formation and place in a sealed container.

  • Do not allow the chemical to enter drains or waterways.[2]

3. Waste Collection and Storage:

  • All waste containing this compound, including contaminated labware and PPE, must be considered hazardous waste.

  • Collect waste in a clearly labeled, sealed, and appropriate container. The label should include the chemical name and associated hazards.

  • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[3]

4. Final Disposal:

  • Consult EHS: Your institution's Environmental Health and Safety department is the ultimate authority on hazardous waste disposal. Provide them with all available information on the compound.

  • Approved Waste Disposal Plant: The final disposal must be carried out by an approved hazardous waste disposal facility.[3] Incineration at high temperatures is a common method for pyridine-based compounds.[4]

Hazard Profile of Structurally Related Compounds

To provide context for the potential hazards of this compound, the following table summarizes the known hazards of its parent compound and a common related chemical class.

Compound/ClassKey Hazards
Imidazo[1,2-a]pyridine Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
Pyridine Derivatives Generally considered harmful if swallowed, in contact with skin, or if inhaled. Many are flammable liquids and vapors. They can be toxic to aquatic life with long-lasting effects. Incompatible with strong oxidizing agents, acids, and acid chlorides.

Experimental Protocols

As no specific experimental data for the disposal of this compound is available, the recommended protocol is based on established best practices for chemical waste management:

  • Waste Segregation: Isolate waste containing this compound from other waste streams to prevent accidental reactions.

  • Containerization: Utilize chemically resistant, leak-proof containers for all waste.

  • Labeling: Affix a hazardous waste label to the container immediately upon the first addition of waste. The label must include the full chemical name and a clear hazard warning (e.g., "Toxic," "Irritant").

  • Documentation: Maintain a log of the waste generated, including the quantity and date of accumulation.

  • EHS Coordination: Contact your EHS department to schedule a pickup and provide them with all relevant documentation.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound, emphasizing the critical role of institutional safety protocols.

DisposalWorkflow start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs ppe->spill waste_generation Generate Chemical Waste (e.g., unused material, contaminated items) ppe->waste_generation spill_response Execute Spill Response: - Evacuate & Ventilate - Absorb & Contain spill->spill_response Yes spill->waste_generation No collect_waste Collect in Labeled, Sealed Container spill_response->collect_waste waste_generation->collect_waste store_waste Store in Designated Secure Area collect_waste->store_waste contact_ehs Contact Institutional EHS for Guidance & Pickup store_waste->contact_ehs disposal Final Disposal by Approved Hazardous Waste Facility contact_ehs->disposal

Caption: Disposal workflow for this compound.

By adhering to these precautionary procedures and maintaining open communication with your institution's safety officials, you can ensure the safe and responsible management of this and other novel chemical compounds in your research endeavors.

References

Safeguarding Your Research: A Guide to Handling 5-Isopropylimidazo[1,2-A]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of 5-Isopropylimidazo[1,2-A]pyridine, a heterocyclic compound with potential applications in pharmaceutical research. The following procedures are based on best practices for handling pyridine derivatives and related imidazo[1,2-a]pyridine compounds.

Personal Protective Equipment (PPE)

The first line of defense when handling any chemical is appropriate personal protective equipment. The following table summarizes the recommended PPE for working with this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles with side shields or a face shield.[1][2]Protects against splashes and airborne particles that could cause eye irritation or injury.[2]
Skin Protection Chemical-resistant gloves (Butyl rubber or nitrile rubber recommended).[1][3] A fully-buttoned lab coat.[1][3]Prevents skin contact, which can lead to irritation.[4] Nitrile and butyl rubber gloves offer good resistance to pyridine-like compounds.[1][3]
Respiratory Protection Use in a well-ventilated area, preferably a certified chemical fume hood.[3][5] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[1][2]Minimizes inhalation of vapors, which can cause respiratory irritation.[5]

Operational Plan: Safe Handling and Storage

Adherence to a strict operational plan is crucial for minimizing risks associated with handling this compound.

Handling Procedures:

  • Ventilation: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[3][5]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[2][4]

  • Good Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[4]

  • Labeling: Ensure all containers are clearly and accurately labeled.[1][5]

Storage Plan:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][5]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][4]

  • The storage area should be secured and away from sources of heat or ignition.[1][5]

Emergency and Disposal Plan

First Aid Measures:

Exposure Route Immediate Action
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][6]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][4][6] Remove contaminated clothing. If irritation persists, seek medical attention.[4][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][6] Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][6]

Spill and Disposal Plan:

  • Small Spills: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[7] Place the absorbed material into a suitable, sealed container for disposal.

  • Large Spills: Evacuate the area and prevent further leakage if it is safe to do so. Ventilate the area. Trained personnel wearing appropriate PPE should handle the cleanup.

  • Disposal: All waste materials, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1] Collect waste in a properly labeled, sealed, and compatible container.[1]

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handle_chem Handle Chemical in Fume Hood prep_hood->handle_chem handle_weigh Weigh/Dispense Carefully handle_chem->handle_weigh emergency_spill Spill Occurs handle_chem->emergency_spill emergency_exposure Personal Exposure handle_chem->emergency_exposure handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer post_clean Clean Work Area handle_transfer->post_clean post_dispose Dispose of Waste Properly post_clean->post_dispose post_remove_ppe Remove PPE post_dispose->post_remove_ppe post_wash Wash Hands Thoroughly post_remove_ppe->post_wash

Caption: Logical workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.